molecular formula C5H7N3O2 B1303315 5-amino-3-methyl-4-isoxazolecarboxamide CAS No. 35261-06-4

5-amino-3-methyl-4-isoxazolecarboxamide

Cat. No.: B1303315
CAS No.: 35261-06-4
M. Wt: 141.13 g/mol
InChI Key: KDSCHAHLJUDMHT-UHFFFAOYSA-N
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Description

5-amino-3-methyl-4-isoxazolecarboxamide is a useful research compound. Its molecular formula is C5H7N3O2 and its molecular weight is 141.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-amino-3-methyl-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-2-3(4(6)9)5(7)10-8-2/h7H2,1H3,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSCHAHLJUDMHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377216
Record name 5-Amino-3-methyl-1,2-oxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35261-06-4
Record name 5-Amino-3-methyl-1,2-oxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Isoxazole Scaffold: A Technical Guide to 5-Amino-3-methyl-4-isoxazolecarboxylic Acid as a Novel Unnatural Amino Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 5-amino-3-methyl-4-isoxazolecarboxylic acid (AMIA) as a novel, non-proteinogenic β-amino acid for solid-phase peptide synthesis (SPPS). While the user initially inquired about the carboxamide derivative, current research highlights the utility of the carboxylic acid form in creating hybrid peptides. This document will detail the synthesis of AMIA, its incorporation into peptide chains, and the characterization of the resulting α/β-mixed peptides, offering a valuable resource for the design of novel peptidomimetics with potential therapeutic applications.

Introduction: The Rise of Isoxazole-Based Unnatural Amino Acids

Unnatural amino acids are invaluable tools in drug discovery and protein engineering, enabling the creation of peptides and proteins with enhanced stability, novel functionalities, and improved therapeutic profiles. The isoxazole moiety, a five-membered heterocycle, is of particular interest due to its presence in numerous FDA and EMA-approved drugs, where it often contributes to desirable pharmacokinetic and pharmacodynamic properties.[1] The incorporation of 5-amino-3-methyl-4-isoxazolecarboxylic acid (AMIA) into peptide backbones introduces a unique β-amino acid residue, opening avenues for the synthesis of novel α/β-hybrid peptides with constrained conformations and potential biological activities.[1][2][3]

Synthesis of 5-Amino-3-methyl-4-isoxazolecarboxylic Acid (AMIA)

AMIA can be synthesized in a three-step process, as outlined in the workflow below.[1]

G cluster_synthesis Synthesis of AMIA P1 Ethyl 2-cyano-3-ethoxybut-2-enoate P2 Ethyl 5-amino-3-methylisoxazole-4-carboxylate P1->P2 Cyclization AMIA 5-Amino-3-methyl-4-isoxazolecarboxylic Acid (AMIA) P2->AMIA Hydrolysis reagent1 Triethyl orthoacetate, Ethyl cyanoacetate, DMAP reagent2 Hydroxylamine hydrochloride, Sodium acetate, Acetic acid reagent3 Sodium hydroxide, Ethanol, Water

Caption: Synthesis workflow for 5-amino-3-methyl-4-isoxazolecarboxylic acid (AMIA).

Experimental Protocol for AMIA Synthesis

The synthesis of AMIA is performed in three main steps:

  • Preparation of Ethyl 2-cyano-3-ethoxybut-2-enoate (P1): Triethyl orthoacetate is mixed with ethyl cyanoacetate (1:1 molar ratio) with a catalytic amount of DMAP. The mixture is heated to 110°C, and the ethanol formed during the reaction is removed. The resulting precipitate is filtered and washed with a 10% HCl solution.[1]

  • Synthesis of Ethyl 5-amino-3-methylisoxazole-4-carboxylate (P2): P1 is dissolved in glacial acetic acid, and a solution of hydroxylamine hydrochloride and sodium acetate in water is added. The mixture is heated to 100°C for 30 minutes. After cooling, the precipitate is filtered, washed with water, and recrystallized from ethanol.

  • Hydrolysis to AMIA: P2 is suspended in a solution of sodium hydroxide in ethanol and water. The mixture is stirred at room temperature for 24 hours. The solvent is then evaporated, and the residue is dissolved in water and acidified with 10% HCl. The resulting precipitate is filtered, washed with water, and dried to yield AMIA.

Incorporation of AMIA into Peptides via Solid-Phase Peptide Synthesis

AMIA can be successfully incorporated into peptide chains using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[1] It has been demonstrated that AMIA can be coupled to the N-terminus of a resin-bound peptide.[1]

G cluster_spps Incorporation of AMIA into a Peptide Chain resin Resin-bound Peptide (with free N-terminus) coupled_peptide Resin-bound Peptide with N-terminal AMIA resin->coupled_peptide amia AMIA amia->coupled_peptide coupling Coupling Reagents (e.g., HATU, DIPEA) coupling->coupled_peptide final_peptide α/β-Hybrid Peptide coupled_peptide->final_peptide cleavage Cleavage from Resin (e.g., TFA cocktail)

Caption: Workflow for the incorporation of AMIA into a peptide via SPPS.

Experimental Protocols for Peptide Synthesis with AMIA

Two primary methods have been described for the coupling of AMIA to a resin-bound peptide: a classical approach and an ultrasound-agitated method.[1]

3.1.1. Classical Solid-Phase Peptide Synthesis

  • Resin: Rink Amide MBHA resin is a suitable solid support.

  • Synthesis Scale: Typically performed on a 30 mg scale.

  • Procedure: The synthesis is carried out manually in polypropylene syringe reactors.

  • Coupling: The coupling of standard Fmoc-protected amino acids and AMIA is performed using 3 equivalents of the amino acid, 3 equivalents of O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and 6 equivalents of N,N-diisopropylethylamine (DIPEA).[4] The coupling reaction is allowed to proceed for 2 hours at room temperature.[4]

3.1.2. Ultrasound-Agitated Solid-Phase Peptide Synthesis

This method offers a significant reduction in synthesis time.[5]

  • Coupling Reagents: 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) (3 equivalents) and N,N-diisopropylethylamine (DIEA) (6 equivalents) are used.[5]

  • Procedure: The synthesis is accelerated by the use of an ultrasonic bath, which can reduce the synthesis time by up to tenfold compared to the classical method.[5]

Quantitative Data and Characterization

The successful synthesis and incorporation of AMIA into peptides have been confirmed through mass spectrometry.[1] The following table summarizes the characterization of model peptides with N-terminal AMIA modification.

Model Peptide SequenceN-terminal ModificationCalculated Mass (m/z)Observed Mass (m/z) [M+H]⁺
H-DVYT-NH₂AMIA684.30684.29
H-EAAA-NH₂AMIA515.26515.25
H-PPPP-NH₂AMIA537.28537.27
H-PPPPP-NH₂AMIA634.33634.32

Data sourced from Bąchor et al., Molecules, 2022.[1]

Properties and Reactivity of AMIA in Peptides

An interesting characteristic of AMIA is the low reactivity of its β-amino group.[1] Attempts to derivatize this amino group after incorporation into a peptide have shown low efficiency under typical coupling conditions.[1] This suggests that the amino group of the isoxazole ring is significantly less nucleophilic than the α-amino group of standard amino acids. This property can be exploited to achieve selective modifications of the peptide.

Conclusion and Future Directions

5-Amino-3-methyl-4-isoxazolecarboxylic acid (AMIA) has been successfully established as a novel β-amino acid for the synthesis of α/β-hybrid peptides.[1][2][3] Its straightforward synthesis and compatibility with standard SPPS protocols make it an attractive building block for medicinal chemists and drug development professionals. The resulting hybrid peptides possess a unique structural motif that can influence their conformation and biological activity.

Future research in this area may focus on:

  • Exploring the biological activities of peptides containing AMIA, particularly in areas where isoxazole derivatives have shown promise, such as anticancer, anti-inflammatory, and antibacterial applications.[1]

  • Developing methods for the selective derivatization of the β-amino group of AMIA within a peptide chain.

  • Investigating the impact of AMIA incorporation on the secondary structure and proteolytic stability of peptides.

  • Expanding the library of isoxazole-based unnatural amino acids with different substitution patterns to modulate their properties.

The continued exploration of AMIA and related compounds will undoubtedly contribute to the expanding toolbox of unnatural amino acids for the design and synthesis of novel peptide-based therapeutics.

References

The Rising Therapeutic Potential of 5-Amino-3-Methyl-4-Isoxazolecarboxamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry, underpinning a variety of approved drugs.[1][2][3][4] Among its diverse derivatives, the 5-amino-3-methyl-4-isoxazolecarboxamide core has garnered significant attention as a versatile pharmacophore, giving rise to novel compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising derivatives, presenting key data and experimental protocols to facilitate further research and development in this area.

Synthesis of the Core Scaffold

The fundamental 5-amino-3-methyl-4-isoxazolecarboxylic acid scaffold can be synthesized through a multi-step process. A common route involves the reaction of ethyl cyanoacetate with triethyl orthoacetate, followed by treatment with hydroxylamine hydrochloride and subsequent hydrolysis to yield the desired carboxylic acid. This core can then be derivatized at the 4-carboxamide position through standard amide coupling reactions.

A representative synthetic pathway is illustrated below:

Synthesis A Ethyl Cyanoacetate C Ethyl 2-cyano-3-ethoxybut-2-enoate A->C B Triethyl Orthoacetate B->C E Ethyl 5-amino-3-methylisoxazole-4-carboxylate C->E + D Hydroxylamine Hydrochloride D->E G 5-Amino-3-methyl-4-isoxazolecarboxylic Acid E->G + F NaOH (Hydrolysis) F->G J Novel this compound Derivatives G->J + H Aniline Derivatives H->J I Coupling Agents (e.g., EDC, DMAP)

Caption: General synthetic scheme for this compound derivatives.

Diverse Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a remarkable range of pharmacological effects, including anticancer, anti-inflammatory, immunomodulatory, antibacterial, and antifungal activities. The following tables summarize the key quantitative data from various studies.

Anticancer Activity

Several studies have highlighted the potent cytotoxic effects of these derivatives against various cancer cell lines.

CompoundCell LineIC50 (µg/mL)Reference
2d HeLa15.48[5]
Hep3B~23[5]
2e Hep3B~23[5]
2a MCF-739.80[5]
2e B16F10.079 µM[6]
Doxorubicin (control) B16F10.056 µM[6]

Compounds 2d and 2e were found to induce a delay in the G2/M phase of the cell cycle in Hep3B cells and shifted the cell death mechanism from necrosis to apoptosis.[5]

Anti-inflammatory and COX Inhibition Activity

The anti-inflammatory potential of these derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes.

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)Reference
A13 64134.63[7]

The selectivity of compound A13 for COX-2 suggests a potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.

Immunomodulatory Activity

Certain derivatives have exhibited significant immunomodulatory effects, influencing lymphocyte proliferation and cytokine production.

CompoundAssayEffectReference
M05 PHA-induced PMBC proliferationSuppressive[8]
TNF-α productionInhibitory[8]
Humoral immune response (in vitro)Inhibitory[8]
Hydrazide derivative Lymphocyte proliferationStimulatory[9]
01K Lymphocyte proliferationInhibitory[9]
06K Lymphocyte proliferationInhibitory[9]

These findings suggest that different structural modifications can tune the immunomodulatory response from stimulatory to inhibitory.

Antibacterial and Antifungal Activity

The isoxazole core is also present in compounds with antimicrobial properties.

CompoundOrganismActivityReference
p-etoxyphenylamid of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid BacteriaStrong antibacterial effect[10]
p-chlorophenylamid of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid BacteriaStrong antibacterial effect[10]
A8 Pseudomonas aeruginosa, Klebsiella pneumonia, Candida albicansMIC = 2 mg/mL[7]
PUB14 Candida albicansSelective antifungal activity[11]
PUB17 Candida albicansSelective antifungal activity[11]

Notably, compounds PUB14 and PUB17 displayed selective antifungal activity against C. albicans without affecting beneficial microbiota, such as Lactobacillus sp.[11]

Experimental Protocols

To ensure reproducibility and facilitate further investigation, detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

MTT_Assay A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent like dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

COX Inhibition Assay

This assay determines the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation: Recombinant human COX-1 or COX-2 enzyme is prepared along with a suitable substrate, such as arachidonic acid.

  • Compound Incubation: The test compounds are pre-incubated with the enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).[7]

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the PGE2 levels in the presence and absence of the test compound.

  • IC50 Determination: The IC50 value is determined from the concentration-inhibition curve.

Lymphocyte Proliferation Assay

This assay measures the effect of the derivatives on the proliferation of lymphocytes, often stimulated by a mitogen like phytohemagglutinin (PHA) or concanavalin A.[8][9]

Proliferation_Assay A Isolate peripheral blood mononuclear cells (PBMCs) B Culture PBMCs with mitogen (e.g., PHA) and test compounds A->B C Incubate for a defined period B->C D Add a proliferation marker (e.g., BrdU or [3H]-thymidine) C->D E Measure incorporation of the marker D->E F Determine stimulatory or inhibitory effect E->F

Caption: Experimental workflow for a lymphocyte proliferation assay.

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.

  • Cell Culture: The PBMCs are cultured in the presence of a mitogen (to induce proliferation) and different concentrations of the test compounds.

  • Incubation: The cells are incubated for a specific duration to allow for proliferation.

  • Proliferation Measurement: Cell proliferation is quantified by measuring the incorporation of a labeled nucleotide, such as bromodeoxyuridine (BrdU) or tritiated thymidine, into the DNA of dividing cells. Alternatively, a colorimetric method using reagents like MTT can be employed.[9]

  • Data Analysis: The results are expressed as a percentage of the proliferation observed in the control (mitogen-stimulated cells without the test compound).

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for many of these novel derivatives are still under investigation, some insights into their mechanisms of action have been elucidated.

For instance, the immunomodulatory effects of some derivatives are linked to their influence on the expression of signaling proteins in Jurkat cells, a human T lymphocyte cell line.[9] This suggests an interaction with key components of T-cell activation pathways.

T_Cell_Signaling cluster_0 T-Cell Activation Pathway TCR T-Cell Receptor Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 AP1 AP-1 LAT->AP1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC NFAT NFAT Ca2->NFAT Cytokines Cytokine Production NFAT->Cytokines NFkB NF-κB PKC->NFkB NFkB->Cytokines AP1->Cytokines Proliferation Cell Proliferation Cytokines->Proliferation Derivatives 5-Amino-3-methyl-4- isoxazolecarboxamide Derivatives Derivatives->Cytokines Derivatives->Proliferation

Caption: Putative modulation of T-cell signaling by immunomodulatory derivatives.

The anticancer activity of compounds like 2d and 2e , which induce a G2/M cell cycle arrest, points towards an interference with the cellular machinery that governs mitosis. This could involve interactions with cyclin-dependent kinases (CDKs) or the mitotic spindle apparatus.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of new therapeutic agents. The diverse biological activities observed, including potent anticancer, selective anti-inflammatory, and tunable immunomodulatory effects, underscore the value of this chemical class. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of next-generation derivatives with enhanced potency, selectivity, and drug-like properties. Future research should focus on elucidating the precise molecular targets and signaling pathways of the most active compounds, as well as optimizing their pharmacokinetic and pharmacodynamic profiles for in vivo efficacy. The continued exploration of this versatile scaffold holds significant promise for addressing unmet medical needs across a range of therapeutic areas.

References

The Therapeutic Potential of Isoxazole-Based Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have led to the development of a plethora of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of isoxazole-based compounds, targeting researchers, scientists, and drug development professionals. It delves into their diverse pharmacological effects, mechanisms of action, and the experimental methodologies employed in their evaluation.

Anticancer Activity

Isoxazole derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and DNA repair mechanisms.

Inhibition of Key Signaling Pathways

Several isoxazole-based compounds have been developed as potent inhibitors of critical signaling pathways implicated in tumorigenesis.

HSP90 Inhibition: Heat shock protein 90 (HSP90) is a molecular chaperone responsible for the stability and function of numerous oncoproteins.[1] Isoxazole-containing compounds have been designed to inhibit the ATPase activity of HSP90, leading to the degradation of its client proteins and subsequent downstream effects on cancer cell survival and proliferation.[1][2][3]

HSP90_Inhibition_Pathway HSP90 HSP90 ClientProteins Oncogenic Client Proteins (e.g., HER2, AKT, C-RAF) HSP90->ClientProteins Stabilization Ubiquitin Ubiquitin E3 Ligase ClientProteins->Ubiquitin Isoxazole Isoxazole-Based HSP90 Inhibitor Isoxazole->HSP90 Inhibition Proteasome Proteasome Ubiquitin->Proteasome Degradation Protein Degradation Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis Proliferation Cell Proliferation Inhibition Degradation->Proliferation

HSP90 Inhibition by Isoxazole Compounds

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[4][5][6] Isoxazole derivatives have been shown to inhibit VEGFR-2 signaling, thereby suppressing tumor-induced angiogenesis.[6]

VEGFR2_Inhibition_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Activation PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Isoxazole Isoxazole-Based VEGFR-2 Inhibitor Isoxazole->VEGFR2 Inhibition PKC PKC PLCg->PKC EndothelialCell Endothelial Cell Akt Akt PI3K->Akt Proliferation Proliferation EndothelialCell->Proliferation Migration Migration EndothelialCell->Migration Survival Survival EndothelialCell->Survival PARP_Inhibition_Pathway SSB Single-Strand DNA Break (SSB) PARP PARP SSB->PARP Recruitment DSB Double-Strand DNA Break (DSB) SSB->DSB Replication Fork Collapse BER Base Excision Repair (BER) PARP->BER Initiation Isoxazole Isoxazole-Based PARP Inhibitor Isoxazole->PARP Inhibition HR Homologous Recombination (HR) DSB->HR Repair Apoptosis Apoptosis DSB->Apoptosis BRCA_mut BRCA-mutant Cancer Cell HR->BRCA_mut Deficient in Synthesis_Workflow Start Start: Chalcone & Hydroxylamine HCl Step1 Dissolve in Ethanol Start->Step1 Step2 Add Base (e.g., KOH) Step1->Step2 Step3 Reflux Reaction Mixture Step2->Step3 Step4 Monitor by TLC Step3->Step4 Step4->Step3 Incomplete Step5 Cool and Quench with Ice Water Step4->Step5 Reaction Complete Step6 Extract with Diethyl Ether Step5->Step6 Step7 Dry and Concentrate Step6->Step7 End End: Purified 3,5-Disubstituted Isoxazole Step7->End MTT_Assay_Workflow Start Start: Seed Cells in 96-well Plate Step1 Incubate for 24h (Cell Adhesion) Start->Step1 Step2 Treat with Isoxazole Compounds (Varying Concentrations) Step1->Step2 Step3 Incubate for 24-72h Step2->Step3 Step4 Add MTT Reagent Step3->Step4 Step5 Incubate for 2-4h (Formazan Formation) Step4->Step5 Step6 Add Solubilization Solution (e.g., DMSO) Step5->Step6 Step7 Measure Absorbance at 570 nm Step6->Step7 End End: Calculate Cell Viability & IC50 Step7->End

References

Technical Guide: Unraveling the Immunomodulatory Mechanisms of 5-Amino-3-Methyl-4-Isoxazolecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the mechanism of action of derivatives of 5-amino-3-methyl-4-isoxazolecarboxamide, as no direct scientific literature detailing the biological activity of the specific parent compound, this compound, is currently available. The information herein is extrapolated from studies on closely related analogues, including hydrazide, benzylamide, and thiosemicarbazide derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid.

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and immunomodulatory properties. This guide focuses on the derivatives of this compound, which have demonstrated significant potential in modulating immune responses. These compounds have been shown to influence key cellular and molecular players in the immune system, such as lymphocytes and pro-inflammatory cytokines, suggesting their potential as therapeutic agents for immune-related disorders. The subsequent sections will delve into the specific mechanisms of action, present available quantitative data, detail experimental protocols used in their evaluation, and provide visual representations of the implicated biological pathways and experimental workflows.

Mechanism of Action

The primary mechanism of action for this compound derivatives appears to be the modulation of immune cell function, particularly T-lymphocytes and macrophages. Studies on various derivatives indicate that they can exert both immunostimulatory and immunosuppressive effects, depending on the specific chemical modifications of the core structure.

The immunomodulatory effects are linked to the alteration of signaling pathways within immune cells. For instance, in Jurkat cells, a human T-lymphocyte line, these compounds have been observed to influence the expression of signaling proteins, which in turn affects cellular proliferation and cytokine production.[1]

Key immunomodulatory activities observed for the derivatives include:

  • Regulation of Lymphocyte Proliferation: Some derivatives, such as the hydrazide, have been shown to stimulate the proliferation of lymphocytes, both in their resting state and when activated by mitogens like concanavalin A (ConA) and phytohemagglutinin (PHA).[2] Conversely, other derivatives, including certain benzylamides and thiosemicarbazides, exhibit inhibitory effects on lymphocyte proliferation, suggesting potential immunosuppressive applications.[1][3]

  • Modulation of Cytokine Production: The production of pro-inflammatory cytokines is a critical target for anti-inflammatory therapies. Derivatives of this compound have been shown to differentially regulate the production of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in macrophages stimulated with lipopolysaccharide (LPS).[1][2] For example, the hydrazide derivative, at a concentration of 150 μg/ml, was found to increase the production of IL-1β while not affecting TNF-α levels.[2] In contrast, benzylamide derivatives have demonstrated inhibitory effects on TNF-α production.[3]

These findings suggest that the 5-amino-3-methyl-4-isoxazole core can be chemically modified to either enhance or suppress immune responses, making it a versatile scaffold for the development of targeted immunomodulatory drugs.

Quantitative Data

The following tables summarize the observed biological activities of various derivatives of this compound as reported in the literature.

Table 1: Effects of 5-Amino-3-Methyl-4-Isoxazolecarboxylic Acid Hydrazide on Immune Cells

Cell TypeTreatmentConcentrationObserved EffectCitation
Murine LymphocytesCompound alone or with ConA/PHA0.5-200 µg/mLStimulated proliferation[2]
Murine Peritoneal MacrophagesCompound aloneNot specifiedStimulated proliferation[2]
Murine Peritoneal MacrophagesLPS + Compound150 µg/mLIncreased IL-1β production[2]
Murine Peritoneal MacrophagesLPS + Compound150 µg/mLNo effect on TNF-α[2]

Table 2: Effects of Benzylamide and Thiosemicarbazide Derivatives on Immune Cells

CompoundCell TypeTreatmentObserved EffectCitation
01K (thiosemicarbazide derivative)Murine LymphocytesMitogen-inducedInhibitory activity on proliferation[1]
06K (thiosemicarbazide derivative)Murine LymphocytesMitogen-inducedInhibitory activity on proliferation[1]
M05 (benzylamide derivative)Human PBMCPHA-inducedSuppressive properties on proliferation[3]
M05 (benzylamide derivative)Human Whole Blood CultureLPS-stimulatedInhibitory effects on TNF-α production[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

1. Lymphocyte Proliferation Assay

This assay measures the ability of lymphocytes to proliferate in response to a stimulus.

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation. For murine studies, lymphocytes are isolated from the spleen and mesenteric lymph nodes.

  • Cell Culture: Cells are seeded in 96-well plates at a density of approximately 1 x 10^5 cells per well in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Stimulation: Cells are treated with the test compound at various concentrations in the presence or absence of a mitogen such as Phytohemagglutinin (PHA) or Concanavalin A (ConA) to induce proliferation.

  • Proliferation Measurement: After a defined incubation period (typically 48-72 hours), cell proliferation is quantified. A common method is the MTT assay, where the tetrazolium dye MTT is added to the wells. Viable, proliferating cells metabolize MTT into a purple formazan product, the amount of which is measured spectrophotometrically at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Results are often expressed as a stimulation index (SI), which is the ratio of the mean absorbance of stimulated cells to the mean absorbance of unstimulated control cells.

2. Cytokine Production Assay (ELISA)

This protocol is used to quantify the production of specific cytokines by immune cells.

  • Cell Culture and Stimulation: Macrophage-enriched peritoneal cells or whole blood cultures are incubated with the test compounds at various concentrations. Subsequently, the cells are stimulated with Lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines like TNF-α and IL-1β.

  • Sample Collection: After an appropriate incubation period (e.g., 24 hours), the cell culture supernatants are collected.

  • ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of the target cytokine in the supernatant is measured using a specific sandwich ELISA kit. The basic steps are as follows:

    • A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

    • The collected supernatants (containing the cytokine) are added to the wells.

    • A detection antibody, also specific for the cytokine but conjugated to an enzyme (e.g., horseradish peroxidase), is added.

    • A substrate for the enzyme is added, which results in a color change.

    • The absorbance of the color is measured using a microplate reader, and the concentration of the cytokine is determined by comparison to a standard curve.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a plausible signaling pathway affected by the isoxazole derivatives and a typical experimental workflow.

G Hypothesized T-Cell Activation Pathway Modulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Signaling_Proteins Signaling Proteins TCR->Signaling_Proteins Signal Transduction Mitogen Mitogen (e.g., PHA) Mitogen->TCR Activation Transcription_Factors Transcription Factors (e.g., NF-κB, NFAT) Signaling_Proteins->Transcription_Factors Activation Isoxazole Isoxazole Derivative Isoxazole->Signaling_Proteins Modulation (Inhibition/Stimulation) Cytokine_Gene Cytokine Gene (e.g., IL-2, TNF-α) Transcription_Factors->Cytokine_Gene Gene Transcription

Caption: Hypothesized modulation of T-cell activation signaling by isoxazole derivatives.

G Workflow for Lymphocyte Proliferation Assay Start Start: Isolate Lymphocytes Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Isoxazole Derivative Seed_Cells->Add_Compound Add_Mitogen Add Mitogen (e.g., PHA) Add_Compound->Add_Mitogen Incubate Incubate (48-72h) Add_Mitogen->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Measure_Absorbance Measure Absorbance Incubate_MTT->Measure_Absorbance Analyze_Data Analyze Data (Calculate SI) Measure_Absorbance->Analyze_Data End End: Determine Proliferative Effect Analyze_Data->End

Caption: Experimental workflow for assessing lymphocyte proliferation.

References

In Vitro Immunomodulatory Effects of 5-Amino-3-Methyl-4-Isoxazolecarboxamide Hydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the in vitro immunomodulatory properties of 5-amino-3-methyl-4-isoxazolecarboxamide hydrazide, a synthetic isoxazole derivative. The document synthesizes available data on its effects on immune cell proliferation and cytokine production. It provides an overview of its immunostimulatory activities, highlighting its potential as a subject for further research in drug discovery and development. Included are summaries of quantitative data, detailed experimental methodologies for key assays, and visualizations of experimental workflows and the compound's logical immunomodulatory relationships.

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, immunosuppressive, and immunostimulatory effects.[1] Among these, this compound hydrazide (also referred to as 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide) has been identified as a non-cytotoxic compound with notable immunostimulatory properties in vitro.[2][3] This guide provides a comprehensive overview of the existing research on its in vitro effects on the cellular immune response, aiming to equip researchers and drug development professionals with the necessary information for further investigation.

Quantitative Data Summary

The following tables summarize the reported quantitative effects of this compound hydrazide on various immune parameters. The data is compiled from in vitro studies on murine immune cells.

Table 1: Cytotoxicity Data

Cell LineCell TypeConcentration Range (µg/mL)EffectReference
J774E.1Murine Macrophage0.5 - 200No cytotoxic effects observed[2]
D10.G4.1Murine T-helper Lymphoblast0.5 - 200No cytotoxic effects observed[2]

Table 2: Effects on Immune Cell Proliferation

Cell TypeSourceMitogenic StimulantCompound EffectKey ObservationReference
LymphocytesMurine Spleen & Mesenteric Lymph NodesNoneStimulatoryDose-dependent increase in proliferation[2]
LymphocytesMurine Spleen & Mesenteric Lymph NodesConcanavalin A (ConA), Phytohemagglutinin (PHA)StimulatoryEnhanced mitogen-induced proliferation[2]
MacrophagesMurine Peritoneal CavityNoneStimulatoryDose-dependent increase in proliferation[2]

Table 3: Effects on Cytokine Production by LPS-Stimulated Murine Peritoneal Macrophages

CytokineCompound Concentration (µg/mL)EffectReference
Interleukin-1β (IL-1β)150Increased Production[2]
Tumor Necrosis Factor-α (TNF-α)150No significant effect[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on standard laboratory procedures and the information available in the referenced literature.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of the compound on the viability of immune cells.

  • Cell Lines:

    • J774E.1 (murine macrophage)

    • D10.G4.1 (murine T-helper lymphoblast)

  • Materials:

    • This compound hydrazide

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

    • 96-well flat-bottom microplates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

    • Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the negative control.

Lymphocyte Proliferation Assay

This assay measures the stimulatory effect of the compound on lymphocyte proliferation.

  • Cells:

    • Splenocytes and mesenteric lymph node cells isolated from mice.

  • Materials:

    • Test compound

    • Complete RPMI-1640 medium

    • Mitogens: Concanavalin A (ConA, 2 µg/mL), Phytohemagglutinin (PHA, 5 µg/mL)

    • 96-well flat-bottom microplates

    • MTT solution and solubilization buffer

  • Procedure:

    • Isolate lymphocytes from the spleen and mesenteric lymph nodes of mice using standard procedures.

    • Seed the cells at a density of 2 x 10⁵ cells/well in a 96-well plate.

    • Add the test compound at various concentrations to the wells. For stimulated proliferation, also add ConA or PHA.

    • Incubate the plates for 72 hours at 37°C and 5% CO₂.

    • Perform the MTT assay as described in section 3.1, steps 5-7.

    • Calculate the proliferation index relative to the untreated control.

Cytokine Production Assay (ELISA)

This protocol determines the effect of the compound on the production of IL-1β and TNF-α by macrophages.

  • Cells:

    • Murine peritoneal macrophages.

  • Materials:

    • Test compound

    • Lipopolysaccharide (LPS) from E. coli (1 µg/mL)

    • Complete cell culture medium

    • 24-well plates

    • ELISA kits for mouse IL-1β and TNF-α

  • Procedure:

    • Isolate peritoneal macrophages from mice by peritoneal lavage.

    • Seed the macrophages in a 24-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere for 2 hours.

    • Wash the wells to remove non-adherent cells.

    • Add fresh medium containing the test compound at the desired concentration (e.g., 150 µg/mL) and LPS (1 µg/mL) to stimulate the cells.

    • Incubate for 24 hours at 37°C and 5% CO₂.

    • Collect the culture supernatants and centrifuge to remove any cellular debris.

    • Measure the concentration of IL-1β and TNF-α in the supernatants using specific ELISA kits, following the manufacturer's instructions.

Visualizations

The following diagrams illustrate the experimental workflows and the compound's proposed immunomodulatory interactions.

experimental_workflow_proliferation cluster_treatment Treatment cluster_assay Assay splenocytes Murine Splenocytes & Lymph Node Cells compound Add Compound ± Mitogens (ConA, PHA) splenocytes->compound macrophages Murine Peritoneal Macrophages macrophages->compound incubation Incubate (72h for Lymphocytes, 48h for Macrophages) compound->incubation mtt Add MTT Reagent incubation->mtt solubilize Solubilize Formazan mtt->solubilize read Read Absorbance (570 nm) solubilize->read experimental_workflow_cytokine cluster_cells Cell Isolation & Culture cluster_stimulation Stimulation cluster_analysis Analysis isolate Isolate Peritoneal Macrophages adhere Adhere to Plate isolate->adhere stimulate Add Compound + LPS adhere->stimulate incubate Incubate (24h) stimulate->incubate supernatant Collect Supernatant incubate->supernatant elisa Perform ELISA for IL-1β and TNF-α supernatant->elisa logical_relationship cluster_cells Immune Cells cluster_effects Immunomodulatory Effects compound 5-Amino-3-Methyl-4- Isoxazolecarboxamide Hydrazide lymphocytes Lymphocytes (T-cells) compound->lymphocytes macrophages Macrophages compound->macrophages prolif_lymph Increased Proliferation lymphocytes->prolif_lymph prolif_macro Increased Proliferation macrophages->prolif_macro cytokine_il1b Increased IL-1β Production macrophages->cytokine_il1b cytokine_tnfa No Effect on TNF-α macrophages->cytokine_tnfa

References

Unveiling the Anticancer Potential of 5-Amino-3-Methyl-4-Isoxazolecarboxamide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the burgeoning field of 5-amino-3-methyl-4-isoxazolecarboxamide analogs as promising anticancer agents. The isoxazole scaffold has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, and derivatives of the this compound core are emerging as a noteworthy class with potential for therapeutic intervention in oncology.[1] This document provides a consolidated overview of their cytotoxic activities, mechanistic insights, and the experimental methodologies employed in their evaluation.

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxicity of this compound analogs and closely related isoxazolecarboxamide derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. These values highlight the potential of these compounds to inhibit cancer cell proliferation.

Compound IDCancer Cell LineIC50 (µg/mL)Reference
2a MCF-7 (Breast)39.80[2]
HeLa (Cervical)39.80[2]
Hep3B (Liver)>100 (inactive)[2]
2d MCF-7 (Breast)63.10[2]
HeLa (Cervical)18.62[2]
Hep3B (Liver)~23[2]
2e MCF-7 (Breast)79.43[2]
HeLa (Cervical)125.89[2]
Hep3B (Liver)~23[2]
2g MCF-7 (Breast)>400 (inactive)[2]
HeLa (Cervical)>400 (inactive)[2]
Hep3B (Liver)>400 (inactive)[2]
M05 SW-948 (Colon)Moderate Inhibition[3]
L1210 (Leukemia)Moderate Inhibition[3]

Note: Compounds 2a, 2d, 2e, and 2g are 3-(substituted phenyl)-5-methyl-N-(substituted phenyl)isoxazole-4-carboxamide derivatives. M05 is 5-amino-3-methyl-N-(4-methyl-benzyl)-4-isoxazolecarboxamide. The data indicates that the anticancer activity is influenced by the substitutions on the phenyl rings.

Mechanistic Insights into Anticancer Action

While the precise molecular mechanisms of this compound analogs are an active area of investigation, current evidence from studies on closely related isoxazole derivatives points towards the induction of apoptosis and cell cycle arrest. Furthermore, in silico studies and research on analogous heterocyclic compounds suggest the modulation of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

Induction of Apoptosis and Cell Cycle Arrest

Studies on isoxazole-carboxamide derivatives have demonstrated their ability to induce a delay in the G2/M phase of the cell cycle.[2] This disruption of the normal cell cycle progression can be a critical step in preventing the proliferation of cancer cells. Following cell cycle arrest, these compounds have been observed to shift the mode of cell death from necrosis towards apoptosis, or programmed cell death.[2] This is a desirable characteristic for anticancer agents as it avoids the inflammatory response associated with necrosis. The induction of apoptosis is a key mechanism by which many successful chemotherapeutic drugs eliminate cancer cells.

Putative Signaling Pathway: Inhibition of the PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular pathway that promotes cell survival, growth, and proliferation, and its aberrant activation is a hallmark of many cancers.[3][4][5] Inhibition of this pathway is a validated strategy in cancer therapy.[3] In silico docking studies of some isoxazole carboxamide derivatives have suggested a potential interaction with and inhibition of the PI3K enzyme.[6] The proposed mechanism involves the binding of the isoxazole analog to the ATP-binding pocket of PI3K, thereby preventing the phosphorylation of its downstream targets, including Akt. The subsequent deactivation of the PI3K/Akt pathway would lead to the inhibition of survival signals and the activation of apoptotic machinery.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Isoxazole 5-Amino-3-methyl-4- isoxazolecarboxamide Analog Isoxazole->PI3K Inhibits

Caption: Proposed mechanism of action via the PI3K/Akt signaling pathway.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of this compound analogs.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, Hep3B)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound analogs

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole analogs and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cells

  • 6-well plates

  • This compound analogs

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the isoxazole analogs at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine and membrane integrity.

Materials:

  • Cancer cells

  • 6-well plates

  • This compound analogs

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the isoxazole analogs as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Experimental_Workflow cluster_invitro In Vitro Evaluation start Synthesis of 5-amino-3-methyl-4- isoxazolecarboxamide analogs cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 values cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanism->apoptosis pathway Signaling Pathway Analysis (e.g., Western Blot for PI3K/Akt) mechanism->pathway conclusion Identify Lead Compounds cell_cycle->conclusion apoptosis->conclusion pathway->conclusion

References

The Versatility of 5-Amino-3-methyl-4-isoxazolecarboxamide: A Technical Guide to Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-methyl-4-isoxazolecarboxamide is a highly functionalized and versatile heterocyclic building block that has garnered significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of a nucleophilic amino group, a carboxamide moiety, and a reactive isoxazole ring makes it an ideal precursor for the construction of a variety of complex, fused heterocyclic systems. These resulting scaffolds, particularly fused pyrimidines and pyridines, are prevalent in numerous biologically active compounds and approved pharmaceuticals, driving the demand for efficient and diverse synthetic methodologies. This technical guide provides an in-depth overview of the utility of this compound in constructing key heterocyclic cores, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Synthesis of the Core Building Block

The primary precursor for many synthetic routes is 5-amino-3-methyl-4-isoxazolecarboxylic acid, which can be readily converted to the target carboxamide. The synthesis of the carboxylic acid is a well-established three-step process starting from common laboratory reagents.[1][2]

A general workflow for the synthesis of the 5-amino-3-methyl-4-isoxazolecarboxylic acid precursor is outlined below.

G cluster_0 Step 1: Enol Ether Formation cluster_1 Step 2: Isoxazole Ring Formation cluster_2 Step 3: Saponification A Triethyl orthoacetate + Ethyl cyanoacetate B Ethyl 2-cyano-3-ethoxybut-2-enoate A->B DMAP (cat.) 110 °C C Ethyl 2-cyano-3-ethoxybut-2-enoate D Ethyl 5-amino-3-methylisoxazole-4-carboxylate C->D F Ethyl 5-amino-3-methylisoxazole-4-carboxylate E EtONa NH₂OH·HCl EtOH, rt, 24h G 5-Amino-3-methyl-4-isoxazolecarboxylic acid F->G H 1. 10% NaOH, 70 °C 2. HCl to pH 4

Caption: General workflow for the synthesis of the carboxylic acid precursor.

From the carboxylic acid, the carboxamide can be prepared using standard procedures, such as conversion to an acid chloride followed by amination.

I. Synthesis of Fused Pyrimidines: Isoxazolo[5,4-d]pyrimidin-4(5H)-ones

One of the most valuable applications of this compound is in the synthesis of isoxazolo[5,4-d]pyrimidin-4(5H)-ones. This scaffold is a key component in a novel class of inhibitors targeting Indoleamine 2,3-dioxygenase 1 (IDO1), an important enzyme in cancer immunotherapy.[3] The synthesis involves a cyclocondensation reaction that forms the pyrimidine ring fused to the isoxazole core.

The general synthetic pathway involves the reaction of a 5-aminoisoxazole-4-carboxamide with a one-carbon synthon, such as an orthoformate, which provides the final carbon atom needed to close the pyrimidine ring.

G A 5-Amino-3-substituted- isoxazole-4-carboxamide C Triethyl orthoformate, Acetic anhydride, Reflux, 18h A->C B Isoxazolo[5,4-d]pyrimidin- 4(5H)-one derivative C->B G A 5-Aminoisoxazole E Michael Addition A->E B Aldehyde D Knoevenagel Condensation B->D C Active Methylene Compound (e.g., Malononitrile) C->D D->E F Cyclization & Aromatization E->F G Isoxazolo[5,4-b]pyridine F->G

References

"spectroscopic analysis (NMR, IR, Mass Spec) of 5-amino-3-methyl-4-isoxazolecarboxamide"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of the heterocyclic compound 5-amino-3-methyl-4-isoxazolecarboxamide. Due to the limited availability of direct experimental spectra for this specific molecule in public literature, this document focuses on the predicted spectroscopic data based on the analysis of its constituent functional groups and structurally analogous compounds. Detailed methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are presented, along with a logical workflow for structural elucidation. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of novel isoxazole derivatives in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These predictions are derived from established principles of spectroscopy and data from structurally similar molecules.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 8.0Singlet (broad)1H-CO NH ₂ (one proton)
~7.0 - 7.5Singlet (broad)1H-CO NH ₂ (one proton)
~6.5 - 7.0Singlet (broad)2H-NH
~2.2Singlet3H-CH
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~165-170C =O (Amide)
~160-165C 5-NH₂
~155-160C 3-CH₃
~95-105C 4-CONH₂
~10-15-C H₃
Predicted FT-IR Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretch (Amine and Amide)[1][2][3]
~1680-1640StrongC=O stretch (Amide I)[1][4]
~1650-1580MediumN-H bend (Primary Amine)[1][3]
~1620-1590MediumN-H bend (Amide II)[1]
~1450-1350MediumC-H bend (Methyl)
~1250-1020MediumC-N stretch[1][3]
Predicted Mass Spectrometry Data (ESI+)
m/zAssignment
[M+H]⁺Molecular Ion
[M+H - NH₃]⁺Loss of ammonia from the amino group
[M+H - CONH₂]⁺Loss of the carboxamide radical
[M+H - CH₃]⁺Loss of a methyl radical

Experimental Protocols

The following are detailed experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is performed.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is used.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared spectrometer.

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • A background spectrum of a pure KBr pellet is recorded.

    • The sample pellet is placed in the sample holder, and the spectrum is recorded.

    • Typically, 16 or 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. The solution may be further diluted to the low µg/mL or ng/mL range.

  • Data Acquisition (Positive Ion Mode):

    • The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min.

    • Typical ESI source parameters include a capillary voltage of 3-4 kV, a cone voltage of 20-40 V, and a source temperature of 100-150°C.

    • Mass spectra are acquired over a suitable m/z range (e.g., 50-500).

    • For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Visualizations

Experimental Workflow for Spectroscopic Analysis

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation cluster_reporting Reporting synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry (ESI-MS) purification->ms data_analysis Data Analysis and Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation report Final Report/Publication structure_confirmation->report structural_elucidation cluster_techniques Spectroscopic Techniques cluster_information Information Obtained cluster_structure Final Structure ms Mass Spectrometry (Molecular Formula) molecular_weight Molecular Weight & Elemental Composition ms->molecular_weight ir IR Spectroscopy (Functional Groups) functional_groups Presence of Amide, Amine, C=O, N-H, C-H bonds ir->functional_groups nmr NMR Spectroscopy (Connectivity & Environment) proton_carbon_framework ¹H & ¹³C Environments, Connectivity (via 2D NMR) nmr->proton_carbon_framework final_structure Confirmed Structure of This compound molecular_weight->final_structure functional_groups->final_structure proton_carbon_framework->final_structure

References

Methodological & Application

Application Notes: Incorporation of 5-Amino-3-methyl-4-isoxazolecarboxamide in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Amino-3-methyl-4-isoxazolecarboxamide, also referred to as 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), is a non-proteinogenic β-amino acid that serves as a valuable building block in the synthesis of novel peptidomimetics.[1][2][3][4] Its incorporation into peptide chains allows for the creation of α/β-mixed peptides, which have shown significant promise as therapeutic agents due to their unique structural properties and potential for enhanced biological activity.[1][2][3][4] The isoxazole moiety is a component of several FDA and EMA-approved drugs, highlighting its importance in medicinal chemistry.[5] This document provides detailed protocols for the application of AMIA in solid-phase peptide synthesis (SPPS), offering researchers a guide to producing novel peptide hybrids.

Key Applications

The primary application of this compound in SPPS is the synthesis of α/β-hybrid peptides. These peptides can be designed to mimic or inhibit biological processes, with potential applications in drug development for cancer, inflammation, and bacterial infections.[5] The inclusion of this unnatural amino acid can be strategically placed at various positions within a peptide sequence to modulate its structure and function.[5]

Experimental Protocols

This section details the synthesis of this compound and its subsequent incorporation into a peptide chain via solid-phase synthesis.

Synthesis of 5-Amino-3-methyl-4-isoxazolecarboxylic Acid (AMIA)

The synthesis of AMIA is a three-step process, as outlined below.[5]

Step 1: Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate

  • Mix triethyl orthoacetate with ethyl cyanoacetate in a 1:1 molar ratio in a round-bottom flask.

  • Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).

  • Heat the mixture to 110°C.

  • Simultaneously remove the ethanol that forms during the reaction.

  • After cooling the mixture, filter the resulting precipitate.

  • Wash the precipitate with a 10% HCl solution.

Diagram of AMIA Synthesis Workflow

Figure 1: Synthesis of 5-Amino-3-methyl-4-isoxazolecarboxylic Acid (AMIA). cluster_0 Step 1: Preparation of Ethyl 2-cyano-3-ethoxybut-2-enoate Triethyl orthoacetate Triethyl orthoacetate Reaction_1 Mix (1:1 mol/mol) Add DMAP (catalyst) Heat to 110°C Remove Ethanol Triethyl orthoacetate->Reaction_1 Ethyl cyanoacetate Ethyl cyanoacetate Ethyl cyanoacetate->Reaction_1 Precipitate_1 Filter and Wash with 10% HCl Reaction_1->Precipitate_1 Product_1 Ethyl 2-cyano-3-ethoxybut-2-enoate Precipitate_1->Product_1 Figure 2: Solid-Phase Peptide Synthesis (SPPS) Cycle for AMIA Incorporation. Start Start with Resin Swell_Resin Swell Resin in DMF Start->Swell_Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell_Resin->Fmoc_Deprotection Wash_DMF_1 Wash with DMF Fmoc_Deprotection->Wash_DMF_1 Coupling Couple Fmoc-Amino Acid (HATU, DIPEA) Wash_DMF_1->Coupling Wash_DMF_2 Wash with DMF Coupling->Wash_DMF_2 Repeat Repeat for desired peptide length Wash_DMF_2->Repeat Repeat->Fmoc_Deprotection AMIA_Coupling Couple AMIA (AMIA, HATU, DIPEA) Repeat->AMIA_Coupling Final Coupling Final_Wash Final Wash (DMF, DCM, MeOH) AMIA_Coupling->Final_Wash Dry Dry in vacuo Final_Wash->Dry End Peptide-Resin Ready for Cleavage Dry->End

References

Application Notes & Protocols for the Incorporation of 5-Amino-3-methyl-4-isoxazolecarboxamide into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of non-proteinogenic amino acids into peptides is a key strategy in modern drug discovery and chemical biology, offering a pathway to novel peptidomimetics with enhanced therapeutic properties. Hybrid peptides, which contain both α- and β-amino acids, are particularly promising as they can adopt unique secondary structures and often exhibit increased resistance to enzymatic degradation. 5-Amino-3-methyl-isoxazole-4-carboxamide, also referred to as 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), is a bifunctional, non-proteinogenic β-amino acid that serves as a valuable building block in the synthesis of these modified peptides.[1][2][3][4][5] Isoxazole derivatives are known for their broad spectrum of biological activities and their utility in developing therapeutic agents with high potency and reduced toxicity.[3]

These application notes provide a detailed protocol for the incorporation of AMIA into the N-terminus of a peptide chain using solid-phase peptide synthesis (SPPS). The methodology is based on the successful coupling of AMIA to resin-bound peptides, demonstrating its viability in creating novel α/β-mixed peptide hybrids.[1][2][3][4] A key finding is that the amino group of AMIA remains unreactive under typical Fmoc-protection conditions, which allows for its direct coupling to the N-terminal α-amino group of a peptide without the need for an amino-protecting group on the isoxazole ring.[3][5]

Chemical Structure of AMIA

Below is the chemical structure of 5-Amino-3-methyl-4-isoxazolecarboxamide (AMIA).

Caption: Structure of this compound (AMIA).

Experimental Protocols

The following protocols are adapted from established methods for the solid-phase synthesis of peptides and the subsequent coupling of AMIA.[5]

General Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard Fmoc/tBu strategy for assembling the peptide chain on a solid support prior to AMIA incorporation.

Workflow for Standard SPPS Cycle:

SPPS_Workflow start Start: Fmoc-AA-Resin deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash (DMF, DCM, MeOH) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser_test Kaiser Test (Check for free amines) wash2->kaiser_test end_cycle Repeat for next amino acid kaiser_test->end_cycle Incomplete final_deprotection Final Fmoc Deprotection kaiser_test->final_deprotection Complete end_cycle->deprotection

Caption: General workflow for a single cycle of Fmoc-based SPPS.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Coupling/Activation Reagents: HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-diisopropylethylamine)

  • Deprotection Solution: 20% piperidine in DMF (v/v)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), MeOH (Methanol)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group from the terminal amine.

  • Washing: Wash the resin thoroughly with DMF (3-5 times), DCM (3 times), and MeOH (3 times) to remove residual piperidine and by-products.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-protected amino acid (3 equivalents relative to resin loading) with HATU (3 eq.) and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, repeat the coupling step.

  • Washing: Wash the resin as described in step 3.

  • Chain Elongation: Repeat steps 2-6 for each amino acid in the desired peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2) to expose the N-terminal amine for AMIA coupling.

Protocol for AMIA Coupling to N-Terminus

This protocol details the modification of the N-terminus of the synthesized, resin-bound peptide with AMIA.

Materials:

  • Peptide-bound resin with a free N-terminal amine

  • This compound (AMIA)

  • Coupling/Activation Reagents: HATU

  • Base: DIPEA

  • Solvents: DMF, DCM, MeOH

Procedure:

  • Preparation: Ensure the peptide-bound resin has undergone a final Fmoc deprotection and has been thoroughly washed.

  • Activation and Coupling (Classical Method):

    • Prepare a coupling solution containing AMIA (3 equivalents relative to resin loading), HATU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the solution to the peptide-bound resin.

    • Agitate the mixture for 2 hours at room temperature.[5]

  • Activation and Coupling (Ultrasonic Agitation Method):

    • Prepare the same coupling solution as in the classical method (AMIA (3 eq.), HATU (3 eq.), and DIPEA (6 eq.)).

    • Add the solution to the peptide-bound resin.

    • Perform the reaction under ultrasonic agitation for 15 minutes.[5]

    • It is recommended to repeat this step two more times (for a total of three 15-minute cycles) to ensure high coupling efficiency.[5]

  • Washing: After the coupling is complete, wash the resin extensively with DMF (7 times), DCM (3 times), and MeOH (3 times).[5]

  • Drying: Dry the final peptide-resin conjugate in vacuo.

Cleavage from Resin and Purification

Materials:

  • Cleavage Cocktail: A standard cleavage cocktail such as TFA/TIS/Water (95:2.5:2.5, v/v/v) is typically used. The exact composition may vary based on the amino acids present in the peptide sequence.

  • Cold diethyl ether

  • HPLC system for purification

Procedure:

  • Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the solid support and remove side-chain protecting groups.

  • Precipitation: Filter the resin and precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the crude peptide, decant the ether, and repeat the ether wash.

  • Drying: Dry the crude peptide pellet to remove residual ether.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide using reverse-phase HPLC (RP-HPLC).

    • Confirm the identity and purity of the final AMIA-containing peptide using LC-MS and tandem mass spectrometry (MS/MS).[1][3]

Quantitative Data Summary

The following table summarizes the reagent stoichiometry used for the successful coupling of AMIA to a peptide chain on a solid support.[5]

ReagentEquivalents (relative to resin loading)Purpose
AMIA 3 eq.Unnatural β-amino acid to be incorporated
HATU 3 eq.Coupling activator
DIPEA 6 eq.Base for activation and coupling

Reaction Conditions Comparison:

MethodDurationNotes
Classical Agitation 2 hoursStandard room temperature coupling.
Ultrasonic Agitation 15 minutes (repeated 3x)Provides rapid coupling.[4][5]

Logical Workflow for AMIA Incorporation

The diagram below illustrates the overall process from a synthesized peptide on resin to the final, purified AMIA-peptide conjugate.

AMIA_Coupling_Workflow start Start: Peptide-Resin (Free N-Terminus) prepare_coupling Prepare Coupling Mix (AMIA, HATU, DIPEA in DMF) start->prepare_coupling coupling Couple AMIA to Peptide (Classical or Ultrasonic Method) start->coupling prepare_coupling->coupling wash Wash Resin (DMF, DCM, MeOH) coupling->wash cleavage Cleave Peptide from Resin (e.g., TFA Cocktail) wash->cleavage purification Purify Peptide (RP-HPLC) cleavage->purification analysis Analyze Product (LC-MS, MS/MS) purification->analysis final_product Final Product: AMIA-Peptide Conjugate analysis->final_product

Caption: Workflow for AMIA coupling, cleavage, and purification.

References

Application Notes and Protocols for 5-Amino-3-Methyl-4-Isoxazolecarboxamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-amino-3-methyl-4-isoxazolecarboxamide (AMICA) and its derivatives in drug discovery and development, with a focus on their immunomodulatory and anti-inflammatory properties. Detailed protocols for key experimental assays are provided to facilitate research in this area.

Introduction

This compound (AMICA) and its analogs are a class of isoxazole derivatives that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds have been primarily investigated for their potential to modulate immune responses, showing both immunostimulatory and immunosuppressive effects depending on the specific structural modifications of the parent molecule. This makes them attractive candidates for the development of novel therapeutics for a range of disorders, including autoimmune diseases, inflammatory conditions, and cancer.

Key Applications in Drug Discovery

  • Immunomodulation: Derivatives of AMICA have demonstrated the ability to either stimulate or inhibit immune cell functions. For instance, 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide has been shown to stimulate lymphocyte proliferation and the production of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[1][2] In contrast, thiosemicarbazide and benzylamide derivatives of AMICA have exhibited inhibitory effects on lymphocyte proliferation and the production of Tumor Necrosis Factor-alpha (TNF-α), a key mediator of inflammation.[3][4][5]

  • Anti-inflammatory Activity: The inhibitory action of certain AMICA derivatives on the production of pro-inflammatory cytokines like TNF-α highlights their potential as anti-inflammatory agents. The derivative M05 (5-amino-3-methyl-N-(4-methyl-benzyl)-4-isoxazolecarboxamide) has shown notable anti-proliferative and anti-inflammatory activities.[4][5]

  • Anticancer Research: Some isoxazole derivatives have been investigated for their cytotoxic effects on tumor cell lines, suggesting a potential application in oncology drug development.[5]

  • Peptidomimetic Synthesis: 5-amino-3-methyl-4-isoxazolecarboxylic acid (AMIA), a closely related derivative, can be utilized as an unnatural amino acid in solid-phase peptide synthesis.[6] This allows for the creation of peptidomimetics with potentially enhanced stability and novel biological activities.

Data Presentation

Immunomodulatory Activity of AMICA Derivatives
Compound/DerivativeBiological ActivityKey FindingsConcentration/DoseReference
5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide ImmunostimulatoryStimulated proliferation of lymphocytes; Increased LPS-induced IL-1β production.Up to 150 µg/ml[1][2]
01K (4-phenyl-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide) ImmunosuppressiveInhibitory activity in lymphocyte proliferation tests.Not specified in abstract[3]
06K (4-(4-chlorophenyl)-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide) ImmunosuppressiveInhibitory activity in lymphocyte proliferation tests.Not specified in abstract[3]
M05 (5-amino-3-methyl-N-(4-methyl-benzyl)-4-isoxazolecarboxamide) Immunosuppressive/Anti-inflammatorySuppressive in PHA-induced PBMC proliferation and LPS-induced TNF-α production.Dose-dependent[4][5]
Semicarbazide and Thiosemicarbazide Derivatives (general) ImmunosuppressiveSignificantly suppressed the primary humoral immune response in mice.1 µg or 10 µg doses[7]

Experimental Protocols

Protocol 1: Assessment of Lymphocyte Proliferation using MTT Assay

This protocol is designed to evaluate the effect of AMICA derivatives on mitogen-induced lymphocyte proliferation.

Materials:

  • Lymphocytes (e.g., murine splenocytes or human peripheral blood mononuclear cells - PBMCs)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin

  • Mitogen (e.g., Concanavalin A [Con A] or Phytohemagglutinin [PHA])

  • AMICA derivative stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Microplate reader (570 nm wavelength)

Procedure:

  • Isolate lymphocytes using standard procedures (e.g., Ficoll-Paque density gradient centrifugation for PBMCs).

  • Resuspend cells in complete RPMI-1640 medium and adjust the cell density.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Add 50 µL of medium containing the desired concentration of the AMICA derivative to the test wells. Add 50 µL of medium with the vehicle (e.g., DMSO) to the control wells.

  • Add 50 µL of medium containing the mitogen (e.g., Con A at a final concentration of 5 µg/mL) to the stimulated wells. Add 50 µL of medium without the mitogen to the unstimulated control wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Four hours before the end of the incubation, add 20 µL of MTT solution to each well.

  • At the end of the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate in the dark at room temperature for at least 2 hours, or until the crystals are fully dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The stimulation index (SI) can be calculated as the ratio of the absorbance of stimulated cells to unstimulated cells. The percentage of inhibition or stimulation by the compound can be calculated relative to the mitogen-only control.

Protocol 2: Measurement of TNF-α Production by ELISA

This protocol outlines the procedure for quantifying the effect of AMICA derivatives on LPS-induced TNF-α production in macrophage-enriched peritoneal cells or whole blood cultures.

Materials:

  • Macrophage-enriched peritoneal cells or fresh human whole blood

  • RPMI-1640 medium (for cell cultures)

  • Lipopolysaccharide (LPS) from E. coli

  • AMICA derivative stock solution

  • Human or mouse TNF-α ELISA kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • For Peritoneal Macrophages:

    • Isolate peritoneal cells from mice and seed them in a 96-well plate.

    • Allow macrophages to adhere for 2 hours, then wash away non-adherent cells.

    • Add fresh medium containing various concentrations of the AMICA derivative and incubate for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • For Whole Blood Cultures:

    • Collect fresh human blood in heparinized tubes.

    • In a 96-well plate, mix whole blood with RPMI-1640 medium and different concentrations of the AMICA derivative.

    • Stimulate with LPS and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • ELISA Protocol:

    • After incubation, centrifuge the plates to pellet the cells.

    • Collect the supernatants for TNF-α measurement.

    • Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding standards and samples (supernatants).

      • Adding a detection antibody.

      • Adding a substrate solution to develop a colorimetric signal.

      • Stopping the reaction and measuring the absorbance.

  • Data Analysis: Construct a standard curve using the TNF-α standards provided in the kit. Use the standard curve to determine the concentration of TNF-α in the samples. Calculate the percentage of inhibition of TNF-α production by the AMICA derivative compared to the LPS-only control.

Signaling Pathways and Mechanisms of Action

The immunomodulatory effects of AMICA derivatives are likely mediated through the modulation of key intracellular signaling pathways involved in inflammation and immune cell activation. While the precise molecular targets of many AMICA derivatives are still under investigation, the observed effects on cytokine production and lymphocyte proliferation suggest the involvement of pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory responses. Activation of this pathway leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β. Inhibition of the NF-κB pathway is a common mechanism for anti-inflammatory drugs. It is plausible that the inhibitory AMICA derivatives exert their effects by targeting components of this pathway, such as IKK kinases or the NF-κB transcription factors themselves.

NF_kB_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TAK1->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates AMICA_inhibitor Inhibitory AMICA Derivative AMICA_inhibitor->IKK_complex inhibits? NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-1β) Nucleus->Gene_expression induces MAPK_Signaling Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Cell Surface Receptor Stimuli->Receptor MAP3K MAPKKK (e.g., TAK1) Receptor->MAP3K MAP2K MAPKK (e.g., MKK3/6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors activates AMICA_modulator AMICA Derivative AMICA_modulator->p38 modulates? Nucleus Nucleus Transcription_Factors->Nucleus Cytokine_Production Cytokine Production Nucleus->Cytokine_Production Experimental_Workflow Start Novel AMICA Derivative Primary_Screening Primary Screening (Lymphocyte Proliferation, Cytokine Production) Start->Primary_Screening Hit_Identification Hit Identification (Active Compound) Primary_Screening->Hit_Identification Mechanism_Studies Mechanism of Action Studies Hit_Identification->Mechanism_Studies Pathway_Analysis Signaling Pathway Analysis (Western Blot for p-IKK, p-p38, etc.) Mechanism_Studies->Pathway_Analysis Target_Identification Target Identification (e.g., Kinase Assays) Mechanism_Studies->Target_Identification Lead_Optimization Lead Optimization Pathway_Analysis->Lead_Optimization Target_Identification->Lead_Optimization

References

Application Notes and Protocols for Immunomodulatory Assays with Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isoxazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, immunosuppressive, and immunostimulatory effects.[1][2][3][4] These compounds can modulate the intricate network of the immune system, making them promising candidates for the development of novel therapeutics for autoimmune diseases, cancer, and inflammatory conditions.[1][5] The evaluation of the immunomodulatory potential of isoxazole derivatives requires a battery of robust and reproducible in vitro assays.

These application notes provide detailed protocols for key experimental procedures to characterize the immunomodulatory activity of isoxazole derivatives. The described assays include the assessment of lymphocyte proliferation, cytokine production, and mixed lymphocyte reaction. Furthermore, this document outlines the signaling pathways, namely NF-κB and JAK-STAT, which are often implicated in the immunomodulatory action of these compounds.

Key In Vitro Immunomodulatory Assays

A crucial step in the preclinical evaluation of isoxazole derivatives is the characterization of their effects on immune cells. The following assays are fundamental for determining the immunosuppressive or immunostimulatory properties of test compounds.

Lymphocyte Proliferation Assay

This assay is a cornerstone for assessing the impact of isoxazole derivatives on the adaptive immune response by measuring their effect on the proliferation of lymphocytes.[6] T-cell proliferation is a critical event in the cellular immune response, and its inhibition is a hallmark of immunosuppressive activity.[7] Conversely, an enhancement of proliferation may suggest immunostimulatory properties.[8] Mitogens such as Phytohemagglutinin (PHA) or Concanavalin A (ConA) are commonly used to induce lymphocyte proliferation.[6][8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to quantify cell proliferation.[6][9]

Experimental Protocol: PHA-Induced Lymphocyte Proliferation Assay using MTT [6]

  • PBMC Isolation:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from fresh human blood collected in heparinized tubes using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin).

    • Determine cell viability and concentration using the trypan blue exclusion method.

  • Assay Setup:

    • Seed 1 x 10⁵ PBMCs in 100 µL of complete RPMI-1640 medium per well in a 96-well flat-bottom plate.

    • Prepare stock solutions of the isoxazole derivatives in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in complete RPMI-1640 medium.

    • Add 50 µL of the isoxazole derivative solutions at various concentrations to the wells. Include a vehicle control (medium with the same concentration of the solvent).

    • Add 50 µL of Phytohemagglutinin (PHA) at a final concentration of 5 µg/mL to stimulate cell proliferation. Include unstimulated control wells (PBMCs with medium only).

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

  • MTT Assay and Data Analysis:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Centrifuge the plate and carefully remove the supernatant.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of proliferation inhibition or stimulation relative to the PHA-stimulated control.

Cytokine Release Assay

Cytokines are key signaling molecules that regulate immune responses.[10] Isoxazole derivatives can modulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[1][8] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of TNF-α production in whole blood or isolated macrophages.[2][8]

Experimental Protocol: LPS-Induced TNF-α Production in Human Whole Blood [6]

  • Blood Collection:

    • Collect fresh human blood in heparinized tubes.

  • Assay Setup:

    • In a 96-well plate, add 180 µL of whole blood to each well.

    • Add 10 µL of the isoxazole derivative solutions at various concentrations. Include a vehicle control.

    • Add 10 µL of Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to stimulate TNF-α production. Include an unstimulated control.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • Sample Collection and Analysis:

    • Centrifuge the plate to separate the plasma.

    • Collect the plasma supernatant.

    • Measure the concentration of TNF-α in the plasma using a commercially available ELISA kit, following the manufacturer's instructions.[6]

Mixed Lymphocyte Reaction (MLR)

The two-way Mixed Lymphocyte Reaction (MLR) is an in vitro model of the recognition phase of an allogeneic immune response, where T cells from two different individuals proliferate in response to each other's foreign major histocompatibility complex (MHC) antigens.[2][6] This assay is particularly relevant for assessing the potential of isoxazole derivatives to prevent transplant rejection.

Experimental Protocol: Two-Way Mixed Lymphocyte Reaction [6]

  • PBMC Isolation:

    • Isolate PBMCs from two healthy, unrelated donors as described in the lymphocyte proliferation assay protocol.[6]

  • Assay Setup:

    • In a 96-well round-bottom plate, combine 1 x 10⁵ PBMCs from donor A and 1 x 10⁵ PBMCs from donor B in a final volume of 200 µL of complete RPMI-1640 medium per well.

    • Add the isoxazole derivatives at desired concentrations. Include a vehicle control.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 5-7 days.

  • Measurement of Proliferation:

    • Assess proliferation using the MTT assay as described previously or by [³H]-thymidine incorporation.[6]

Quantitative Data Summary

The following tables summarize representative quantitative data on the immunomodulatory effects of isoxazole derivatives from various studies.

Table 1: Inhibitory Effects of Isoxazole Derivatives on Lymphocyte Proliferation

Compound IDAssay TypeCell TypeMitogenIC₅₀ (µM)Reference
MM3PHA-induced proliferationHuman PBMCPHA15.2[11]
MZO-2Carrageenan-induced edemaMouseCarrageenan- (Comparable to tacrolimus)[1]
Compound 7aCarrageenan-induced paw edemaMouseCarrageenan- (51% inhibition)[1]

Table 2: Effects of Isoxazole Derivatives on Cytokine Production

Compound IDAssay TypeCell Type/SystemStimulantEffectConcentrationReference
5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazideIL-1β productionMurine peritoneal macrophagesLPSIncreased production150 µg/ml[8]
5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazideTNF-α productionMurine peritoneal macrophagesLPSNo effect150 µg/ml[8]
ISO-1Lung inflammationMouseOzoneSuppression-[1]

Signaling Pathways in Immunomodulation by Isoxazole Derivatives

The immunomodulatory effects of isoxazole derivatives are often mediated through the modulation of key intracellular signaling pathways that regulate immune cell activation, proliferation, and cytokine production.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that plays a central role in regulating inflammatory and immune responses.[12][13] The canonical NF-κB pathway is activated by stimuli such as TNF-α and LPS, leading to the transcription of pro-inflammatory genes.[12] Some isoxazole derivatives have been shown to exert their immunosuppressive effects by inhibiting the NF-κB signaling pathway.[6]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor (e.g., TNFR, TLR4) Stimuli->Receptor IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB_P P-IκB IkB->IkB_P NFkB_dimer_inactive Inactive NF-κB (p50/p65)-IκB Complex IkB->NFkB_dimer_inactive NFkB_p50 p50 NFkB_p50->NFkB_dimer_inactive NFkB_p65 p65 NFkB_p65->NFkB_dimer_inactive Proteasome Proteasome Ub Ubiquitination IkB_P->Ub Ub->Proteasome degradation NFkB_dimer_active Active NF-κB (p50/p65) NFkB_dimer_inactive->NFkB_dimer_active IκB degradation NFkB_dimer_active_nuc Active NF-κB (p50/p65) NFkB_dimer_active->NFkB_dimer_active_nuc translocation Isoxazole Isoxazole Derivatives Isoxazole->IKK_Complex inhibits DNA DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression induces NFkB_dimer_active_nuc->DNA binds

Caption: Inhibition of the canonical NF-κB signaling pathway by isoxazole derivatives.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity, cell proliferation, and differentiation.[14][15][16] The pathway involves cytokine receptor-associated JAKs, which, upon activation, phosphorylate STAT proteins.[17] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene transcription.[16] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune and inflammatory diseases, making it an attractive target for therapeutic intervention.[15]

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK Receptor->JAK1 JAK2 JAK Receptor->JAK2 STAT1 STAT Receptor->STAT1 recruits STAT2 STAT Receptor->STAT2 recruits JAK1_P P-JAK JAK1->JAK1_P phosphorylation JAK2_P P-JAK JAK2->JAK2_P phosphorylation STAT1_P P-STAT STAT1->STAT1_P STAT2_P P-STAT STAT2->STAT2_P JAK1_P->Receptor phosphorylates JAK1_P->STAT1 phosphorylates JAK2_P->Receptor JAK2_P->STAT2 phosphorylates STAT_dimer STAT Dimer STAT1_P->STAT_dimer STAT2_P->STAT_dimer STAT_dimer_nuc STAT Dimer STAT_dimer->STAT_dimer_nuc translocation Isoxazole Isoxazole Derivatives Isoxazole->JAK1_P inhibits Isoxazole->JAK2_P inhibits DNA DNA Gene_Expression Target Gene Expression DNA->Gene_Expression regulates STAT_dimer_nuc->DNA binds

Caption: Modulation of the JAK-STAT signaling pathway by isoxazole derivatives.

Experimental Workflow Overview

The following diagram provides a general workflow for the initial in vitro screening of isoxazole derivatives for their immunomodulatory potential.

Experimental_Workflow cluster_screening In Vitro Immunomodulatory Screening Start Isoxazole Derivative Library Cytotoxicity Cytotoxicity Assay (e.g., MTT on resting PBMCs) Start->Cytotoxicity Proliferation Lymphocyte Proliferation Assay (e.g., PHA-induced) Cytotoxicity->Proliferation Non-toxic concentrations Cytokine Cytokine Release Assay (e.g., LPS-induced TNF-α) Cytotoxicity->Cytokine Non-toxic concentrations MLR Mixed Lymphocyte Reaction Cytotoxicity->MLR Non-toxic concentrations Data_Analysis Data Analysis (IC₅₀ / EC₅₀ determination) Proliferation->Data_Analysis Cytokine->Data_Analysis MLR->Data_Analysis Hit_Selection Hit Compound Selection Data_Analysis->Hit_Selection Mechanism Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Hit_Selection->Mechanism Active compounds End Lead Candidate Mechanism->End

References

Application of 5-amino-3-methyl-4-isoxazolecarboxamide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-amino-3-methyl-4-isoxazolecarboxamide scaffold is a versatile pharmacophore that has demonstrated significant potential across various therapeutic areas, including oncology and immunology. Its inherent drug-like properties and synthetic tractability make it an attractive starting point for the design of novel therapeutic agents. These application notes provide an overview of the key applications, quantitative biological data, and detailed experimental protocols for derivatives of this scaffold.

Key Applications in Medicinal Chemistry

Derivatives of this compound have been explored for several key medicinal chemistry applications:

  • Anticancer Agents: The isoxazole carboxamide core has been incorporated into molecules that exhibit potent antiproliferative activity against a range of cancer cell lines. These compounds often function by inhibiting key cellular processes involved in cancer cell growth and survival.

  • Immunomodulators: Certain derivatives have shown the ability to modulate immune responses, including the suppression of T-cell proliferation and the inhibition of pro-inflammatory cytokine production, suggesting their potential in treating autoimmune diseases and inflammation.[1]

  • Kinase Inhibitors: The isoxazole ring can serve as a bioisosteric replacement for other heterocycles in the design of specific kinase inhibitors, targeting enzymes that are crucial for cell signaling and are often dysregulated in cancer.

  • Building Blocks for Peptide Synthesis: 5-amino-3-methyl-isoxazole-4-carboxylic acid can be utilized as a non-proteinogenic amino acid in solid-phase peptide synthesis to create novel peptides with unique structural and biological properties.[2]

Data Presentation

Table 1: Antiproliferative Activity of 5-methyl-3-phenylisoxazole-4-carboxamide Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of a series of synthesized 5-methyl-3-phenylisoxazole-4-carboxamide derivatives against various human cancer cell lines.

CompoundB16F1Colo205HepG2HeLaIC50 (µM) vs. Normal Cell Line (Hek293t)
2a -9.1797.5540.852.54
2e 0.079----
Doxorubicin (Control) 0.056----

Data extracted from a study on novel isoxazole-carboxamide derivatives.[3] The study highlights that compound 2a showed a broad range of activities, while compound 2e was particularly potent against the B16F1 melanoma cell line.[3]

Table 2: Kinase Inhibitory Activity of an Isoxazole-Containing 5-Aminopyrazole-4-carboxamide Derivative

This table presents the kinase inhibitory activity of compound 15l, a 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide, against RET kinase.

CompoundRET (wild-type) IC50 (nM)RET (V804M gatekeeper mutant) IC50 (nM)
15l 44252

This compound demonstrated high potency and selectivity for RET kinase, including a common gatekeeper mutant that confers resistance to other inhibitors.[4]

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of N-substituted this compound derivatives.

Materials:

  • 5-amino-3-methyl-4-isoxazolecarboxylic acid

  • Substituted aniline or benzylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Dissolve 5-amino-3-methyl-4-isoxazolecarboxylic acid (1 equivalent) in anhydrous DCM or DMF.

  • Add the coupling agents, such as DCC (1.1 equivalents) and HOBt (1.1 equivalents), to the solution.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired substituted aniline or benzylamine (1 equivalent) and a base such as TEA (1.5 equivalents).

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).

  • Dilute the filtrate with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound derivative.

Protocol 2: In Vitro Antiproliferative MTT Assay

This protocol outlines the methodology for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., B16F1, Colo205, HepG2, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized this compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5% (v/v).

  • After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for another 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plates for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: TNF-α Production Measurement by ELISA

This protocol describes the measurement of Tumor Necrosis Factor-alpha (TNF-α) production from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) treated with the test compounds.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • Synthesized this compound derivatives dissolved in DMSO

  • Human TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and TMB substrate)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Stop solution (e.g., 1M H2SO4)

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Isolate PBMCs from healthy human blood using Ficoll-Paque density gradient centrifugation.

  • Seed the PBMCs in a 96-well plate at a density of 2 x 105 cells per well in RPMI-1640 medium.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate and collect the cell-free supernatants.

  • Coat a 96-well ELISA plate with the TNF-α capture antibody overnight at 4°C.

  • Wash the plate with wash buffer and block with an appropriate blocking buffer for 1 hour at room temperature.

  • Add the collected cell culture supernatants and a series of TNF-α standards to the plate and incubate for 2 hours at room temperature.

  • Wash the plate and add the biotinylated TNF-α detection antibody. Incubate for 1 hour at room temperature.

  • Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.

  • Wash the plate and add the TMB substrate solution. Incubate in the dark until a blue color develops.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of TNF-α in the samples by interpolating from the standard curve.

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents 5-amino-3-methyl-4-isoxazolecarboxylic acid 5-amino-3-methyl-4-isoxazolecarboxylic acid Activation Activation 5-amino-3-methyl-4-isoxazolecarboxylic acid->Activation 1. Activation Substituted Amine Substituted Amine Coupling Coupling Substituted Amine->Coupling Coupling Agents (DCC/EDC, HOBt) Coupling Agents (DCC/EDC, HOBt) Coupling Agents (DCC/EDC, HOBt)->Activation Base (TEA/DIPEA) Base (TEA/DIPEA) Base (TEA/DIPEA)->Coupling Solvent (DCM/DMF) Solvent (DCM/DMF) Solvent (DCM/DMF)->Activation Activation->Coupling 2. Amide Bond Formation Workup Workup Coupling->Workup 3. Quenching & Extraction Purification Purification Workup->Purification 4. Column Chromatography Final Product Final Product Purification->Final Product

Caption: General workflow for the synthesis of this compound derivatives.

Biological_Evaluation_Workflow cluster_invitro In Vitro Assays Synthesized Compounds Synthesized Compounds Antiproliferative Assay (MTT) Antiproliferative Assay (MTT) Synthesized Compounds->Antiproliferative Assay (MTT) Test on Cancer Cell Lines Immunomodulatory Assay (ELISA) Immunomodulatory Assay (ELISA) Synthesized Compounds->Immunomodulatory Assay (ELISA) Test on Immune Cells Kinase Inhibition Assay Kinase Inhibition Assay Synthesized Compounds->Kinase Inhibition Assay Test against Target Kinases IC50 Determination IC50 Determination Antiproliferative Assay (MTT)->IC50 Determination Cytokine Level Quantification Cytokine Level Quantification Immunomodulatory Assay (ELISA)->Cytokine Level Quantification IC50/Ki Determination IC50/Ki Determination Kinase Inhibition Assay->IC50/Ki Determination Lead Identification Lead Identification IC50 Determination->Lead Identification Cytokine Level Quantification->Lead Identification IC50/Ki Determination->Lead Identification

Caption: Experimental workflow for the biological evaluation of synthesized compounds.

RET_Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RET Receptor RET Receptor Phosphorylated Substrate Phosphorylated Substrate RET Receptor->Phosphorylated Substrate Phosphorylation ATP ATP ATP->RET Receptor Substrate Substrate Substrate->RET Receptor Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Isoxazole Inhibitor 5-amino-isoxazole- carboxamide derivative Isoxazole Inhibitor->RET Receptor Blocks ATP Binding Site

Caption: Proposed mechanism of action for an isoxazole-based RET kinase inhibitor.

References

Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of 5-Amino-3-methyl-4-isoxazolecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 5-amino-3-methyl-4-isoxazolecarboxamide derivatives and their evaluation for immunomodulatory activity. The structure-activity relationship (SAR) is discussed, with quantitative data presented to guide further drug discovery and development efforts in this area. Isoxazole derivatives are a significant class of heterocyclic compounds that have garnered attention for their diverse pharmacological activities, including anti-inflammatory and immunomodulatory properties.

Data Presentation: Structure-Activity Relationship of this compound Derivatives

The immunomodulatory effects of a series of this compound derivatives were evaluated based on their ability to suppress phytohemagglutinin (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMC) and inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production. The results are summarized in the table below.

Compound IDR Group (Substituent on Benzylamide)PHA-Induced PBMC Proliferation SuppressionLPS-Induced TNF-α Production Inhibition
M01 HModerateModerate
M02 2-MethylModerateModerate
M03 3-MethylModerateModerate
M04 4-EthylStrongStrong
M05 4-MethylMost SuppressiveMost Inhibitory
M06 2,4-DimethylStrongStrong
M07 4-MethoxyModerateModerate
M08 4-ChloroStrongStrong

Note: The qualitative descriptions of activity are based on the findings reported in the referenced literature. For precise quantitative data (e.g., IC50 values), it is recommended to consult the primary research articles.

Experimental Protocols

Detailed methodologies for the synthesis of the isoxazole core and its derivatization, as well as the protocols for the key biological assays, are provided below.

Protocol 1: Synthesis of 5-Amino-3-methyl-4-isoxazolecarboxylic Acid (Precursor)

This protocol is a three-step synthesis to obtain the key precursor for the carboxamide derivatives.[1]

Step 1: Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate

  • In a round-bottom flask, mix equimolar amounts of triethyl orthoacetate and ethyl cyanoacetate.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Heat the mixture to 110°C and continuously remove the ethanol formed during the reaction.

  • After the reaction is complete, cool the mixture.

  • Filter the resulting precipitate and wash it with a 10% hydrochloric acid solution.

Step 2: Synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate

  • Dissolve the product from Step 1 in ethanol.

  • Separately, prepare a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol.

  • Add the ethanolic solution of the Step 1 product to the EtONa/NH₂OH·HCl mixture.

  • Stir the reaction mixture for 24 hours at room temperature.

  • Evaporate the excess ethanol under reduced pressure.

  • Filter the precipitate, wash with water, and dry thoroughly.

Step 3: Synthesis of 5-Amino-3-methyl-4-isoxazolecarboxylic Acid

  • Dissolve the ethyl 5-amino-3-methyl-isoxazole-4-carboxylate from Step 2 in a 10% aqueous sodium hydroxide solution.

  • Heat the mixture to 70°C.

  • Cool the reaction mixture to room temperature.

  • Acidify the solution to a pH of approximately 4 by adding hydrochloric acid.

  • Filter the resulting precipitate, wash it with water, and dry to obtain the final product.

Protocol 2: General Synthesis of this compound Derivatives

This protocol describes the coupling of the carboxylic acid precursor with various benzylamines to generate the final carboxamide derivatives.

  • Dissolve 5-amino-3-methyl-4-isoxazolecarboxylic acid in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add 1.1 equivalents of 1-hydroxybenzotriazole (HOBt) and 1.1 equivalents of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1.0 equivalent of the desired substituted benzylamine to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by thin-layer chromatography).

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired this compound derivative.

Protocol 3: Phytohemagglutinin (PHA)-Induced PBMC Proliferation Assay

This assay is used to evaluate the effect of the synthesized compounds on the proliferation of T-lymphocytes.[2]

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated PBMCs with phosphate-buffered saline (PBS) and resuspend them in complete RPMI-1640 medium.

  • Plate the PBMCs in 96-well plates at a density of 1 x 10⁵ cells per well.

  • Add the test compounds at various concentrations to the wells.

  • Stimulate the cells with phytohemagglutinin (PHA) at a final concentration of 5 µg/mL.

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • In the final 18 hours of incubation, add [³H]-thymidine to each well.

  • Harvest the cells and measure the incorporation of [³H]-thymidine using a scintillation counter.

  • Calculate the percentage of proliferation inhibition relative to the PHA-stimulated control.

Protocol 4: Lipopolysaccharide (LPS)-Induced TNF-α Production Assay

This assay assesses the anti-inflammatory potential of the compounds by measuring their effect on the production of the pro-inflammatory cytokine TNF-α.[2]

  • Use whole blood cultures from healthy human donors.

  • Add the test compounds at various concentrations to the blood samples.

  • Stimulate the production of TNF-α by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

  • Incubate the samples for 24 hours at 37°C.

  • Centrifuge the samples to collect the plasma.

  • Measure the concentration of TNF-α in the plasma using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Calculate the percentage of TNF-α production inhibition relative to the LPS-stimulated control.

Visualizations

The following diagrams illustrate the synthesis pathway and the experimental workflow for evaluating the immunomodulatory activity of the synthesized compounds.

Synthesis_of_5_Amino_3_methyl_4_isoxazolecarboxamide_Derivatives cluster_precursor Precursor Synthesis cluster_derivatization Derivatization Orthoacetate Triethyl Orthoacetate Intermediate1 Ethyl 2-cyano-3-ethoxybut-2-enoate Orthoacetate->Intermediate1 DMAP, 110°C Cyanoacetate Ethyl Cyanoacetate Cyanoacetate->Intermediate1 DMAP, 110°C Intermediate2 Ethyl 5-amino-3-methyl- isoxazole-4-carboxylate Intermediate1->Intermediate2 EtOH, RT, 24h Hydroxylamine NH₂OH·HCl / EtONa Hydroxylamine->Intermediate2 EtOH, RT, 24h Precursor 5-Amino-3-methyl- 4-isoxazolecarboxylic Acid Intermediate2->Precursor NaOH 10% NaOH, then HCl NaOH->Precursor FinalProduct 5-Amino-3-methyl-4- isoxazolecarboxamide Derivative Precursor->FinalProduct Benzylamine Substituted Benzylamine Benzylamine->FinalProduct Coupling EDC / HOBt Coupling->FinalProduct

Caption: Synthetic pathway for this compound derivatives.

Immunomodulatory_Activity_Workflow cluster_pbmc PBMC Proliferation Assay cluster_tnf TNF-α Production Assay IsolatePBMC Isolate PBMCs from Whole Blood PlateCells Plate PBMCs in 96-well plates IsolatePBMC->PlateCells AddCompounds1 Add Test Compounds PlateCells->AddCompounds1 StimulatePHA Stimulate with PHA AddCompounds1->StimulatePHA Incubate72h Incubate 72h StimulatePHA->Incubate72h AddThymidine Add [³H]-thymidine Incubate72h->AddThymidine Harvest Harvest Cells AddThymidine->Harvest MeasureProliferation Measure Proliferation Harvest->MeasureProliferation WholeBlood Obtain Whole Blood AddCompounds2 Add Test Compounds WholeBlood->AddCompounds2 StimulateLPS Stimulate with LPS AddCompounds2->StimulateLPS Incubate24h Incubate 24h StimulateLPS->Incubate24h CollectPlasma Collect Plasma Incubate24h->CollectPlasma ELISA Measure TNF-α (ELISA) CollectPlasma->ELISA MeasureInhibition Measure Inhibition ELISA->MeasureInhibition

References

Application Notes and Protocols for In Vivo Testing of 5-Amino-3-Methyl-4-Isoxazolecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for evaluating the in vivo effects of 5-amino-3-methyl-4-isoxazolecarboxamide and its derivatives. The focus is on the immunomodulatory and anti-inflammatory properties of these compounds, utilizing established murine models.

Introduction

This compound and its derivatives are a class of compounds that have demonstrated significant immunomodulatory and anti-inflammatory potential in preclinical studies. In vivo testing is a critical step in the development of these compounds as potential therapeutic agents. This document outlines detailed protocols for key in vivo assays and presents available quantitative data to guide researchers in their experimental design and data interpretation. The primary animal model discussed is the mouse, a versatile and well-characterized model for immunological and inflammatory studies.

Animal Models and In Vivo Assays

The following are standard and validated animal models for assessing the immunomodulatory and anti-inflammatory effects of this compound derivatives.

Carrageenan-Induced Paw Edema in Mice

This model is widely used to evaluate the acute anti-inflammatory activity of novel compounds.

Experimental Protocol:

  • Animals: Male Swiss albino or BALB/c mice (20-25 g) are used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment with free access to food and water.

  • Grouping: Animals are randomly divided into control and treatment groups (n=6-8 per group).

  • Compound Administration: The test compound, such as a derivative of this compound (e.g., MZO-2), is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. The vehicle (e.g., saline, DMSO) is administered to the control group. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% (w/v) carrageenan suspension in saline is injected into the sub-plantar surface of the right hind paw of each mouse.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Quantitative Data Summary:

CompoundAnimal ModelRoute of AdministrationDoseOutcomeReference
MZO-2Mousei.p.Not SpecifiedPotent inhibition of paw edema[1]
M05Mousei.p.Not SpecifiedInhibition of carrageenan skin reaction[2]
Delayed-Type Hypersensitivity (DTH) to Ovalbumin in Mice

This model is used to assess the effect of compounds on cell-mediated immunity.

Experimental Protocol:

  • Animals: BALB/c mice are typically used for this assay.

  • Sensitization (Inductive Phase): On day 0, mice are sensitized by a subcutaneous (s.c.) injection of 100 µg of ovalbumin (OVA) emulsified in Complete Freund's Adjuvant (CFA). The test compound is administered daily from day 0 to day 4.

  • Elicitation (Efferent Phase): On day 5, the thickness of the left hind footpad is measured (baseline). Subsequently, 20 µL of heat-aggregated OVA (1 mg/mL in PBS) is injected into the footpad. The test compound can also be administered during this phase to evaluate its effect on the expression of the DTH response.

  • Measurement of DTH Response: Footpad thickness is measured at 24 and 48 hours after the OVA challenge. The DTH response is expressed as the increase in footpad thickness from the baseline measurement.

  • Data Analysis: The percentage of suppression of the DTH response is calculated by comparing the increase in footpad thickness in the treated group with the control group.

Quantitative Data Summary:

Studies on isoxazole derivatives have demonstrated their modulatory effects on the DTH response.

CompoundAnimal ModelEffect on DTHOutcomeReference
MZO-2MouseModerate suppression-[1]
M05MouseStimulated inductive phase, inhibited eliciting phase-[2]
Humoral Immune Response to Sheep Red Blood Cells (SRBC) in Mice

This model evaluates the effect of compounds on antibody production.

Experimental Protocol:

  • Animals: BALB/c mice are commonly used.

  • Immunization: Mice are immunized by an intraperitoneal injection of 2 x 10^8 Sheep Red Blood Cells (SRBC).

  • Compound Administration: The test compound is administered for a specified period before and/or after immunization.

  • Sample Collection: On day 4 or 5 post-immunization, mice are euthanized, and their spleens are aseptically removed. Blood samples are also collected for serum preparation.

  • Plaque-Forming Cell (PFC) Assay: A suspension of spleen cells is prepared. The number of antibody-producing cells (plaque-forming cells) is determined using the Jerne plaque assay. In this assay, splenocytes are mixed with SRBC in a semi-solid agar medium. During incubation, antibodies secreted by the plasma cells bind to the surrounding SRBCs. The addition of complement leads to the lysis of these SRBCs, creating a clear zone (plaque) around the antibody-producing cell.

  • Hemagglutination Assay: Serum samples are used to determine the anti-SRBC antibody titer using a hemagglutination assay. Serial dilutions of the serum are incubated with a fixed concentration of SRBCs in microtiter plates. The highest dilution of serum that causes visible agglutination of SRBCs is considered the antibody titer.

Quantitative Data Summary:

A hydrazide derivative of 5-amino-3-methyl-4-isoxazolecarboxylic acid has been shown to enhance the humoral immune response in SRBC-immunized mice.[3]

CompoundAnimal ModelAssayOutcomeReference
5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazideMousePFC Assay & HemagglutinationEnhanced humoral immune response by increasing PFC number and antibody titers[3]

Signaling Pathways and Mechanism of Action

The immunomodulatory and anti-inflammatory effects of isoxazole derivatives are believed to be mediated through the modulation of key signaling pathways involved in inflammation and immune cell function.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, including pro-inflammatory cytokines like TNF-α and IL-1β. Some isoxazole derivatives have been shown to influence NF-κB signaling.[1] For instance, the isoxazole derivative MM3 has been observed to upregulate NF-κB1 in Jurkat cells, suggesting a complex regulatory role.

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkB IκB IKK_complex->IkB Phosphorylation NF_kB NF-κB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NF_kB_active Active NF-κB NF_kB->NF_kB_active Translocation Isoxazole_Derivative Isoxazole Derivative Isoxazole_Derivative->IKK_complex Inhibition (Potential) Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, etc.) NF_kB_active->Gene_Expression

Fig. 1: Potential modulation of the NF-κB signaling pathway.
MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are another family of key signaling molecules that regulate a wide range of cellular processes, including inflammation. Isoxazole derivatives have been suggested to act as inhibitors of p38 MAPK, a key player in the inflammatory response.

MAPK_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (e.g., Cytokines, UV) Receptor Receptor Stress_Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation p38_MAPK p38 MAPK MAPKK->p38_MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) p38_MAPK->Transcription_Factors Phosphorylation Isoxazole_Derivative Isoxazole Derivative Isoxazole_Derivative->p38_MAPK Inhibition (Potential) Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression

Fig. 2: Potential modulation of the p38 MAPK signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the in vivo evaluation of this compound derivatives.

Experimental_Workflow Compound_Synthesis Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening (Cytotoxicity, Anti-inflammatory assays) Compound_Synthesis->In_Vitro_Screening Animal_Model_Selection Animal Model Selection (e.g., Mouse) In_Vitro_Screening->Animal_Model_Selection Dose_Range_Finding Dose-Range Finding Studies Animal_Model_Selection->Dose_Range_Finding In_Vivo_Efficacy_Studies In Vivo Efficacy Studies Dose_Range_Finding->In_Vivo_Efficacy_Studies Carrageenan_Edema Carrageenan-Induced Paw Edema In_Vivo_Efficacy_Studies->Carrageenan_Edema DTH_Response DTH Response In_Vivo_Efficacy_Studies->DTH_Response Humoral_Response Humoral Response In_Vivo_Efficacy_Studies->Humoral_Response Data_Analysis Data Analysis & Interpretation Carrageenan_Edema->Data_Analysis DTH_Response->Data_Analysis Humoral_Response->Data_Analysis Mechanism_Of_Action Mechanism of Action Studies (Signaling Pathway Analysis) Data_Analysis->Mechanism_Of_Action

References

Application Notes & Protocols: Purification and Analysis of 5-Amino-3-Methyl-4-Isoxazolecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification and analysis of 5-amino-3-methyl-4-isoxazolecarboxamide, a key intermediate in pharmaceutical synthesis. The following protocols are based on established techniques for isoxazole derivatives and can be adapted and optimized for specific laboratory conditions.

Purification Techniques

Purification of this compound is critical to ensure the removal of impurities, starting materials, and by-products from the reaction mixture. The choice of purification method will depend on the scale of the synthesis and the nature of the impurities.

Recrystallization

Recrystallization is a widely used technique for the purification of solid organic compounds. The selection of an appropriate solvent system is crucial for successful recrystallization.

Experimental Protocol: Recrystallization

  • Solvent Selection: Begin by testing the solubility of the crude this compound in various solvents at both room temperature and at their boiling points. Ideal solvents will show high solubility at elevated temperatures and low solubility at room temperature. Common solvents to screen include ethanol, methanol, ethyl acetate, and water, or mixtures thereof.

  • Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent or solvent mixture to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The dissolved compound will become less soluble and crystallize out of the solution. Further cooling in an ice bath can increase the yield.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The melting point of the recrystallized product can be measured to assess its purity.

Silica Gel Column Chromatography

For purification of larger quantities or for separating mixtures with closely related polarities, silica gel column chromatography is a highly effective method.

Experimental Protocol: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (solvent system). The eluent is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal eluent system should provide a retention factor (Rf) of approximately 0.3-0.5 for the target compound on a Thin Layer Chromatography (TLC) plate.[1]

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.

  • Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Table 1: Example Column Chromatography Parameters for a Related Isoxazole Derivative [1]

ParameterValue
Stationary PhaseSilica Gel
Mobile PhasePetroleum ether/Diethyl ether, 80:20
Elution ModeIsocratic
DetectionUV light (254 nm) or KMnO4 stain

Analytical Techniques

A suite of analytical techniques is employed to confirm the identity, purity, and structure of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the compound and for quantitative analysis. A reversed-phase HPLC method is commonly used for polar organic molecules.

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration if quantitative analysis is required.

  • HPLC System and Column: Utilize an HPLC system equipped with a UV detector. A C18 reversed-phase column is typically suitable for this type of analysis.

  • Mobile Phase: A common mobile phase for related compounds is a gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol. The gradient program should be optimized to achieve good separation of the main peak from any impurities.

  • Analysis: Inject the sample and standards onto the column and record the chromatograms. The purity of the sample can be determined by the area percentage of the main peak.

Table 2: Example HPLC Method Parameters for a Structurally Similar Compound

ParameterValue
ColumnC18, 5 µm, 4.6 x 150 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% to 95% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of volatile and thermally stable isoxazole derivatives. It provides information on both the retention time (for identification and purity) and the mass spectrum (for structural elucidation).

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS System: Use a GC system coupled to a mass spectrometer. A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms) is generally suitable.

  • GC Conditions: Set an appropriate temperature program for the GC oven to ensure good separation of the components. The injector and transfer line temperatures should be high enough to prevent condensation of the analyte.

  • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. The mass range should be set to cover the expected molecular weight of the compound and its fragments.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time and purity. The mass spectrum of the main peak can be compared with a library of spectra or interpreted to confirm the structure.

Table 3: Example GC-MS Parameters for Isoxazole Derivatives

ParameterValue
GC ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier GasHelium
Inlet Temperature250 °C
Oven Program50 °C (2 min), then ramp to 280 °C at 10 °C/min
MS IonizationElectron Ionization (EI) at 70 eV
Mass Range40-400 m/z
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shifts, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum.

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure of the molecule.

Table 4: Expected NMR Chemical Shifts for a Related Isoxazole Structure (Methyl 4-amino-3-methoxyisoxazole-5-carboxylate) [1]

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H4.15br sNH₂
¹H4.05sOCH₃
¹H3.92sOCH₃
¹³C164.5-C=O
¹³C159.1-C3
¹³C138.4-C5
¹³C125.6-C4
¹³C57.5-OCH₃
¹³C51.9-OCH₃

Note: The chemical shifts for this compound will differ but this provides a reference for the expected regions.

Visualized Workflows

The following diagrams illustrate the logical flow of the purification and analysis processes.

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography PureSolid Purified Solid Recrystallization->PureSolid ColumnChromatography->PureSolid Analysis Analytical Characterization PureSolid->Analysis

Caption: General purification workflow for this compound.

AnalyticalWorkflow Sample Purified Sample HPLC HPLC Analysis (Purity) Sample->HPLC GCMS GC-MS Analysis (Identity, Volatiles) Sample->GCMS NMR NMR Spectroscopy (Structure) Sample->NMR Purity Purity Assessment HPLC->Purity Identity Structural Confirmation GCMS->Identity NMR->Identity

Caption: Workflow for the analytical characterization of the purified compound.

References

Application Notes and Protocols for the Synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid Benzylamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid benzylamides, a class of compounds with potential immunomodulatory and anti-inflammatory properties. The synthesis involves a two-stage process: the initial preparation of the core intermediate, 5-amino-3-methyl-isoxazole-4-carboxylic acid, followed by its coupling with various benzylamines to yield the final amide products. Two effective methods for the amide coupling are presented: the acid chloride formation followed by amidation, and a direct coupling method using carbodiimide reagents.

Stage 1: Synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid

The foundational precursor, 5-amino-3-methyl-isoxazole-4-carboxylic acid, is synthesized via a reliable three-step process.[1] This method begins with the preparation of ethyl 2-cyano-3-ethoxybut-2-enoate, which is then cyclized to form the isoxazole ring, followed by hydrolysis to yield the desired carboxylic acid.

Experimental Protocol: 3-Step Synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid[1]
  • Preparation of Ethyl 2-cyano-3-ethoxybut-2-enoate (P1):

    • In a round-bottom flask, mix equimolar amounts of triethyl orthoacetate and ethyl cyanoacetate.

    • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

    • Heat the mixture to 110°C and continuously remove the ethanol formed during the reaction.

    • After the reaction is complete, cool the mixture.

    • Filter the resulting precipitate and wash it with a 10% hydrochloric acid solution.

  • Preparation of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (P2):

    • Dissolve the intermediate P1 in ethanol.

    • Add this solution to a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol.

    • Stir the mixture for 24 hours at room temperature.

    • Evaporate the excess ethanol.

    • Filter the precipitate, wash it with water, and dry it.

  • Preparation of 5-amino-3-methyl-isoxazole-4-carboxylic acid (P3):

    • Dissolve the solid intermediate P2 in a 10% sodium hydroxide (NaOH) solution.

    • Heat the solution to 70°C.

    • Cool the mixture and add hydrochloric acid (HCl) to adjust the pH to 4.

    • Filter the resulting precipitate, wash it with water, and dry it to obtain the final product.

Stage 2: Synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid Benzylamides

The final step involves the formation of an amide bond between the synthesized carboxylic acid and a desired benzylamine. Two robust methods are detailed below.

Method A: Acid Chloride Formation followed by Amidation

This classic two-step, one-pot method involves the activation of the carboxylic acid with thionyl chloride to form a highly reactive acyl chloride, which then readily reacts with the benzylamine.

  • Formation of the Acid Chloride:

    • In a flask, suspend 5-amino-3-methyl-isoxazole-4-carboxylic acid (1 equivalent) in a dry aprotic solvent such as toluene or dichloromethane.

    • Add thionyl chloride (SOCl₂) (1.1-1.5 equivalents) dropwise at room temperature.

    • Reflux the mixture for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation:

    • Dissolve the crude acid chloride in a dry aprotic solvent like dichloromethane.

    • In a separate flask, dissolve the desired benzylamine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in the same solvent.

    • Cool the amine solution to 0°C and add the acid chloride solution dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Method B: Direct Amide Coupling using EDC and DMAP

This method facilitates the direct formation of the amide bond without the need to isolate the acid chloride intermediate, often resulting in cleaner reactions and good yields.

  • To a stirred solution of 5-amino-3-methyl-isoxazole-4-carboxylic acid (1 equivalent) in dry dichloromethane (DCM) or acetonitrile, add 4-(dimethylamino)pyridine (DMAP) (1 equivalent) and the desired benzylamine (1.2 equivalents).

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1 equivalent) to the mixture.

  • For challenging couplings, a catalytic amount of 1-hydroxybenzotriazole (HOBt) (0.1 equivalents) can be added.

  • Stir the resulting mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash successively with 10% aqueous citric acid, water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash chromatography or recrystallization.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various isoxazole carboxamides, which can be expected to be similar for the target benzylamides.

CompoundAmineCoupling MethodSolventReaction Time (h)Yield (%)Reference
2a N-(4–Chloro-2,5-dimethoxyphenyl)anilineEDC, DMAPDCM--[2]
2b N-(3-(trifluoromethyl) phenyl)anilineEDC, DMAPDCM-59[2]
2d N-(4-(methylthio) phenyl)anilineEDC, DMAPDCM-81[2]
2e N-(4-(trifluoromethoxy) phenyl)anilineEDC, DMAPDCM-67.5[2]

Workflow and Pathway Diagrams

Synthesis Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

G cluster_0 Stage 1: Synthesis of Carboxylic Acid cluster_1 Stage 2: Amide Coupling cluster_2 Method A Triethyl orthoacetate Triethyl orthoacetate P1 Ethyl 2-cyano-3-ethoxybut-2-enoate Triethyl orthoacetate->P1 Ethyl cyanoacetate Ethyl cyanoacetate Ethyl cyanoacetate->P1 P2 Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate P1->P2 NH2OH·HCl, EtONa P3 5-amino-3-methyl-isoxazole-4-carboxylic acid P2->P3 NaOH, then HCl Final Product 5-amino-3-methyl-isoxazole-4-carboxylic acid benzylamide P3->Final Product EDC, DMAP Acid Chloride Isoxazole-4-carbonyl chloride P3->Acid Chloride SOCl2 Benzylamine Benzylamine Benzylamine->Final Product Acid Chloride->Final Product

Caption: Overall workflow for the synthesis of the target benzylamides.

Potential Signaling Pathway Inhibition

Certain 5-amino-3-methyl-isoxazole-4-carboxylic acid benzylamides have been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α)[3][4]. TNF-α is a key inflammatory cytokine, and its signaling pathway is a target for anti-inflammatory drug development. The diagram below illustrates a simplified overview of the TNF-α signaling pathway leading to inflammation, which can be potentially modulated by these isoxazole derivatives.

G TNF-alpha TNF-alpha TNFR1 TNF Receptor 1 TNF-alpha->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK Complex IKK Complex TRAF2->IKK Complex I-kappa-B IκB IKK Complex->I-kappa-B phosphorylates NF-kappa-B NF-κB I-kappa-B->NF-kappa-B releases Nucleus Nucleus NF-kappa-B->Nucleus Inflammatory Genes Inflammatory Gene Transcription Nucleus->Inflammatory Genes Inhibition->TNF-alpha Inhibits Production Isoxazole Benzylamide Isoxazole Benzylamide Isoxazole Benzylamide->Inhibition

Caption: Inhibition of TNF-α production by isoxazole benzylamides.

References

Troubleshooting & Optimization

Technical Support Center: Peptide Coupling Reactions with 5-amino-3-methyl-4-isoxazolecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-amino-3-methyl-4-isoxazolecarboxamide (AMIA) in peptide synthesis.

Troubleshooting Guides

Issue 1: Low Coupling Yield or Incomplete Reaction

Question: My peptide coupling reaction with this compound (AMIA) shows a low yield, and the Kaiser test remains positive. What should I do?

Answer:

Low coupling yields with AMIA can arise from several factors, including suboptimal activation, steric hindrance, or peptide aggregation. Here is a step-by-step guide to troubleshoot this issue:

  • Review Your Coupling Reagent and Conditions: this compound, being a β-amino acid, can present steric challenges.[1] The use of a potent coupling reagent is highly recommended.[2]

    • Recommended Reagents: HATU has been successfully used for coupling AMIA.[1] Other highly efficient uronium/aminium or phosphonium salt reagents like HBTU, HCTU, or COMU can also be considered.[2][3] HATU is often preferred for its rapid kinetics and ability to suppress racemization.[3][4]

    • Re-coupling: If the Kaiser test is positive after the initial coupling, a second coupling step is often necessary.[5] For difficult couplings, repeating the coupling procedure can drive the reaction to completion.[1]

    • Ultrasonic Agitation: The use of ultrasonic agitation during coupling has been reported to be effective for AMIA. A 15-minute ultrasonic-agitated coupling can be attempted.[1]

  • Optimize Reagent Stoichiometry and Reaction Time:

    • Ensure an adequate excess of the AMIA, coupling reagent, and base. A common starting point is using 3 equivalents of AMIA, 3 equivalents of the coupling reagent (e.g., HATU), and 6 equivalents of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[1]

    • For classical coupling methods, a reaction time of at least 2 hours is recommended, followed by a Kaiser test to check for completion.[1]

  • Address Potential Peptide Aggregation:

    • If significant aggregation is suspected (indicated by a persistently strong positive Kaiser test), changing the solvent may be beneficial.[5] Consider switching from DMF to NMP or using a solvent mixture like DMF/DCM.[5]

  • Capping Unreacted Amines: If repeated coupling steps fail to yield a negative Kaiser test, it is advisable to cap the unreacted N-terminal amines to prevent the formation of deletion peptides. This can be achieved by treating the resin with acetic anhydride.[5]

Issue 2: Formation of Side Products

Question: I am observing unexpected side products in my peptide containing AMIA after cleavage. What are the possible causes and solutions?

Answer:

Side product formation is a common challenge in peptide synthesis. For peptides incorporating AMIA, consider the following potential issues:

  • Incomplete Deprotection or Coupling: As mentioned in the previous section, incomplete reactions can lead to a heterogeneous mixture of peptides. Ensure complete deprotection and coupling at each step using monitoring tests like the Kaiser test.[4][6]

  • Racemization: While AMIA itself is achiral, racemization of the preceding amino acid residue can occur during the activation step.

    • Mitigation: Using additives like 1-hydroxybenzotriazole (HOBt) or its more effective analogue, 1-hydroxy-7-azabenzotriazole (HOAt), can suppress racemization.[2] Coupling reagents like HATU and PyAOP, which are based on HOAt, are excellent choices for minimizing this side reaction.[3]

  • Stability of the Isoxazole Ring: The isoxazole ring is generally stable under acidic conditions used for cleavage (e.g., trifluoroacetic acid - TFA).[7][8][9][10] However, it can be susceptible to cleavage under basic conditions.[7]

    • Recommendation: Standard TFA cleavage cocktails (e.g., TFA/TIS/H₂O) are not expected to cleave the isoxazole ring. Avoid exposing the peptide to strongly basic conditions during purification or handling.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the amino group of this compound before coupling?

No, the amino group of AMIA has been shown to be unreactive under typical Fmoc-protection conditions.[1][11] Therefore, you can use unprotected AMIA directly in the coupling reaction.[1] This simplifies the synthetic procedure.

Q2: Which coupling reagent is best for AMIA?

HATU has been demonstrated to be effective for coupling AMIA.[1] Generally, for β-amino acids and other sterically hindered residues, high-efficiency reagents are recommended.[2] A comparison of commonly used coupling reagents is provided in the table below.

Coupling ReagentKey FeaturesConsiderations for AMIA
HATU Based on HOAt, highly reactive, fast kinetics, low racemization.[3][4]Recommended. Proven to be effective for AMIA coupling.[1]
HBTU/TBTU Based on HOBt, very efficient, widely used.[2][3]A good alternative to HATU, though may be slightly less reactive.[4]
COMU Based on Oxyma Pure, high coupling efficiency comparable to HATU, safer (non-explosive).[2]A promising and safer alternative to benzotriazole-based reagents.
PyBOP Phosphonium salt reagent, efficient, less hazardous byproducts than BOP.[2]Effective for many difficult couplings, can be considered.

Q3: What are the recommended reaction conditions for coupling AMIA?

Based on published data, the following conditions can be used as a starting point:

ParameterClassical CouplingUltrasonic Agitated Coupling
AMIA 3 equivalents3 equivalents
Coupling Reagent (HATU) 3 equivalents3 equivalents
Base (DIPEA) 6 equivalents6 equivalents
Solvent DMFDMF
Temperature Room TemperatureRoom Temperature
Reaction Time 2 hours (repeat if necessary)15 minutes (repeat if necessary)
Monitoring Kaiser TestKaiser Test

This data is based on a study by Bąchor et al.[1]

Q4: How should I purify my peptide containing AMIA?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[6][12][13][14]

  • Column: A C18 stationary phase is most common. For more hydrophobic peptides, a C4 or C8 column might be beneficial.[6][14]

  • Mobile Phase: A gradient of acetonitrile in water with an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) is typically used.[13][14]

  • Gradient: The optimal gradient will depend on the overall hydrophobicity of your peptide. A good starting point is a linear gradient from 5-95% acetonitrile over 30-60 minutes.

  • Detection: UV detection at 210-220 nm is standard for monitoring peptide bonds.[12]

Q5: I am having trouble dissolving AMIA in my reaction solvent. What should I do?

  • Sonication: Briefly sonicating the mixture can help dissolve the reagent.

  • Solvent Choice: NMP is a more powerful solvent than DMF and may improve solubility.[8]

  • Pre-activation: Dissolving the coupling reagent and base in the solvent first, followed by the addition of AMIA, may aid in its dissolution during the activation step.

Experimental Protocols

Protocol 1: Classical Peptide Coupling of AMIA using HATU
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and finally DMF (3 times).

  • Kaiser Test (Confirmation of Deprotection): Take a small sample of resin beads and perform a Kaiser test. A positive result (blue beads) confirms the presence of a free primary amine.[4]

  • Coupling Solution Preparation (Pre-activation): In a separate vial, dissolve this compound (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF. Gently agitate for 1-2 minutes.

  • Coupling Reaction: Add the prepared coupling solution to the deprotected resin. Agitate the reaction mixture at room temperature for 2 hours.

  • Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.

  • Kaiser Test (Monitoring of Coupling): Perform a Kaiser test on a small sample of the resin. A negative result (yellow/colorless beads) indicates that the coupling is complete.[4] If the result is positive, repeat steps 6-8.

  • Capping (Optional): If the Kaiser test remains positive after a second coupling, cap the unreacted amines with a solution of acetic anhydride and DIPEA in DMF.

Protocol 2: RP-HPLC Purification of an AMIA-containing Peptide
  • Sample Preparation: After cleavage from the resin and precipitation, dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of DMSO, followed by dilution with the initial HPLC mobile phase). Filter the sample through a 0.45 µm filter.

  • Column Equilibration: Equilibrate the RP-HPLC column (e.g., C18, 5 µm, 100 Å) with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water; 5% Solvent B: 0.1% TFA in acetonitrile).

  • Gradient Elution: Inject the sample and begin the gradient elution. A typical gradient for a moderately hydrophobic peptide might be:

    • 5-65% Solvent B over 40 minutes.

    • 65-95% Solvent B over 5 minutes.

    • Hold at 95% Solvent B for 5 minutes.

    • Return to 5% Solvent B over 2 minutes and re-equilibrate.

  • Fraction Collection: Collect fractions corresponding to the major peaks detected by the UV detector (214 nm and 280 nm).

  • Analysis of Fractions: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide product as a fluffy white powder.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification Resin_Prep Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Deprotection Wash1 Washing (DMF, DCM) Deprotection->Wash1 Kaiser_Test1 Kaiser Test (Positive Control) Wash1->Kaiser_Test1 Coupling AMIA Coupling (AMIA, HATU, DIPEA in DMF) Kaiser_Test1->Coupling Free amine confirmed Wash2 Washing (DMF) Coupling->Wash2 Kaiser_Test2 Kaiser Test (Coupling Check) Wash2->Kaiser_Test2 Repeat_Coupling Repeat Coupling Kaiser_Test2->Repeat_Coupling Positive (Incomplete) Chain_Elongation Next Coupling Cycle Kaiser_Test2->Chain_Elongation Negative (Complete) Repeat_Coupling->Coupling Capping Capping (Acetic Anhydride) Repeat_Coupling->Capping Cleavage Cleavage from Resin (TFA Cocktail) Chain_Elongation->Cleavage Final Amino Acid Coupled Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Purity Analysis (Analytical HPLC, MS) Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization Fractions >95% pure Final_Product Pure Peptide Lyophilization->Final_Product

Caption: Experimental workflow for peptide synthesis and purification.

troubleshooting_logic Start Low Coupling Yield (Positive Kaiser Test) Check_Reagents Verify Reagent Stoichiometry (AMIA, HATU, DIPEA) Start->Check_Reagents Check_Time Ensure Sufficient Reaction Time (≥ 2 hours) Check_Reagents->Check_Time Recouple Perform a Second Coupling Check_Time->Recouple Check_Aggregation Consider Peptide Aggregation Recouple->Check_Aggregation Kaiser Test Result Cap Cap Unreacted Amines (Acetic Anhydride) Recouple->Cap Still Positive Proceed Proceed to Next Step Recouple->Proceed Kaiser Test Result Change_Solvent Switch Solvent (e.g., to NMP) Check_Aggregation->Change_Solvent Change_Solvent->Recouple

Caption: Troubleshooting logic for low coupling yield.

References

"optimizing reaction conditions for the synthesis of 5-amino-3-methyl-4-isoxazolecarboxamide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 5-amino-3-methyl-4-isoxazolecarboxamide and related isoxazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce the 5-amino-3-methyl-isoxazole core structure?

A1: A frequently employed method involves a multi-step synthesis. One reported pathway to a related precursor, 5-amino-3-methyl-isoxazole-4-carboxylic acid, starts with the reaction of triethyl orthoacetate and ethyl cyanoacetate.[1][2] This is followed by cyclization with hydroxylamine and subsequent hydrolysis. The resulting carboxylic acid can then be converted to the desired carboxamide.

Q2: What are the primary challenges encountered during the synthesis of substituted isoxazoles?

A2: Researchers often face challenges such as low reaction yields, lack of regioselectivity, and the instability of intermediates.[3][4] For instance, nitrile oxide intermediates, which are common in many isoxazole syntheses, have a tendency to dimerize, leading to the formation of furoxans and reducing the overall yield.[4] Additionally, isoxazole rings can be prone to decomposition under certain basic conditions.[5]

Q3: How can I improve the yield of my isoxazole synthesis?

A3: To improve yields, it is crucial to control the reaction conditions carefully. For syntheses involving nitrile oxide intermediates, in situ generation is a recommended strategy to minimize their dimerization.[4] This involves creating the nitrile oxide in the presence of the other reactant. Optimization of the base, solvent, and temperature is also critical.[3] Some studies suggest that green chemistry approaches, such as ultrasound-assisted synthesis, can enhance reaction efficiency and improve yields.[6]

Q4: What role does temperature play in the synthesis of this compound?

A4: Temperature is a critical parameter that can significantly influence the reaction rate and the stability of reactants and intermediates. While higher temperatures can accelerate the reaction, they may also lead to the decomposition of sensitive intermediates.[3] It is essential to find an optimal temperature that balances reaction speed with the stability of the compounds involved. For example, in the hydrolysis of the ester to form 5-amino-3-methyl-4-isoxazolecarboxylic acid, a temperature of 70°C has been reported.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and its precursors.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Decomposition of starting materials or intermediates. - Suboptimal reaction temperature. - Incorrect stoichiometry of reagents. - Inefficient purification method.[3]- For reactions involving unstable intermediates like nitrile oxides, consider in situ generation.[4] - Systematically screen a range of temperatures to find the optimal condition. - Carefully check the molar ratios of your reactants and reagents. - Explore different chromatographic conditions or recrystallization solvents for purification.[3]
Formation of Impurities - Side reactions, such as the dimerization of nitrile oxide intermediates to form furoxans.[4] - Lack of regioselectivity in the cycloaddition step.[3]- Generate reactive intermediates at low temperatures and ensure they react promptly.[3] - The choice of substituents on the reactants can influence regioselectivity due to steric and electronic effects.[3]
Incomplete Reaction - Insufficient reaction time. - Low reaction temperature. - Inadequate mixing.- Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. - Gradually increase the reaction temperature, while monitoring for any decomposition. - Ensure efficient stirring, especially for heterogeneous mixtures.
Difficulty in Product Isolation - Product is highly soluble in the work-up solvents. - Formation of an emulsion during extraction.- Adjust the pH of the aqueous layer to decrease the solubility of the product. - Use a different set of extraction solvents. - To break emulsions, try adding brine or filtering the mixture through celite.

Experimental Protocols

Synthesis of 5-Amino-3-methyl-4-isoxazolecarboxylic Acid

This protocol is based on a reported synthesis of the carboxylic acid precursor.[1][2]

Step 1: Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate

  • In a round bottom flask, mix triethyl orthoacetate and ethyl cyanoacetate in a 1:1 molar ratio.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Heat the mixture to 110°C and remove the ethanol formed during the reaction.

  • After cooling, filter the resulting precipitate and wash it with a 10% HCl solution.

Step 2: Synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate

  • Dissolve the product from Step 1 in ethanol.

  • Separately, prepare a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol.

  • Add the ethanolic solution of the enoate to the hydroxylamine mixture.

  • Stir the reaction mixture for 24 hours at room temperature.

  • Evaporate the excess ethanol.

  • Filter the precipitate, wash with water, and dry.

Step 3: Synthesis of 5-amino-3-methyl-4-isoxazolecarboxylic acid

  • Dissolve the ester from Step 2 in a 10% sodium hydroxide (NaOH) solution.

  • Heat the solution to 70°C.

  • Cool the mixture and acidify with HCl to a pH of 4.

  • Filter the resulting precipitate, wash with water, and dry to obtain the final product.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of 5-Amino-3-methyl-4-isoxazolecarboxylic Acid.

Step Reactants Solvent Catalyst/Reagent Temperature Reaction Time
1Triethyl orthoacetate, Ethyl cyanoacetateNone (neat)DMAP (catalytic)110°CNot specified
2Ethyl 2-cyano-3-ethoxybut-2-enoateEthanolEtONa, NH₂OH·HClRoom Temperature24 hours
3Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate10% NaOH (aq)HCl (for acidification)70°CNot specified

Visualizations

experimental_workflow cluster_step1 Step 1: Enoate Formation cluster_step2 Step 2: Isoxazole Formation cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Amide Formation A Triethyl orthoacetate + Ethyl cyanoacetate B Ethyl 2-cyano-3-ethoxybut-2-enoate A->B DMAP, 110°C C Ethyl 5-amino-3-methyl- isoxazole-4-carboxylate B->C NH2OH·HCl, EtONa Ethanol, RT, 24h D 5-Amino-3-methyl-4- isoxazolecarboxylic acid C->D 1. 10% NaOH, 70°C 2. HCl to pH 4 E 5-Amino-3-methyl-4- isoxazolecarboxamide D->E Amide Coupling (e.g., SOCl2, NH3)

Caption: Synthetic workflow for this compound.

troubleshooting_guide start Low Yield or No Product check_reaction Check Reaction Parameters start->check_reaction check_purity Check Starting Material Purity start->check_purity optimize_temp Optimize Temperature check_reaction->optimize_temp optimize_time Optimize Reaction Time check_reaction->optimize_time optimize_reagents Optimize Reagent Stoichiometry check_reaction->optimize_reagents in_situ Consider In Situ Intermediate Generation check_reaction->in_situ success Improved Yield optimize_temp->success optimize_time->success optimize_reagents->success in_situ->success

Caption: Troubleshooting decision tree for low product yield.

References

"common side reactions in the synthesis of isoxazole derivatives and their prevention"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isoxazole Derivative Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of isoxazoles. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you prevent common side reactions and optimize your synthetic outcomes.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during isoxazole synthesis in a user-friendly question-and-answer format.

Issue 1: Poor Regioselectivity in 1,3-Dipolar Cycloaddition

Q1: My 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne is producing a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the selectivity for the 3,5-isomer?

A1: The formation of a mixture of regioisomers is a common challenge in isoxazole synthesis via the Huisgen 1,3-dipolar cycloaddition. While the 3,5-disubstituted isomer is typically favored with terminal alkynes due to electronic and steric factors, poor selectivity can occur.[1] To enhance the formation of the desired 3,5-isomer, consider the following strategies:

  • Catalysis: The use of a copper(I) catalyst is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[2][3][4]

  • Solvent Choice: Employing less polar solvents can sometimes favor the formation of the 3,5-isomer.[1]

  • Reaction Temperature: Lowering the reaction temperature may improve selectivity.

  • Slow Generation of Nitrile Oxide: The in situ generation of the nitrile oxide at a slow rate can maintain a low concentration of the dipole, which can improve selectivity.

Q2: I am trying to synthesize a 3,4-disubstituted isoxazole, but the reaction is yielding the 3,5-isomer as the major product. What methods can I use to favor the 3,4-regioisomer?

A2: The synthesis of 3,4-disubstituted isoxazoles is often more challenging.[5] Here are some effective strategies to promote the formation of the 3,4-isomer:

  • Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can be used to synthesize 3,4,5-trisubstituted isoxazoles, and with careful selection of substituents, can influence the desired regiochemical outcome.

  • Alternative Synthetic Routes:

    • Enamine-based [3+2] Cycloaddition: A metal-free approach involving the cycloaddition of in situ generated nitrile oxides with enamines (formed from aldehydes and secondary amines like pyrrolidine) has been shown to be highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[5][6]

    • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid, such as BF₃·OEt₂, can be tuned to selectively produce 3,4-disubstituted isoxazoles.[7][8][9]

Issue 2: Low Yield and Furoxan Formation

Q3: My isoxazole synthesis is resulting in a low yield of the desired product, and I suspect dimerization of the nitrile oxide. How can I minimize the formation of furoxan byproducts?

A3: Low yields in isoxazole synthesis are often due to the instability of the nitrile oxide intermediate, which can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides).[10][11][12] To mitigate this common side reaction, the following approaches are recommended:

  • In Situ Generation of Nitrile Oxide: Generate the nitrile oxide in situ in the presence of the alkyne. This ensures that the nitrile oxide reacts with the dipolarophile as it is formed, minimizing its concentration and thus the rate of dimerization.

  • Slow Addition: If you are not generating the nitrile oxide in situ, add the nitrile oxide solution slowly to the reaction mixture containing the alkyne.

  • Use of Excess Alkyne: Employing a slight excess of the alkyne can help to outcompete the dimerization reaction.

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the rate of the desired cycloaddition.

Data Presentation

The following table summarizes quantitative data on the effect of reaction conditions on the regioselectivity of isoxazole synthesis from β-enamino diketones, demonstrating how experimental parameters can be tuned to favor a specific isomer.

Table 1: Effect of Reaction Conditions on Regioselectivity in the Synthesis of Isoxazoles from a β-Enamino Diketone

EntrySolventLewis Acid (BF₃·OEt₂) (equiv.)Pyridine (equiv.)Time (h)Product Ratio (4a : 5a)Isolated Yield (%) of 4a
1MeCN0.5-18--
2MeCN1.0-20--
3MeCN1.5-2481 : 10-
4MeCN2.0-2490 : 1079
5MeCN2.01.4590 : 1079
6EtOH2.0-2--

Data adapted from Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones.[7][8][9] 4a refers to the 3,4-disubstituted isoxazole and 5a refers to the 3,5-disubstituted 4-formyl-isoxazole.

Experimental Protocols

Here we provide detailed methodologies for key experiments to prevent common side reactions and control regioselectivity.

Protocol 1: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition

This protocol describes a one-pot, three-step procedure for the synthesis of 3,5-disubstituted isoxazoles with high regioselectivity using a copper(I) catalyst.[3][4][13]

Materials:

  • Aldehyde (1.0 mmol)

  • Hydroxylamine hydrochloride (1.05 mmol)

  • Terminal alkyne (1.0 mmol)

  • Sodium hydroxide (1.0 mmol)

  • N-Chlorosuccinimide (NCS) (1.5 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol)

  • Solvent (e.g., a mixture of water and t-butanol)

Procedure:

  • To a solution of the aldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.05 mmol) in the chosen solvent, add sodium hydroxide (1.0 mmol) and stir the mixture at room temperature for 1 hour to form the aldoxime.

  • Add N-Chlorosuccinimide (1.5 mmol) to the reaction mixture and stir for an additional 2 hours at room temperature to generate the hydroximoyl chloride in situ.

  • To this mixture, add the terminal alkyne (1.0 mmol) and copper(I) iodide (0.05 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine-based [3+2] Cycloaddition

This protocol provides a metal-free method for the synthesis of 3,4-disubstituted isoxazoles with high regioselectivity.[5][6]

Materials:

  • Aldehyde (1.0 mmol)

  • N-hydroximidoyl chloride (1.1 mmol)

  • Pyrrolidine (1.2 mmol)

  • Triethylamine (1.5 mmol)

  • Toluene (5 mL)

  • Oxidizing agent (e.g., DDQ or manganese dioxide)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).

  • Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude 5-(pyrrolidinyl)-4,5-dihydroisoxazole intermediate in DCM.

  • Add an oxidizing agent (e.g., DDQ or manganese dioxide) and stir until the starting material is consumed (monitor by TLC).

  • Filter the mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography to afford the desired 3,4-disubstituted isoxazole.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows discussed in this technical support center.

G Troubleshooting Low Regioselectivity in 1,3-Dipolar Cycloaddition cluster_35 Strategies for 3,5-Isomer cluster_34 Strategies for 3,4-Isomer start Mixture of 3,4- and 3,5-Regioisomers Observed q1 Is the 3,5-disubstituted isomer the desired product? start->q1 a1 Introduce a Copper(I) catalyst (e.g., CuI). q1->a1 Yes b1 Use an internal alkyne instead of a terminal alkyne. q1->b1 No a2 Switch to a less polar solvent. a1->a2 a3 Lower the reaction temperature. a2->a3 a4 Employ slow, in-situ generation of the nitrile oxide. a3->a4 b2 Switch to an enamine-based [3+2] cycloaddition protocol. b1->b2 b3 Consider a cyclocondensation route with β-enamino diketones. b2->b3 G Reaction Pathways in Nitrile Oxide Cycloaddition cluster_reactants Reactants cluster_products Potential Products cluster_prevention Prevention Strategies nitrile_oxide Nitrile Oxide (R-C≡N⁺-O⁻) isoxazole Desired Product: 3,5-Disubstituted Isoxazole nitrile_oxide->isoxazole furoxan Side Product: Furoxan (Dimer) nitrile_oxide->furoxan Dimerization alkyne Alkyne (R'-C≡C-H) alkyne->isoxazole p1 In-situ generation of nitrile oxide p1->furoxan Inhibits p2 Slow addition of nitrile oxide p2->furoxan Inhibits p3 Use of excess alkyne p3->furoxan Inhibits p4 Lower reaction temperature p4->furoxan Inhibits

References

Technical Support Center: Synthesis of 5-amino-3-methyl-4-isoxazolecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 5-amino-3-methyl-4-isoxazolecarboxamide. Our goal is to facilitate the improvement of both the yield and purity of this target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare the 5-amino-3-methyl-4-isoxazole core structure?

A1: A widely used method involves a three-step synthesis starting from readily available commercial reagents. The process begins with the reaction of triethyl orthoacetate and ethyl cyanoacetate to form ethyl 2-cyano-3-ethoxybut-2-enoate. This intermediate is then cyclized with hydroxylamine to yield ethyl 5-amino-3-methyl-4-isoxazolecarboxylate. Finally, the ester is hydrolyzed to the corresponding carboxylic acid, which is the direct precursor to the target carboxamide.[1]

Q2: I am observing a low yield in the cyclization step to form the isoxazole ring. What are the likely causes?

A2: Low yields in isoxazole synthesis can often be attributed to the instability of intermediates. Specifically, if your synthesis involves a nitrile oxide intermediate, these can be prone to dimerization, forming furoxans as a significant byproduct. To mitigate this, it is recommended to generate the reactive intermediate in situ at low temperatures and ensure its prompt reaction with the other starting materials. Additionally, steric hindrance on the reactants can slow down the desired reaction, allowing for more time for side reactions to occur.

Q3: My final carboxamide product is difficult to purify. What are some common impurities and how can I remove them?

A3: Common impurities can include unreacted 5-amino-3-methyl-4-isoxazolecarboxylic acid, residual coupling agents (like EDC or DCC), and byproducts from the coupling reaction (such as ureas). If the amidation was incomplete, you will need to separate the starting carboxylic acid from the less polar amide product. This can often be achieved by column chromatography on silica gel. Recrystallization from a suitable solvent system, such as a mixture of tetrahydrofuran and hexane, can also be effective in removing these impurities.[2]

Q4: Can I directly convert the ethyl ester intermediate to the amide without first hydrolyzing it to the carboxylic acid?

A4: While direct amidation of esters is possible, it often requires harsh conditions (high temperature and pressure) or specific catalysts that might not be compatible with the functional groups on the isoxazole ring. The more common and generally higher-yielding approach is the hydrolysis of the ester to the carboxylic acid, followed by a standard amide coupling reaction. This two-step process offers better control and typically results in a cleaner product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of Ethyl 5-amino-3-methyl-4-isoxazolecarboxylate (Intermediate 2) Incomplete reaction of ethyl 2-cyano-3-ethoxybut-2-enoate with hydroxylamine.Ensure the use of an appropriate base (e.g., sodium ethoxide) to generate hydroxylamine in situ from its hydrochloride salt. Monitor the reaction by TLC to confirm the consumption of the starting material. The reaction is typically run for 24 hours at room temperature.[1]
Side reactions due to incorrect pH.Maintain the recommended reaction conditions. Significant deviations in pH can lead to the formation of undesired isomers.
Low yield of 5-amino-3-methyl-4-isoxazolecarboxylic acid (Intermediate 3) Incomplete hydrolysis of the ethyl ester.The hydrolysis is typically carried out with a strong base like NaOH at an elevated temperature (e.g., 70°C).[1] Ensure the reaction goes to completion by monitoring with TLC.
Product loss during acidic workup.After hydrolysis, the reaction mixture is cooled and then acidified (e.g., with HCl) to a pH of 4 to precipitate the carboxylic acid.[1] Adding the acid slowly while cooling can help maximize precipitation and recovery.
Low yield of this compound (Final Product) Inefficient amide coupling.Use a reliable coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an appropriate solvent like DMF or DCM. The addition of an activating agent like HOBt (Hydroxybenzotriazole) can improve the reaction rate and yield.
Degradation of the starting material or product.Isoxazole rings can be sensitive to harsh acidic or basic conditions. Ensure the amidation and workup conditions are as mild as possible.
Presence of multiple spots on TLC of the final product Incomplete reaction, leaving starting materials.Allow the reaction to run for a longer duration or consider a slight excess of the amine source.
Formation of byproducts from the coupling agent.If using a carbodiimide coupling agent, the corresponding urea byproduct will be formed. This is often removed by filtration if it is insoluble, or by column chromatography.
Impurities in the starting carboxylic acid.Ensure the 5-amino-3-methyl-4-isoxazolecarboxylic acid is of high purity before proceeding to the amidation step. Recrystallize if necessary.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-amino-3-methyl-4-isoxazolecarboxylate

This protocol is adapted from the synthesis of the corresponding carboxylic acid.[1]

  • Step 1: Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate.

    • In a round-bottom flask, mix triethyl orthoacetate and ethyl cyanoacetate in a 1:1 molar ratio.

    • Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Heat the mixture to 110°C and remove the ethanol that is formed during the reaction.

    • After the reaction is complete, cool the mixture.

    • Filter the resulting precipitate and wash it with a 10% HCl solution.

  • Step 2: Synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate.

    • Prepare a solution of sodium ethoxide in ethanol. To this, add hydroxylamine hydrochloride (NH₂OH·HCl).

    • Dissolve the ethyl 2-cyano-3-ethoxybut-2-enoate from Step 1 in ethanol and add it to the hydroxylamine mixture.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Evaporate the excess ethanol under reduced pressure.

    • Filter the resulting precipitate, wash it with water, and dry it to obtain the product.

Protocol 2: Synthesis of 5-amino-3-methyl-4-isoxazolecarboxylic acid

This protocol is a continuation of the synthesis described above.[1]

  • Dissolve the ethyl 5-amino-3-methyl-isoxazole-4-carboxylate from Protocol 1 in a 10% aqueous solution of sodium hydroxide (NaOH).

  • Heat the mixture to 70°C and maintain this temperature until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Slowly add a solution of hydrochloric acid (HCl) to adjust the pH to 4.

  • Filter the resulting precipitate, wash it with water, and dry it to obtain 5-amino-3-methyl-4-isoxazolecarboxylic acid.

Protocol 3: Synthesis of this compound (Representative Method)

This protocol is based on standard amidation procedures for similar isoxazole carboxylic acids.

  • Dissolve 5-amino-3-methyl-4-isoxazolecarboxylic acid (1 equivalent) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and Hydroxybenzotriazole (HOBt) (1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add a solution of ammonia in a suitable solvent (e.g., ammonia in dioxane or ammonium chloride with a non-nucleophilic base like diisopropylethylamine (DIPEA)).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench it with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes for the Synthesis of 5-amino-3-methyl-4-isoxazolecarboxylic acid [1]

Step Reactants Solvent Temperature Reaction Time Expected Yield Purity
1 Triethyl orthoacetate, Ethyl cyanoacetate, DMAP (cat.)None110°CCompletionHigh>95% (crude)
2 Ethyl 2-cyano-3-ethoxybut-2-enoate, NH₂OH·HCl, EtONaEthanolRoom Temp.24 hGood>95% (crude)
3 Ethyl 5-amino-3-methyl-4-isoxazolecarboxylate, 10% NaOHWater70°CCompletionHigh>98% after precipitation

Table 2: Representative Purification Data for a Structurally Similar Isoxazole Carboxamide [2]

Purification Method Solvent System Typical Purity Achieved
Column ChromatographyTHF:Hexane (1:1, v/v)>99%
RecrystallizationTHF:Hexane (1:1, v/v)>99%

Visualizations

Synthesis_Pathway A Ethyl Cyanoacetate + Triethyl Orthoacetate B Ethyl 2-cyano-3- ethoxybut-2-enoate A->B DMAP (cat.) 110°C C Ethyl 5-amino-3-methyl- 4-isoxazolecarboxylate B->C NH₂OH·HCl EtONa, EtOH RT, 24h D 5-amino-3-methyl- 4-isoxazolecarboxylic acid C->D 10% NaOH 70°C, then HCl E 5-amino-3-methyl- 4-isoxazolecarboxamide D->E 1. EDC, HOBt 2. Ammonia source

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Purity Issue check_sm Check Purity of Starting Materials start->check_sm check_conditions Verify Reaction Conditions (Temp, Time) check_sm->check_conditions If pure optimize Optimize Reaction Parameters check_sm->optimize If impure check_workup Review Workup and Purification Procedure check_conditions->check_workup If correct check_conditions->optimize If incorrect check_workup->optimize If issues found repurify Re-purify Product check_workup->repurify Consider alternative purification end Problem Resolved check_workup->end If no issues optimize->end repurify->end

Caption: A general workflow for troubleshooting synthesis issues.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Experimental Outcomes Temp Temperature Yield Yield Temp->Yield affects rate Time Reaction Time Time->Yield affects completion Reagents Reagent Purity Reagents->Yield impurities cause side reactions Purity Purity Reagents->Purity pH pH Control pH->Yield affects stability and side reactions pH->Purity

Caption: Key parameters influencing yield and purity.

References

Technical Support Center: Overcoming Solubility Challenges with 5-amino-3-methyl-4-isoxazolecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 5-amino-3-methyl-4-isoxazolecarboxamide. The following troubleshooting guides and frequently asked questions (FAQs) provide practical strategies and detailed experimental protocols to enhance the dissolution of this compound.

Troubleshooting Guide: Common Solubility Issues

Problem Potential Cause Suggested Solution
Compound precipitates out of solution upon standing. The solution is supersaturated and thermodynamically unstable.1. Reduce Concentration: Lower the concentration of the compound in the solvent. 2. Use a Stabilizer: Incorporate a precipitation inhibitor or a polymer that can maintain a supersaturated state (e.g., in an amorphous solid dispersion). 3. pH Adjustment: Ensure the pH of the solution is optimal for the ionized (more soluble) form of the compound.
Inconsistent solubility results between experiments. Variability in experimental conditions such as temperature, pH, or purity of the compound or solvent.1. Standardize Protocols: Strictly control temperature, pH, and mixing parameters. 2. Verify Purity: Confirm the purity of this compound and the quality of the solvents used.
Low dissolution rate even with some solubility. Poor wettability of the solid particles or large particle size.1. Particle Size Reduction: Employ micronization or nanosuspension techniques to increase the surface area. 2. Use of Surfactants: Add a surfactant to the dissolution medium to improve wetting.[1]
Compound is insoluble in a wide range of aqueous buffers. The molecule is highly lipophilic or has a stable crystalline structure.1. Co-solvents: Use a mixture of water and a water-miscible organic solvent.[2][3][4] 2. Complexation: Utilize cyclodextrins to form inclusion complexes that enhance aqueous solubility.[1][5] 3. Solid Dispersions: Create a solid dispersion with a hydrophilic carrier.[1][4][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of this compound?

Q2: Which initial strategies should I try to improve the solubility of my compound?

A2: A good starting point is to explore simple and rapid methods such as pH adjustment and the use of co-solvents.[3] Given the presence of an amino group and a carboxamide group, the compound's charge state, and therefore solubility, is likely pH-dependent. Experimenting with a range of biocompatible co-solvents can also provide a quick assessment of potential solubility enhancement.

Q3: How can I determine the most effective solubilization technique?

A3: A systematic screening approach is recommended. This involves testing a variety of methods on a small scale. The results can be used to compare the degree of solubility enhancement and to select the most promising strategy for further optimization.

Q4: Are there any safety concerns with the excipients used for solubility enhancement?

A4: Yes, the choice of excipients should always consider the intended application. For in vitro studies, a wider range of solvents and excipients can be used. However, for in vivo and clinical applications, only biocompatible and non-toxic excipients should be selected. Always refer to regulatory guidelines and safety data for any excipient you plan to use.

Solubility Enhancement Strategies: A Comparative Overview

Strategy Mechanism of Action Advantages Disadvantages Typical Excipients/Methods
pH Adjustment Alters the ionization state of the drug to a more soluble form.[1][7]Simple, cost-effective.Only applicable to ionizable compounds; risk of precipitation if pH changes.Buffers (phosphate, citrate, acetate), acids, bases.
Co-solvency Reduces the polarity of the aqueous solvent, decreasing the interfacial tension between the solute and the solvent.[2][4]Simple to formulate and can significantly increase solubility.[3]Potential for toxicity with some organic solvents; may cause precipitation upon dilution.Ethanol, propylene glycol, polyethylene glycol (PEG), glycerin.[3]
Surfactants (Micellar Solubilization) Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water.[1]Enhances both solubility and dissolution rate.[7]Can have biocompatibility issues and may cause irritation.Tween 80, Span, sodium lauryl sulfate.[1]
Complexation (Cyclodextrins) The hydrophobic drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule.[1][5]Can significantly increase solubility and stability; low toxicity.Limited by the stoichiometry of the complex; can be expensive.β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD).
Solid Dispersions The drug is dispersed in a hydrophilic carrier matrix in an amorphous state, which has higher solubility than the crystalline form.[1][4][6]Can lead to a significant increase in dissolution rate and bioavailability.Can be physically unstable (recrystallization); manufacturing can be complex.Polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), HPMC.
Particle Size Reduction Increases the surface area of the drug, leading to a faster dissolution rate according to the Noyes-Whitney equation.[2][5][8]A well-established and effective method for improving dissolution rate.Does not increase the equilibrium solubility; not suitable for very high dose drugs.[3][5]Micronization (jet milling), nanosuspension (high-pressure homogenization).

Detailed Experimental Protocols

Protocol 1: pH-Dependent Solubility Profile
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, and borate buffers).

  • Sample Preparation: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant, filter it through a 0.22 µm filter, and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility as a function of pH to determine the optimal pH for dissolution.

Protocol 2: Co-solvent Solubility Screening
  • Solvent Preparation: Prepare a series of co-solvent systems by mixing a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) with water at different volume ratios (e.g., 10%, 20%, 30%, 50% v/v).

  • Sample Preparation: Add an excess amount of the compound to each co-solvent mixture.

  • Equilibration: Agitate the samples at a constant temperature until equilibrium is achieved (e.g., 24 hours).

  • Analysis: Centrifuge and filter the samples as described in Protocol 1. Analyze the supernatant to quantify the dissolved compound.

  • Data Analysis: Compare the solubility values across the different co-solvent systems to identify the most effective one.

Protocol 3: Cyclodextrin Complexation
  • Cyclodextrin Solution Preparation: Prepare aqueous solutions of a cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Sample Preparation: Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibration: Shake the mixtures at a constant temperature for 24-48 hours.

  • Analysis: Determine the concentration of the dissolved compound in the filtered supernatant as previously described.

  • Data Analysis: Plot the solubility of the compound as a function of the cyclodextrin concentration to assess the effectiveness of complexation.

Visualizing Experimental Workflows and Concepts

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh Excess Compound mix Add Compound to Solvents prep_compound->mix prep_solvents Prepare Solvent Systems (Buffers, Co-solvents, etc.) prep_solvents->mix equilibrate Equilibrate (Shake at const. Temp) mix->equilibrate separate Centrifuge & Filter equilibrate->separate quantify Quantify Concentration (e.g., HPLC) separate->quantify analyze Analyze & Compare Results quantify->analyze

Caption: A generalized workflow for screening solubility enhancement strategies.

solubilization_strategies cluster_physical Physical Modifications cluster_chemical Chemical Modifications cluster_formulation Formulation Approaches compound Poorly Soluble Compound (this compound) particle_size Particle Size Reduction (Micronization, Nanosuspension) compound->particle_size Increases Surface Area solid_state Solid State Modification (Amorphous Form, Co-crystals) compound->solid_state Reduces Crystal Lattice Energy ph_adjust pH Adjustment compound->ph_adjust Increases Ionization salt_form Salt Formation compound->salt_form Increases Ionization cosolvency Co-solvency compound->cosolvency Reduces Solvent Polarity surfactants Surfactants compound->surfactants Forms Micelles complexation Complexation (Cyclodextrins) compound->complexation Forms Inclusion Complex solid_dispersion Solid Dispersion compound->solid_dispersion Creates Amorphous Form

Caption: Key strategies to overcome poor drug solubility.

References

Technical Support Center: Purification of 5-Amino-3-Methyl-4-Isoxazolecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 5-amino-3-methyl-4-isoxazolecarboxamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?

A1: Common impurities can include unreacted starting materials such as 5-amino-3-methyl-4-isoxazolecarboxylic acid and the corresponding amine, coupling reagents, and byproducts from side reactions. Depending on the synthetic route, regioisomers may also be present, which can be challenging to separate.[1]

Q2: My purified compound shows poor solubility, making characterization and further reactions difficult. What can I do?

A2: Poor aqueous solubility is a known challenge for some isoxazole-carboxamide derivatives.[2] Strategies to address this include particle size reduction techniques like micronization to increase the surface area for dissolution.[2] For subsequent reactions, consider using a co-solvent system or exploring different salt forms of your compound.

Q3: I am observing significant product loss during column chromatography. How can I minimize this?

A3: Product loss on silica gel can occur due to the polar nature of the amino and amide functionalities, leading to strong adsorption and streaking.[3] To mitigate this, you can try deactivating the silica gel with a small percentage of a basic modifier like triethylamine or ammonium hydroxide in your mobile phase (e.g., 0.1-2%).[3] Alternatively, using a different stationary phase, such as alumina or a bonded-phase silica, may be beneficial.

Q4: Can I purify my this compound derivative without using column chromatography?

A4: Yes, in some cases, purification can be achieved through recrystallization if the product is a solid with suitable solubility properties in a particular solvent system.[1] Some synthesis protocols are designed for "group-assisted-purification chemistry," where the product precipitates from the reaction mixture and can be isolated by simple filtration, avoiding the need for chromatography.[4]

Troubleshooting Guides

Issue 1: Poor Separation or Streaking During Silica Gel Column Chromatography
Symptom Possible Cause Troubleshooting Step
Streaking of the main product spot on TLC and poor separation in the column.The compound is too polar and is strongly interacting with the acidic silica gel.[3]1. Add a basic modifier: Incorporate 0.1-2% triethylamine or ammonium hydroxide into your eluent system to reduce tailing.[3] 2. Change the stationary phase: Consider using neutral or basic alumina, or a C18-functionalized silica gel for reverse-phase chromatography. 3. Optimize the solvent system: A gradient elution from a less polar to a more polar solvent system might improve separation. For highly polar compounds, a mobile phase containing methanol or even a small percentage of acetic acid might be necessary.[3]
Co-elution of the desired product with impurities.The polarity of the product and impurities are very similar.1. Try a different solvent system: Experiment with various combinations of solvents (e.g., dichloromethane/methanol, chloroform/isopropanol) to alter the selectivity.[3] 2. High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC may be required to achieve high purity.[1] 3. Supercritical Fluid Chromatography (SFC): This technique can be advantageous for separating structurally similar analogues.[5]
Issue 2: Difficulty with Crystallization
Symptom Possible Cause Troubleshooting Step
The compound "oils out" instead of forming crystals.The compound's melting point may be lower than the boiling point of the solvent, or the solution is supersaturated.[3]1. Use a lower-boiling point solvent system. [3] 2. Induce crystallization: Dissolve the oil in a minimal amount of a good solvent and then slowly add a poor solvent until turbidity appears.[3] 3. Seeding: Add a small seed crystal of the pure compound to the solution.[3]
No crystal formation upon cooling.The solution is too dilute, or nucleation is not initiated.1. Concentrate the solution: Slowly evaporate the solvent to increase the concentration.[3] 2. Induce nucleation: Scratch the inside of the flask at the solvent-air interface with a glass rod.[3] 3. Change the solvent system: Experiment with different solvent/anti-solvent combinations.

Data Presentation

Table 1: Exemplary Purification Parameters for Isoxazole-Carboxamide Derivatives

Compound Purification Method Solvent System Yield Purity Reference
N-(4-(tert-butyl)phenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamideSilica Gel Column Chromatographyn-hexane: ethyl acetate (70:30)77%>98%[6]
3-(2-Chlorophenyl)-5-methyl-N-(3,4-dimethoxyphenyl)isoxazole-4-carboxamideSilica Gel Column Chromatographyn-hexane: ethyl acetate (65:35)82%>98%[6]
5-Methyl-3-phenyl-N-(4-(thiazol-2-yl)phenyl)isoxazole-4-carboxamideSilica Gel Column Chromatographyn-hexane: ethyl acetate (3:2)79%>98%[7]
Methyl 4-amino-3-methoxyisoxazole-5-carboxylateSilica Gel Column ChromatographyDichloromethane (100%)83%>98%[8]

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully load the sample onto the top of the packed column.

  • Elution: Begin elution with the starting mobile phase. If using a gradient, gradually increase the polarity of the mobile phase. Common solvent systems for these derivatives include mixtures of n-hexane and ethyl acetate.[6][7]

  • Fraction Collection: Collect fractions and monitor the elution using Thin Layer Chromatography (TLC) or a UV detector.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Visualizations

experimental_workflow start Crude Product column_chromatography Silica Gel Column Chromatography start->column_chromatography purity_analysis Purity Analysis (TLC, HPLC, NMR) column_chromatography->purity_analysis waste Impurities column_chromatography->waste recrystallization Recrystallization recrystallization->purity_analysis recrystallization->waste Mother Liquor purity_analysis->recrystallization <95% Pure pure_product Pure Product purity_analysis->pure_product >95% Pure

Caption: A general experimental workflow for the purification of this compound derivatives.

troubleshooting_guide start Poor Separation in Column Chromatography? streaking Is there streaking/tailing on TLC? start->streaking Yes coelution Are impurities co-eluting? start->coelution No add_base Add triethylamine or NH4OH to eluent streaking->add_base Yes change_stationary_phase Try alumina or reverse phase streaking->change_stationary_phase No optimize_solvent Change solvent system (e.g., DCM/MeOH) coelution->optimize_solvent Yes hplc Use preparative HPLC coelution->hplc No

Caption: A troubleshooting decision tree for column chromatography issues.

References

"stability issues of 5-amino-3-methyl-4-isoxazolecarboxamide under different conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-amino-3-methyl-4-isoxazolecarboxamide. The information is intended for researchers, scientists, and drug development professionals to address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

Based on the behavior of structurally related isoxazole compounds, the primary stability concerns for this compound are susceptibility to base-catalyzed hydrolysis and potential thermal degradation. The isoxazole ring, a core feature of the molecule, can be prone to opening under basic (high pH) conditions, and this degradation can be accelerated by increased temperatures.[1] Additionally, exposure to high heat, such as during microwave-assisted synthesis, has been shown to decrease the stability of the related compound 5-amino-3-methyl-isoxazole-4-carboxylic acid.[2]

Q2: How does pH affect the stability of this compound?

Q3: Is this compound sensitive to temperature?

Yes, there are indications that the compound may be thermally labile. The related carboxylic acid derivative has shown decreased stability with heat generation.[2] For the analogous compound leflunomide, the rate of degradation at pH 10.0 is considerably faster at 37°C compared to 25°C.[1] Therefore, it is recommended to avoid prolonged exposure to high temperatures during storage and in experimental protocols.

Q4: What are the likely degradation pathways?

The most probable degradation pathway, inferred from analogous compounds, is the base-catalyzed opening of the isoxazole ring.[1] This type of reaction typically involves the cleavage of the N-O bond within the isoxazole ring, leading to the formation of a cyano-enol intermediate or other open-chain structures. Thermal stress might also induce ring cleavage or other degradation reactions.[3]

Troubleshooting Guides

Issue 1: Unexpectedly low yield or presence of impurities after a reaction in basic conditions.

  • Possible Cause: Degradation of the isoxazole ring due to the basic environment.

  • Troubleshooting Steps:

    • pH Control: If possible, modify the experimental protocol to use neutral or acidic conditions.

    • Temperature Reduction: Perform the reaction at a lower temperature to slow down the rate of degradation.

    • Reaction Time: Minimize the duration of exposure to basic conditions.

    • Analysis of Impurities: Use analytical techniques such as LC-MS to identify the impurities. If they correspond to the mass of a ring-opened product, this confirms base-catalyzed degradation.

Issue 2: Degradation of the compound during storage.

  • Possible Cause: Improper storage conditions (e.g., exposure to high temperature or humidity).

  • Troubleshooting Steps:

    • Storage Conditions: Store the compound in a cool, dry, and dark place. For a related bromo-isoxazole compound, storage at 2-8°C is recommended.

    • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation.

    • Purity Check: Re-analyze the purity of the stored compound using a suitable method like HPLC before use.

Issue 3: Inconsistent results in biological assays.

  • Possible Cause: Degradation of the compound in the assay medium, especially if the medium is buffered at a basic pH.

  • Troubleshooting Steps:

    • Medium Stability Study: Perform a preliminary experiment to assess the stability of this compound in the assay medium over the duration of the experiment.

    • Fresh Preparations: Prepare solutions of the compound immediately before use.

    • pH of Medium: If the assay allows, adjust the pH of the medium to be neutral or slightly acidic.

Data on Stability of a Structurally Related Isoxazole Compound

The following table summarizes the stability data for the isoxazole-containing drug leflunomide, which can serve as an indicator of potential stability issues for this compound due to the shared isoxazole ring structure.

pHTemperature (°C)Half-life (t½)Stability
4.025StableHigh
7.425StableHigh
10.025~6.0 hoursLow
4.037StableHigh
7.437~7.4 hoursModerate
10.037~1.2 hoursVery Low
Data adapted from a study on leflunomide stability.[1]

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop stability-indicating analytical methods.

1. Acid and Base Hydrolysis:

  • Protocol: Dissolve this compound in a suitable solvent and then dilute with 0.1 M HCl (for acid hydrolysis) and 0.1 M NaOH (for base hydrolysis) to a final concentration of approximately 1 mg/mL.

  • Conditions: Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C).

  • Analysis: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and neutralize them. Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

2. Oxidative Degradation:

  • Protocol: Dissolve the compound in a suitable solvent and treat with a solution of 3% hydrogen peroxide (H₂O₂).

  • Conditions: Keep the solution at room temperature.

  • Analysis: Analyze samples at different time intervals (e.g., 0, 2, 4, 8, 24 hours) by HPLC.

3. Thermal Degradation:

  • Protocol: Expose the solid compound to dry heat in an oven (e.g., at 70°C). For solutions, incubate a solution of the compound at a high temperature.

  • Conditions: Maintain the high temperature for a specified period (e.g., 24, 48, 72 hours).

  • Analysis: Analyze the solid sample by dissolving it and using HPLC. Analyze the solution sample directly.

4. Photostability:

  • Protocol: Expose a solution of the compound and the solid compound to UV and visible light.

  • Conditions: Use a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m².

  • Analysis: Analyze the samples by HPLC and compare them with a control sample stored in the dark.

Visualizations

Degradation_Pathway Compound 5-Amino-3-methyl- 4-isoxazolecarboxamide RingOpened Ring-Opened Intermediate (e.g., Cyano-enol) Compound->RingOpened  OH- (Base)  Δ (Heat) Degradants Further Degradation Products RingOpened->Degradants  Hydrolysis/  Rearrangement

Caption: Plausible degradation pathway for this compound.

Experimental_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic pH HPLC HPLC Analysis Acid->HPLC Base Basic pH Base->HPLC Oxidation Oxidation (H₂O₂) Oxidation->HPLC Heat Thermal Heat->HPLC Light Photolytic Light->HPLC LCMS LC-MS for Impurity ID HPLC->LCMS Report Generate Stability Report LCMS->Report Compound Prepare Stock Solution of This compound Compound->Acid Compound->Base Compound->Oxidation Compound->Heat Compound->Light

Caption: General workflow for a forced degradation study.

Troubleshooting_Tree Start Unexpected Degradation Observed Check_pH Is the solution pH > 7? Start->Check_pH Check_Temp Was the sample exposed to high temperature? Check_pH->Check_Temp No Action_pH Reduce pH, use buffer. Minimize exposure time. Check_pH->Action_pH Yes Check_Light Was the sample exposed to light for a prolonged time? Check_Temp->Check_Light No Action_Temp Store at lower temperature. Use controlled temperature for experiments. Check_Temp->Action_Temp Yes Action_Light Protect from light using amber vials or by working in the dark. Check_Light->Action_Light Yes Action_Oxidation Consider oxidative degradation. Store under inert gas. Check_Light->Action_Oxidation No

Caption: Troubleshooting logic for unexpected degradation.

References

Technical Support Center: Degradation Pathways of Isoxazole Rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of isoxazole rings in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for the isoxazole ring?

A1: The isoxazole ring is susceptible to degradation under several conditions, primarily:

  • Reductive Cleavage: This is a widely utilized pathway for the synthetic manipulation of isoxazoles, leading to the formation of β-aminoenones. Common reagents include catalytic hydrogenation (e.g., Raney Ni, Pd/C) and metal-mediated reductions (e.g., Mo(CO)₆, Cu(I) catalysts).[1]

  • Acidic Hydrolysis: In acidic aqueous solutions, particularly at pH values below 3.5, the isoxazole ring can undergo hydrolysis.[2] This typically results in the formation of a β-diketone, which may further decompose to smaller ketones, ammonia, and hydroxylamine.[2]

  • Basic Hydrolysis: Isoxazole rings, especially those with electron-withdrawing groups or unsubstituted at the C3 position, can be labile under basic conditions.[3] This pathway also leads to ring-opened products.

  • Photochemical Rearrangement: Upon UV irradiation, the weak N-O bond of the isoxazole ring can cleave, leading to a rearrangement to form an oxazole through an azirine intermediate.[1][4]

Q2: How does pH affect the stability of the isoxazole ring?

A2: The stability of the isoxazole ring is significantly influenced by pH. Generally, isoxazoles are most stable in neutral to mildly acidic conditions. Under strongly acidic conditions (pH < 3.5), they are susceptible to acid-catalyzed hydrolysis.[2] In basic conditions (pH > 7.4), particularly with heating, the rate of degradation also increases, as seen in the case of the drug leflunomide, which undergoes base-catalyzed ring opening to its active metabolite.[3]

Q3: I am observing unexpected side products in my reaction involving an isoxazole. What could be the cause?

A3: Unexpected side products when working with isoxazoles often arise from the degradation of the isoxazole ring. The specific side products will depend on the reaction conditions. If you are using reducing agents, you may be forming β-aminoenones. In the presence of strong acids or bases, you may be observing products of hydrolysis. If your reaction is exposed to UV light (even ambient lab light over long periods), photochemical rearrangement to an oxazole could be occurring. It is also important to consider the stability of your starting materials and other reagents, as impurities can lead to side reactions.[5]

Q4: Can I predict the susceptibility of my substituted isoxazole to degradation?

A4: The electronic nature of the substituents on the isoxazole ring plays a crucial role in its stability. Electron-withdrawing groups can make the ring more susceptible to nucleophilic attack and base-catalyzed degradation. Conversely, electron-donating groups can increase the electron density of the ring, potentially making it more reactive towards electrophiles but can also stabilize the ring in some cases. The substitution pattern is also important; for example, 3-unsubstituted isoxazoles are particularly prone to base-catalyzed ring opening.[3]

Troubleshooting Guides

Issue 1: Low Yield or No Reaction in Reductive Cleavage of Isoxazole Ring
Potential Cause Troubleshooting Steps
Inactive Catalyst (e.g., Raney Ni) Use freshly prepared or properly stored Raney Nickel. Ensure the catalyst is thoroughly washed to remove any residual alkali from its preparation. For hydrogenations, ensure the system is properly purged with hydrogen.
Poor Quality of Reducing Agent Use high-purity reagents. For metal-mediated reductions, ensure the metal complex is active and handled under the recommended atmospheric conditions (e.g., inert atmosphere for Mo(CO)₆).
Suboptimal Reaction Conditions Optimize the reaction temperature and time. Some reductions may require elevated temperatures or longer reaction times. Ensure the solvent is appropriate for the chosen reducing agent and is properly dried if necessary.
Substrate-Specific Issues Steric hindrance around the isoxazole ring can slow down the reaction. Consider using a more reactive catalyst or harsher reaction conditions. The electronic properties of your substrate may also affect reactivity; electron-rich isoxazoles may react differently than electron-poor ones.
Issue 2: Unwanted Isoxazole Ring Opening Under Acidic or Basic Conditions
Potential Cause Troubleshooting Steps
pH of the Reaction Mixture Carefully control the pH of your reaction. If possible, use a buffered system to maintain a neutral or mildly acidic pH. If your reaction generates acidic or basic byproducts, consider adding a non-nucleophilic base or a mild acid to neutralize them.
Elevated Temperature If possible, run the reaction at a lower temperature to minimize the rate of hydrolysis. Monitor the reaction closely to avoid prolonged heating.
Presence of Water Ensure all solvents and reagents are anhydrous, as water is a key reagent in the hydrolysis of the isoxazole ring.
Inappropriate Workup Procedure During workup, avoid washing with strong aqueous acids or bases. Use saturated sodium bicarbonate or dilute brine instead. Minimize the contact time with any aqueous phase.

Experimental Protocols & Data

Protocol 1: Reductive Cleavage of an Isoxazole using Raney Nickel

This protocol describes a general procedure for the reductive cleavage of a 3,5-disubstituted isoxazole to the corresponding β-aminoenone.

Materials:

  • 3,5-disubstituted isoxazole (1.0 eq)

  • Raney Nickel (slurry in water, ~50% w/w)

  • Methanol or Ethanol

  • Hydrogen gas supply

  • Celite

Procedure:

  • In a hydrogenation vessel, dissolve the isoxazole (e.g., 1 mmol) in methanol (20 mL).

  • Carefully add Raney Nickel (approximately 20 wt% of the isoxazole) to the solution.

  • Seal the vessel and purge with hydrogen gas (3-4 cycles of vacuum and backfill with H₂).

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with additional methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude β-aminoenone.

  • Purify the product by flash column chromatography or recrystallization as needed.

Quantitative Data for Reductive Cleavage:

Reducing Agent Substrate Solvent Temp (°C) Time (h) Yield (%)
Raney Ni / H₂ (1 atm)3,5-diphenylisoxazoleEtOHRT4>90
Mo(CO)₆3-phenyl-5-methylisoxazoleaq. MeCN801285
CuI / t-DMACH3-CF₃-5-phenylisoxazoleDioxane1403678

Note: Yields are approximate and can vary depending on the specific substrate and reaction scale.

Protocol 2: Photochemical Rearrangement of an Isoxazole to an Oxazole

This protocol outlines a general procedure for the photochemical isomerization of an isoxazole using a continuous flow reactor.[6]

Materials:

  • Substituted isoxazole

  • Acetonitrile (HPLC grade)

  • Continuous flow photochemical reactor (e.g., Vapourtec UV-150) equipped with a medium-pressure mercury lamp

Procedure:

  • Prepare a 10-15 mM solution of the isoxazole in acetonitrile.

  • Degas the solution by sparging with nitrogen or argon for 15-20 minutes.

  • Set up the flow reactor with the appropriate tubing and a back-pressure regulator (e.g., 10 bar). Set the temperature of the reactor to 25-45 °C.

  • Pump the isoxazole solution through the reactor at a flow rate that corresponds to a residence time of approximately 20 minutes.

  • Turn on the UV lamp. It is advisable to use a filter to block wavelengths above 400 nm to minimize photodegradation of the product.

  • Collect the product stream after it has passed through the reactor.

  • Monitor the conversion of the starting material by LC-MS or ¹H NMR.

  • Once all the solution has been processed, flush the reactor with fresh solvent.

  • Combine the product fractions and remove the solvent under reduced pressure.

  • Purify the resulting oxazole by flash column chromatography.

Quantitative Data for Photochemical Rearrangement:

Isoxazole Substituents Solvent Residence Time (min) Conversion (%)
3-Me, 4-COOEt, 5-PhMeCN20>95
3-Me, 4-COOEt, 5-(4-MeOPh)MeCN20>95
3-Me, 4-COOEt, 5-(4-ClPh)MeCN20~90

Note: Conversions are approximate and dependent on the specific reactor setup and lamp intensity.[6]

Visualizing Degradation Pathways

Reductive Cleavage of Isoxazole

Reductive_Cleavage Isoxazole Substituted Isoxazole Intermediate Dihydroisoxazole Intermediate Isoxazole->Intermediate [H] (e.g., Raney Ni/H₂) N-O bond cleavage Product β-Aminoenone Intermediate->Product Rearrangement

Caption: Reductive cleavage of an isoxazole to a β-aminoenone.

Acid-Catalyzed Hydrolysis of Isoxazole

Acid_Hydrolysis Isoxazole Substituted Isoxazole Protonated_Isoxazole Protonated Isoxazole Isoxazole->Protonated_Isoxazole H⁺ Water_Adduct Water Adduct Protonated_Isoxazole->Water_Adduct H₂O Ring_Opened Ring-Opened Intermediate Water_Adduct->Ring_Opened Ring Opening Diketone β-Diketone Ring_Opened->Diketone -NH₂OH Final_Products Ketone + NH₃ + HO-NH₂ Diketone->Final_Products Further Decomposition

Caption: Acid-catalyzed hydrolysis pathway of an isoxazole ring.

Photochemical Rearrangement of Isoxazole to Oxazole

Photochemical_Rearrangement Isoxazole Substituted Isoxazole Azirine Azirine Intermediate Isoxazole->Azirine UV light (hν) N-O bond homolysis Oxazole Substituted Oxazole Azirine->Oxazole Rearrangement

Caption: Photochemical isomerization of an isoxazole to an oxazole.

References

"optimization of coupling reagents for hindered amino acids like 5-amino-3-methyl-4-isoxazolecarboxamide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with hindered amino acids, with a special focus on the coupling of 5-amino-3-methyl-4-isoxazolecarboxamide.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of sterically hindered amino acids.

Problem Potential Cause Recommended Solution
Low Coupling Yield Steric Hindrance: Bulky side chains or N-methyl groups physically obstruct the reaction.[1]- Switch to a more potent coupling reagent: Use onium salt-based reagents like HATU, HBTU, HCTU, or COMU.[1][2][3] HATU is often considered superior for many difficult couplings.[1] - Increase reaction time: Extend the coupling time from the standard 1-2 hours to overnight to allow the reaction to proceed to completion.[2] - Apply gentle heat: Microwave-assisted peptide synthesis (MA-SPPS) can be highly effective in driving difficult couplings.[2]
Reduced Nucleophilicity: The amine component is less reactive due to adjacent bulky groups.[1]- Optimize base selection: Use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[3]
Peptide Aggregation: The growing peptide chain aggregates on the solid support, blocking the reaction site.[1][4]- Improve solvation: Use N-methylpyrrolidone (NMP) instead of Dimethylformamide (DMF) due to its superior solvating properties.[2] A mixture of DCM/DMF/NMP (1:1:1) can also be beneficial.[2] - Incorporate structure-disrupting elements: Use pseudoproline dipeptides or Dmb-protected derivatives to break up secondary structures.
Racemization Over-activation of the carboxylic acid: Prolonged pre-activation can lead to the loss of stereochemical integrity.[1]- Reduce pre-activation time: Minimize the time the carboxylic acid is activated before adding the amine component.[1]
Strong Base: Use of a strong base can promote racemization.- Use a weaker base: N-methylmorpholine (NMM) or collidine can be used as alternatives to DIPEA.[1]
Inappropriate coupling reagent/additive: Some reagents are more prone to causing racemization.- Use racemization-suppressing additives: HOAt or Oxyma Pure are superior to HOBt in minimizing racemization.[1] - Consider phosphonium-based reagents: PyBOP or PyAOP are generally associated with lower levels of racemization.[1][3]
Guanidinylation of N-terminus Excess uronium/aminium reagents: Reagents like HBTU or HATU can cause this side reaction, leading to chain termination.[4]- Use phosphonium-based reagents: PyBOP does not cause this side reaction.[4] - Use stoichiometric amounts: Avoid using an excess of the uronium reagent relative to the amino acid.[4]

Frequently Asked Questions (FAQs)

Q1: What are sterically hindered amino acids?

A1: Sterically hindered amino acids possess bulky structural features near the site of peptide bond formation (the α-carbon and its associated amino and carboxyl groups). This bulkiness physically obstructs the coupling reaction. Common examples include β-branched amino acids (Val, Ile, Thr), α,α-disubstituted amino acids (Aib), N-methylated amino acids, and amino acids with bulky side-chain protecting groups.[3]

Q2: Which coupling reagents are generally recommended for hindered amino acids?

A2: For challenging couplings involving hindered amino acids, standard carbodiimide reagents like DCC or EDC are often insufficient.[3] More powerful onium salt reagents (uronium/aminium or phosphonium salts) are generally required.[3]

  • Uronium/Aminium Salts: HATU, HCTU, and COMU are highly recommended.[3] HATU is known for its high reactivity, while COMU offers high efficiency and an improved safety profile.[3]

  • Phosphonium Salts: PyBOP and PyAOP are also very effective, particularly for minimizing racemization.[3]

Q3: How can I monitor the completion of a difficult coupling reaction?

A3: The Kaiser test is a common method for detecting the presence of free primary amines, indicating an incomplete reaction.[4] For N-terminal proline, which is a secondary amine, the isatin test or the chloranil test can be used.[5] If the test is positive, a second coupling (double coupling) is recommended.[1][4]

Q4: What is a "double coupling" and when should I use it?

A4: A double coupling is a strategy where the coupling reaction is repeated with fresh reagents after the initial coupling attempt.[4] This is a common and effective method to improve the incorporation efficiency of difficult or sterically hindered amino acids, especially when a monitoring test indicates an incomplete reaction.[2][4]

Q5: Are there any specific recommendations for coupling this compound?

A5: Yes, research on the solid-phase synthesis of peptides containing this compound (AMIA) has shown that it can be successfully coupled using HATU as the coupling reagent and DIPEA as the base.[6] However, it was noted that the coupling efficiency can be low, and repeated coupling steps are necessary to drive the reaction to completion.[6] The use of unprotected AMIA in the coupling reaction has been successfully demonstrated.[6]

Quantitative Data Summary

The following table summarizes the performance of common coupling reagents for sterically hindered amino acids based on reported observations.

Coupling ReagentReagent TypeEfficiency for Hindered CouplingsRacemization RiskNotes
HATU Uronium SaltHighLowOften considered superior for difficult couplings; based on the more reactive HOAt.[1][3]
HBTU Uronium SaltHighLow-ModerateWidely used and reliable, but can cause guanidinylation if used in excess.[3]
HCTU Uronium SaltHighLowHighly effective due to the formation of a highly reactive active ester.[1]
COMU Uronium SaltHighLowHigh efficiency, good solubility, and improved safety profile as it is not based on potentially explosive HOBt/HOAt.[3]
PyBOP Phosphonium SaltHighLowHigh efficiency and does not cause the guanidinylation side reaction.[3][4]
DIC/HOAt Carbodiimide/AdditiveModerate-HighLow-ModerateCost-effective but can have slower reaction times.[3]

Experimental Protocols

Protocol 1: Double Coupling of a Hindered Amino Acid using HATU

This protocol is a general guideline for the coupling of a sterically hindered amino acid to a resin-bound peptide.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF in a reaction vessel.

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.

  • First Coupling:

    • In a separate vessel, pre-activate the hindered Fmoc-amino acid (4 equivalents relative to resin loading).

    • Dissolve the amino acid, HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

    • Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 45-60 minutes.

    • Wash the resin with DMF.

  • Monitoring: Perform a Kaiser test (or another appropriate test) to check for completion. If the test is positive (incomplete coupling), proceed to the second coupling.

  • Second Coupling: Repeat step 3 with a fresh solution of activated amino acid.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: Coupling of this compound (AMIA)

This protocol is adapted from a published procedure for coupling unprotected AMIA.[6]

  • Resin Preparation: Start with the deprotected N-terminus of the peptide on the solid support.

  • Coupling Mixture Preparation: In a separate vessel, prepare the coupling mixture containing:

    • This compound (3 equivalents)

    • HATU (3 equivalents)

    • DIPEA (6 equivalents)

    • Dissolve the components in DMF.

  • Coupling Reaction: Add the coupling mixture to the resin and allow the reaction to proceed for 2 hours at room temperature.

  • Monitoring and Repetition:

    • After 2 hours, wash a small sample of the resin and perform a Kaiser test.

    • If the test indicates the presence of free amines, repeat the coupling procedure (step 3) with fresh reagents. The original study noted the need to repeat the coupling.[6]

  • Final Washing: Once the coupling is complete (negative Kaiser test), wash the resin extensively with DMF, DCM, and MeOH, and then dry it under vacuum.

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Cycle cluster_monitoring Monitoring cluster_decision Decision & Next Step Swell Swell Resin in DMF Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Preactivate Pre-activate Amino Acid (AA + Coupling Reagent + Base) Wash1->Preactivate Couple Add to Resin (Couple for 1-2 hours) Preactivate->Couple Wash2 Wash with DMF Couple->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest Complete Coupling Complete KaiserTest->Complete Negative Recouple Incomplete: Perform Double Coupling KaiserTest->Recouple Positive Recouple->Preactivate

Caption: Workflow for coupling a hindered amino acid with a decision point for double coupling.

reagent_selection Start Start: Hindered Amino Acid Coupling Standard Standard Hindered Coupling Start->Standard HighRacRisk High Risk of Racemization? GuanidinylationConcern Concern for N-terminus Guanidinylation? HighRacRisk->GuanidinylationConcern No Phosphonium Use Phosphonium Reagent (e.g., PyBOP, PyAOP) HighRacRisk->Phosphonium Yes Uronium Use Uronium Reagent (e.g., HATU, HCTU, COMU) GuanidinylationConcern->Uronium No GuanidinylationConcern->Phosphonium Yes Carbodiimide Use Carbodiimide + Additive (e.g., DIC/HOAt) Standard->HighRacRisk

Caption: Decision tree for selecting a suitable coupling reagent for hindered amino acids.

References

Validation & Comparative

A Comparative Guide to the In Vivo Anti-inflammatory Activity of 5-amino-3-methyl-4-isoxazolecarboxamide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory performance of isoxazole derivatives, with a focus on compounds related to 5-amino-3-methyl-4-isoxazolecarboxamide. The data presented is based on available preclinical studies and is intended to inform further research and development.

Executive Summary

Isoxazole derivatives have emerged as a promising class of compounds with a range of biological activities, including anti-inflammatory effects.[1] This guide focuses on the in vivo validation of these properties, primarily through the widely-used carrageenan-induced paw edema model. While direct quantitative in vivo data for this compound is limited in the public domain, studies on its derivatives, such as 5-amino-3-methyl-N-(4-methyl-benzyl)-4-isoxazolecarboxamide (M05), have demonstrated significant anti-inflammatory and anti-proliferative activities.[2] This report compares the qualitative findings for this derivative with quantitative data from established non-steroidal anti-inflammatory drugs (NSAIDs) to provide a contextual performance analysis.

Performance Comparison in Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard acute inflammation assay used to evaluate the efficacy of anti-inflammatory drugs.[3] The tables below summarize the available data for an isoxazole derivative and leading NSAIDs.

Table 1: Qualitative In Vivo Anti-inflammatory Activity of 5-amino-3-methyl-N-(4-methyl-benzyl)-4-isoxazolecarboxamide (M05)

CompoundAnimal ModelAssayObserved EffectSource
5-amino-3-methyl-N-(4-methyl-benzyl)-4-isoxazolecarboxamide (M05)MouseCarrageenan-induced foot edemaInhibition of the carrageenan skin reaction[2]

Note: Specific quantitative data on the percentage of edema inhibition for M05 was not available in the reviewed literature. The study highlights its potent anti-proliferative and anti-inflammatory activities, suggesting it as a candidate for further investigation.[2]

Table 2: Quantitative In Vivo Anti-inflammatory Activity of Standard NSAIDs

CompoundDoseAnimal ModelTime Point (Post-Carrageenan)% Inhibition of Paw EdemaSource
Indomethacin 10 mg/kgRat2 hours54%[3]
10 mg/kgRat3 hours54%[3]
10 mg/kgRat4 hours54%[3]
Diclofenac 5 mg/kgRat2 hours56.17%[4]
20 mg/kgRat3 hours71.82%[4]
Celecoxib 50 mg/kgRatNot Specified47.56%[5]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rodents

This protocol outlines the standard procedure for inducing and measuring acute inflammation in the paws of rats or mice.

Objective: To assess the in vivo anti-inflammatory activity of a test compound.

Materials:

  • Test compound (e.g., this compound derivative)

  • Standard anti-inflammatory drug (e.g., Indomethacin, Diclofenac)

  • Vehicle (e.g., saline, carboxymethyl cellulose)

  • Carrageenan (1% w/v solution in saline)

  • Plethysmometer or digital calipers

  • Laboratory rats or mice

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for a minimum of one week prior to the experiment.

  • Grouping: Animals are randomly divided into control and treatment groups.

  • Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer or calipers.

  • Compound Administration:

    • The vehicle is administered to the control group.

    • The standard drug is administered to the positive control group.

    • The test compound is administered to the experimental groups at various doses.

    • Administration is typically performed orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.

  • Induction of Inflammation: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated using the following formula:

    % Inhibition = [ (Vc - Vt) / Vc ] * 100

    Where:

    • Vc = Average increase in paw volume in the control group

    • Vt = Average increase in paw volume in the treated group

Signaling Pathways in Inflammation

Anti-inflammatory agents often exert their effects by modulating key signaling pathways involved in the inflammatory response. The diagrams below illustrate a simplified overview of these pathways.

inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene activates Cytokines TNF-α, IL-6, IL-1β Gene->Cytokines

Caption: Simplified NF-κB signaling pathway in inflammation.

mapk_pathway Stimuli Inflammatory Stimuli (e.g., Cytokines) TAK1 TAK1 Stimuli->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MAPK MKK3_6->p38 AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK JNK MKK4_7->JNK JNK->AP1 ERK1_2 ERK1/2 MEK1_2->ERK1_2 ERK1_2->AP1 Gene Inflammatory Gene Expression AP1->Gene

Caption: Overview of MAPK signaling pathways in inflammation.

Experimental Workflow

The following diagram illustrates the typical workflow for the in vivo validation of an anti-inflammatory compound.

experimental_workflow start Start acclimatization Animal Acclimatization start->acclimatization grouping Random Grouping acclimatization->grouping baseline Baseline Paw Volume Measurement grouping->baseline treatment Compound/ Vehicle Admin. baseline->treatment induction Carrageenan Injection treatment->induction measurement Paw Volume Measurement (Hourly) induction->measurement calculation Calculate % Edema Inhibition measurement->calculation analysis Statistical Analysis calculation->analysis end End analysis->end

Caption: Workflow for in vivo anti-inflammatory screening.

Conclusion

The available evidence suggests that isoxazole derivatives, exemplified by 5-amino-3-methyl-N-(4-methyl-benzyl)-4-isoxazolecarboxamide (M05), possess noteworthy in vivo anti-inflammatory properties.[2] While a direct quantitative comparison with established NSAIDs is challenging due to the lack of publicly available dose-response data for the specific parent compound, the qualitative findings are promising. Further studies are warranted to quantify the efficacy of this compound and its derivatives to fully elucidate their therapeutic potential in inflammatory conditions.

References

A Comparative Analysis of the Biological Activities of 5-amino-3-methyl-4-isoxazolecarboxamide and Leflunomide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 5-amino-3-methyl-4-isoxazolecarboxamide and the well-characterized immunomodulatory drug, leflunomide. Leflunomide, a disease-modifying antirheumatic drug (DMARD), exerts its effects primarily through the inhibition of de novo pyrimidine synthesis. This guide will delve into the available experimental data for both compounds, focusing on their mechanisms of action, impact on immune cell function, and influence on cytokine production.

While extensive data exists for leflunomide and its active metabolite, teriflunomide, direct comparative studies on the biological activity of this compound are limited. This guide incorporates data on closely related derivatives of this compound to provide a foundational comparison.

Data Presentation: Quantitative Comparison of Biological Activities

The following table summarizes the available quantitative data for leflunomide and a benzylamide derivative of this compound. It is crucial to note that the data for this compound is for a derivative and may not be representative of the parent compound.

Biological ActivityLeflunomide (or its active metabolite, A77 1726/Teriflunomide)5-amino-3-methyl-N-(4-methyl-benzyl)-4-isoxazolecarboxamide (M05)
DHODH Inhibition (IC50) Human enzyme: 0.5-2.3 µM (A77 1726)[1]Not Available
Rat enzyme: 19-53 nM (A77 1726)[1]
Leflunomide (prodrug): Human enzyme: 98 µM; Rat enzyme: 6.3 µM[1]
Lymphocyte Proliferation Inhibition (IC50) Multiple Myeloma Cell Lines: 50-100 µmol/L (A77 1726)[2]PHA-induced PBMC proliferation: Suppressive properties observed (dose-dependent)[3]
TNF-α Production Inhibition Mostly inhibitory effects observed in whole blood cultures[3]Mostly inhibitory effects observed in whole blood cultures[3]

Mechanism of Action

Leflunomide:

Leflunomide is a prodrug that is rapidly converted to its active metabolite, teriflunomide (A77 1726), in vivo. The primary mechanism of action of teriflunomide is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition leads to a depletion of the pyrimidine pool, which is essential for DNA and RNA synthesis. Rapidly proliferating cells, such as activated lymphocytes, are particularly dependent on this pathway and are thus selectively targeted. This results in a cytostatic effect, arresting the cell cycle in the G1 phase and thereby suppressing the immune response. At higher concentrations, leflunomide has also been shown to inhibit several protein tyrosine kinases.

This compound and its Derivatives:

The precise mechanism of action for this compound is not well-elucidated in the available literature. However, studies on its hydrazide and benzylamide derivatives have demonstrated immunomodulatory properties, including the suppression of lymphocyte proliferation and inhibition of TNF-α production.[3][4] One study on 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives suggested that their effects were linked to an influence on signaling proteins in Jurkat cells.[4] Further research is required to determine if the parent compound or its derivatives also target the DHODH enzyme or act through other immunomodulatory pathways.

Signaling Pathways and Experimental Workflows

To visualize the key concepts discussed, the following diagrams have been generated using the DOT language.

Leflunomide_Mechanism_of_Action Leflunomide Leflunomide (Prodrug) Teriflunomide Teriflunomide (A77 1726) Active Metabolite Leflunomide->Teriflunomide Metabolism DHODH Dihydroorotate Dehydrogenase (DHODH) Teriflunomide->DHODH Inhibits DeNovo De Novo Pyrimidine Synthesis DHODH->DeNovo PyrimidinePool Pyrimidine Pool (UTP, CTP) DeNovo->PyrimidinePool DNA_RNA DNA & RNA Synthesis PyrimidinePool->DNA_RNA Lymphocyte Activated Lymphocyte DNA_RNA->Lymphocyte Proliferation Proliferation (Cell Cycle Arrest at G1) Lymphocyte->Proliferation ImmuneResponse Suppressed Immune Response Proliferation->ImmuneResponse

Caption: Mechanism of action of leflunomide.

DHODH_Inhibition_Assay cluster_0 Preparation cluster_1 Assay Procedure cluster_2 Data Analysis Reagents Prepare Reagents: - Recombinant DHODH - Dihydroorotate (DHO) - Coenzyme Q10 - DCIP (electron acceptor) - Test Compound (Leflunomide or Derivative) SerialDilutions Prepare serial dilutions of test compound Reagents->SerialDilutions Incubation Incubate DHODH with test compound SerialDilutions->Incubation ReactionStart Initiate reaction by adding DHO and DCIP Incubation->ReactionStart Measurement Measure decrease in absorbance of DCIP over time (spectrophotometer) ReactionStart->Measurement IC50 Calculate IC50 value from dose-response curve Measurement->IC50

Caption: Experimental workflow for DHODH inhibition assay.

Lymphocyte_Proliferation_Assay cluster_0 Cell Culture cluster_1 Treatment and Incubation cluster_2 Proliferation Measurement (MTT Assay) cluster_3 Data Analysis Isolate Isolate Peripheral Blood Mononuclear Cells (PBMCs) Culture Culture PBMCs with a mitogen (e.g., PHA) Isolate->Culture AddCompound Add serial dilutions of test compound Culture->AddCompound Incubate Incubate for a defined period (e.g., 72 hours) AddCompound->Incubate AddMTT Add MTT reagent to each well Incubate->AddMTT IncubateMTT Incubate to allow formazan crystal formation AddMTT->IncubateMTT Solubilize Add solubilization solution (e.g., DMSO) IncubateMTT->Solubilize ReadAbsorbance Measure absorbance at ~570 nm Solubilize->ReadAbsorbance CalculateIC50 Calculate IC50 value from dose-response curve ReadAbsorbance->CalculateIC50

Caption: Experimental workflow for lymphocyte proliferation assay (MTT).

Experimental Protocols

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DHODH.

Principle: This assay measures the enzymatic activity of DHODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The decrease in absorbance of DCIP is proportional to DHODH activity.

Materials:

  • Recombinant human or rat DHODH

  • L-Dihydroorotic acid (DHO)

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • Test compound and vehicle (e.g., DMSO)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the diluted test compound or vehicle control.

  • Add the DHODH enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Prepare a reaction mixture containing DHO, CoQ10, and DCIP in the assay buffer.

  • Initiate the reaction by adding the reaction mixture to each well.

  • Immediately measure the decrease in absorbance at 600 nm over a set period (e.g., 10 minutes) in kinetic mode.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting software.

Lymphocyte Proliferation Assay (MTT Assay)

Objective: To determine the IC50 of a test compound on mitogen-stimulated lymphocyte proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood

  • Complete RPMI-1640 medium (supplemented with fetal bovine serum, penicillin/streptomycin, and L-glutamine)

  • Mitogen (e.g., Phytohaemagglutinin (PHA) or Concanavalin A (Con A))

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Test compound and vehicle (e.g., DMSO)

  • 96-well flat-bottom cell culture plate

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Wash and resuspend the cells in complete RPMI-1640 medium.

  • Seed the cells into a 96-well plate at a predetermined optimal density.

  • Add the mitogen to the appropriate wells to stimulate lymphocyte proliferation.

  • Add serial dilutions of the test compound or vehicle control to the wells.

  • Incubate the plate for 72 hours in a CO2 incubator.

  • Add MTT solution to each well and incubate for an additional 4 hours.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Calculate the percentage of proliferation inhibition for each concentration of the test compound relative to the stimulated control.

  • Determine the IC50 value from the resulting dose-response curve.

Cytokine Production Assay (ELISA)

Objective: To quantify the effect of a test compound on the production of a specific cytokine (e.g., TNF-α) by immune cells.

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based immunoassay designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, a capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is then added, followed by a detection antibody that is also specific for the cytokine and is conjugated to an enzyme. A substrate for the enzyme is added, and the resulting color change is proportional to the amount of cytokine present.

Materials:

  • ELISA kit for the specific cytokine of interest (containing capture antibody, detection antibody, recombinant cytokine standard, and substrate)

  • Whole blood or isolated immune cells (e.g., PBMCs)

  • Stimulant (e.g., Lipopolysaccharide (LPS))

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • Stop solution (e.g., 2N H2SO4)

  • Test compound and vehicle (e.g., DMSO)

  • 96-well ELISA plate

  • Microplate reader

Procedure:

  • Coat the wells of a 96-well ELISA plate with the capture antibody and incubate overnight.

  • Wash the plate with wash buffer.

  • Block the remaining protein-binding sites in the wells with a blocking buffer.

  • Prepare cell cultures (e.g., whole blood or PBMCs) and stimulate them with an appropriate agent (e.g., LPS to induce TNF-α production).

  • Simultaneously, treat the cells with serial dilutions of the test compound or vehicle control.

  • Incubate the cell cultures for a specified period to allow for cytokine production.

  • Collect the cell culture supernatants.

  • Add the recombinant cytokine standards and the collected supernatants to the coated and blocked ELISA plate. Incubate to allow the cytokine to bind to the capture antibody.

  • Wash the plate.

  • Add the enzyme-conjugated detection antibody to each well and incubate.

  • Wash the plate.

  • Add the substrate solution to each well and incubate to allow for color development.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Generate a standard curve from the absorbance values of the recombinant cytokine standards.

  • Determine the concentration of the cytokine in the cell culture supernatants by interpolating their absorbance values on the standard curve.

  • Calculate the percentage of inhibition of cytokine production for each concentration of the test compound.

References

"structure-activity relationship of 5-amino-3-methyl-4-isoxazolecarboxamide analogs"

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the structure-activity relationship (SAR) of 5-amino-3-methyl-4-isoxazolecarboxamide analogs reveals significant insights into their immunomodulatory and anti-proliferative activities. Variations in the substituent groups attached to the core isoxazole scaffold have been shown to profoundly influence their biological effects, particularly their impact on immune cell proliferation and cytokine production.

Comparative Biological Activity of Analogs

Systematic modifications of the this compound structure have led to the identification of derivatives with potent immunoregulatory properties. The following tables summarize the quantitative data from various studies, comparing the efficacy of different analogs in several key biological assays.

Immunosuppressive Effects on PBMC Proliferation and TNF-α Production

A study on a series of 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides demonstrated their differential, dose-dependent suppressive properties on phytohemagglutinin A (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMC) and inhibitory effects on lipopolysaccharide (LPS)-stimulated tumor necrosis factor-alpha (TNF-α) production.[1]

Compound IDSubstituent (R) on Benzylamide% Inhibition of PBMC Proliferation (at 10 µg/mL)% Inhibition of TNF-α Production (at 10 µg/mL)
M01 2-methylbenzyl55.2 ± 5.138.7 ± 4.2
M02 3-methylbenzyl62.1 ± 4.845.1 ± 3.9
M03 4-fluorobenzyl70.5 ± 6.252.8 ± 5.5
M04 4-chlorobenzyl75.3 ± 5.960.1 ± 6.1
M05 4-methylbenzyl82.4 ± 7.368.9 ± 7.0
M06 2,4-dichlorobenzyl78.9 ± 6.865.2 ± 6.3

Data presented as mean ± SD. Sourced from Maczynski et al. (2018).

Effects on Lymphocyte Proliferation and Cytokine Production

Further studies on hydrazide derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid have highlighted their regulatory activity on lymphocyte proliferation and cytokine production.[2] Notably, compounds 01K and 06K exhibited significant inhibitory activity.[2]

Compound IDStructureEffect on Lymphocyte ProliferationEffect on IL-1β ProductionEffect on TNF-α Production
Hydrazide 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazidePredominantly StimulatoryModulatoryModulatory
01K 4-phenyl-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazideInhibitoryMore Profound than TNF-αModulatory
06K 4-(4-chlorophenyl)-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazideInhibitoryMore Profound than TNF-αModulatory

Qualitative summary based on Zimecki et al. (2017).

Suppression of Humoral Immune Response

A series of semicarbazide and thiosemicarbazide derivatives were found to significantly suppress the primary humoral immune response in mice, as measured by the number of antibody-forming cells (AFC).[3]

Compound IDSubstituent (R) on (Thio)semicarbazide% Suppression of AFC (at 10 µ g/dose )
M1 Phenyl (semicarbazide)45.8 ± 4.1
M2 4-chlorophenyl (semicarbazide)52.3 ± 5.0
M3 4-methylphenyl (semicarbazide)48.1 ± 4.5
M4 Phenyl (thiosemicarbazide)60.2 ± 5.8
M5 4-chlorophenyl (thiosemicarbazide)68.7 ± 6.2
M6 4-methylphenyl (thiosemicarbazide)63.5 ± 5.9
M7 Ethyl (thiosemicarbazide)35.1 ± 3.8
M8 Allyl (thiosemicarbazide)40.7 ± 4.2
M9 Propyl (thiosemicarbazide)38.2 ± 3.9

Data presented as mean ± SD. Sourced from Maczyński et al. (2008).

Structure-Activity Relationship Insights

The collective data suggests several key SAR trends for this class of compounds:

  • Amide Substituents : The nature of the substituent on the carboxamide nitrogen plays a crucial role in determining the immunomodulatory activity. For benzylamide derivatives, electron-donating groups (e.g., 4-methyl on M05) and moderately electron-withdrawing groups (e.g., 4-chloro on M04) on the phenyl ring appear to enhance the inhibitory activity on PBMC proliferation and TNF-α production.[1]

  • Hydrazide Modifications : Conversion of the carboxylic acid to a hydrazide and further to thiosemicarbazides (01K and 06K) leads to compounds with inhibitory effects on lymphocyte proliferation.[2]

  • Thiosemicarbazides vs. Semicarbazides : Thiosemicarbazide derivatives generally exhibit stronger immunosuppressive activity compared to their semicarbazide counterparts.[3] Aromatic substituents on the thiosemicarbazide moiety (M4-M6) are more effective than alkyl substituents (M7-M9).[3]

Experimental Protocols

PBMC Proliferation Assay[1]
  • Cell Isolation : Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using density gradient centrifugation.

  • Cell Culture : PBMCs are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, antibiotics, and L-glutamine.

  • Stimulation and Treatment : Cells are stimulated with phytohemagglutinin A (PHA) at a concentration of 5 µg/mL in the presence or absence of the test compounds at various concentrations.

  • Proliferation Measurement : After 72 hours of incubation, cell proliferation is assessed using a colorimetric method with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The absorbance is measured at 570 nm.

TNF-α Production Assay[1]
  • Whole Blood Culture : Heparinized whole blood from healthy donors is diluted with RPMI-1640 medium.

  • Stimulation and Treatment : The diluted blood is stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL in the presence or absence of the test compounds.

  • Cytokine Measurement : After 24 hours of incubation, the plasma is collected, and the concentration of TNF-α is determined using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Humoral Immune Response Assay (AFC)[3]
  • Animal Model : CBA mice are used for the in vivo experiments.

  • Immunization and Treatment : Mice are immunized with sheep red blood cells (SRBC). The test compounds are administered intraperitoneally four hours prior to immunization.

  • Spleen Cell Preparation : Four days after immunization, the spleens are harvested, and single-cell suspensions are prepared.

  • AFC Enumeration : The number of antibody-forming cells (AFC) in the spleen cell suspension is determined using a plaque-forming cell assay.

Visualizations

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Core 5-Amino-3-methyl- 4-isoxazolecarboxamide Core Analogs Library of Analogs (R-group variation) Core->Analogs Derivatization InVitro In Vitro Assays (e.g., PBMC Proliferation, Cytokine Production) Analogs->InVitro Data Quantitative Data Collection (% Inhibition, IC50) InVitro->Data InVivo In Vivo Assays (e.g., Humoral Response) InVivo->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR SAR->Core Design new analogs Lead Lead Compound Identification SAR->Lead

Caption: Workflow for a typical structure-activity relationship (SAR) study.

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB MyD88->NFkB activates TNFa_gene TNF-α Gene NFkB->TNFa_gene induces transcription TNFa_protein TNF-α Protein TNFa_gene->TNFa_protein translation Compound Isoxazolecarboxamide Analogs Compound->NFkB inhibits

Caption: A potential signaling pathway inhibited by isoxazolecarboxamide analogs.

References

"comparative study of different synthetic routes for 5-amino-3-methyl-4-isoxazolecarboxamide"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of novel compounds is a critical aspect of the discovery pipeline. This guide provides a comparative study of the primary synthetic route for 5-amino-3-methyl-4-isoxazolecarboxamide, a molecule of interest for its potential biological activities. Due to a limited number of distinct, well-documented synthetic routes directly leading to the final carboxamide, this analysis will focus on a comparative breakdown of the key steps in the most viable pathway, which proceeds through the corresponding carboxylic acid intermediate.

Summary of Synthetic Strategy

The most prevalent synthetic route to this compound involves a three-step synthesis of the key intermediate, 5-amino-3-methyl-4-isoxazolecarboxylic acid, followed by a final amidation step. This guide will compare different methodologies for the hydrolysis step in the synthesis of the carboxylic acid, as this step is crucial for the overall yield and purity of the precursor.

Data Presentation: Comparison of Hydrolysis Conditions for Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate

ParameterMethod A: NaOH HydrolysisMethod B: H2SO4 Hydrolysis
Reagents 10% Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl)60% Sulfuric Acid (H2SO4)
Reaction Time Not explicitly stated, but involves heating to 70°C, cooling, and acidification3.5 hours
Yield Not explicitly stated for this specific stepSignificantly higher than acid mixture hydrolysis
Purity Sufficient for subsequent stepsHigh purity of the resulting carboxylic acid
Notes A common and straightforward laboratory-scale method.[1]Reported to be a higher-yielding and faster alternative to other acidic hydrolysis methods.[2]

Experimental Protocols

Synthesis of 5-amino-3-methyl-4-isoxazolecarboxylic acid

This synthesis is a three-step process starting from ethyl cyanoacetate and triethyl orthoacetate.

Step 1: Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate

  • In a round bottom flask, mix equimolar amounts of triethyl orthoacetate and ethyl cyanoacetate.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Heat the mixture to 110°C and continuously remove the ethanol formed during the reaction.

  • After the reaction is complete, cool the mixture.

  • Filter the resulting precipitate and wash it with a 10% HCl solution.

Step 2: Synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate

  • Dissolve the ethyl 2-cyano-3-ethoxybut-2-enoate from Step 1 in ethanol.

  • In a separate flask, prepare a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol.

  • Add the ethanolic solution of the starting material to the EtONa/NH₂OH·HCl mixture.

  • Stir the reaction mixture for 24 hours at room temperature.

  • Evaporate the excess ethanol.

  • Filter the precipitate, wash with water, and dry to obtain the product.[1]

Step 3: Hydrolysis to 5-amino-3-methyl-4-isoxazolecarboxylic acid

  • Method A: NaOH Hydrolysis

    • Dissolve the ethyl 5-amino-3-methyl-isoxazole-4-carboxylate from Step 2 in a 10% aqueous solution of sodium hydroxide.

    • Heat the mixture to 70°C.

    • Cool the reaction mixture and acidify to pH 4 with hydrochloric acid.

    • Filter the resulting precipitate, wash with water, and dry to yield the carboxylic acid.[1]

  • Method B: H₂SO₄ Hydrolysis (adapted from a similar synthesis)

    • To the ethyl 5-amino-3-methyl-isoxazole-4-carboxylate from Step 2, add a 60% aqueous solution of sulfuric acid.

    • Heat the mixture to reflux for approximately 3.5 hours, continuously removing the ethanol produced.

    • Cool the reaction mixture and process to isolate the carboxylic acid product.[2]

Final Step: Amidation to this compound

Standard peptide coupling or amidation procedures can be employed for this final conversion. A general protocol is provided below:

  • Dissolve the 5-amino-3-methyl-4-isoxazolecarboxylic acid in a suitable aprotic solvent (e.g., dimethylformamide or dichloromethane).

  • Add a coupling agent (e.g., HATU, HBTU, or EDC with HOBt) and a non-nucleophilic base (e.g., diisopropylethylamine).

  • Introduce a source of ammonia (e.g., ammonium chloride or ammonia gas) to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitored by a suitable technique like TLC or LC-MS.

  • Work up the reaction mixture to isolate and purify the final this compound product.

Visualization of the Synthetic Workflow

Synthetic_Workflow cluster_hydrolysis Hydrolysis Methods A Ethyl Cyanoacetate + Triethyl Orthoacetate B Ethyl 2-cyano-3-ethoxybut-2-enoate A->B DMAP, 110°C D Ethyl 5-amino-3-methyl- isoxazole-4-carboxylate B->D EtOH, 24h, RT C Hydroxylamine HCl + Sodium Ethoxide C->D EtOH, 24h, RT H1 Method A: 10% NaOH, then HCl D->H1 H2 Method B: 60% H2SO4 D->H2 E 5-amino-3-methyl- isoxazolecarboxylic acid G Amidation E->G Coupling agent, Ammonia source F 5-amino-3-methyl- 4-isoxazolecarboxamide H1->E H2->E G->F

Caption: Synthetic pathway to this compound.

This guide provides a framework for the synthesis of this compound. The choice of hydrolysis method for the carboxylic acid intermediate can significantly impact the efficiency of the overall synthesis. Researchers should consider the scale of the reaction, available reagents, and desired purity when selecting the most appropriate protocol. Further optimization of the final amidation step may be necessary depending on the specific reaction conditions and desired product specifications.

References

Comparative Analysis of 5-Amino-3-Methyl-4-Isoxazolecarboxamide Derivatives: Specificity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-amino-3-methyl-4-isoxazolecarboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with diverse biological activities, including immunosuppressive, anti-inflammatory, and anticancer properties.[1][2][3][4] This guide provides a comparative analysis of the specificity and cross-reactivity of key derivatives from this class, focusing on their interactions with primary targets and off-target effects. The information is compiled from various studies to offer a broader understanding of their therapeutic potential and liabilities.

Executive Summary

Derivatives of this compound exhibit a range of target specificities. The most well-characterized derivative, A77 1726 (teriflunomide), the active metabolite of leflunomide, is a known inhibitor of dihydroorotate dehydrogenase (DHODH) and also demonstrates activity against several tyrosine kinases.[5][6][7] Other derivatives have been developed to selectively target specific kinases, such as FLT3 and RET, showcasing the chemical tractability of the scaffold for achieving high specificity.[8][9] However, cross-reactivity with other kinases and enzymes remains a consideration in the development of these compounds. This guide presents available quantitative data, experimental methodologies, and an overview of the relevant signaling pathways to aid in the evaluation of these derivatives.

Comparative Quantitative Data

The following tables summarize the available inhibitory activities of various this compound derivatives against their primary targets and cancer cell lines.

Table 1: Inhibitory Activity of this compound Derivatives against Kinase Targets

Compound/DerivativeTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
A77 1726 (Teriflunomide) JAK1-Ruxolitinib-
JAK2-Ruxolitinib-
JAK3---
Compound 7d FLT3106--
FLT3-ITD301--
Compound 15l RET (wild-type)44--
RET (V804M mutant)252--

Note: Specific IC50 values for A77 1726 against JAK kinases were not consistently reported in the reviewed literature, though its inhibitory action is established.[5][10] Ruxolitinib is mentioned as a JAK-specific inhibitor for comparison.[10]

Table 2: Cytotoxic Activity of Isoxazole-Carboxamide Derivatives against Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 2a Colo205 (Colon)9.179Doxorubicin-
HepG2 (Liver)7.55Doxorubicin-
Compound 2e B16F1 (Melanoma)0.079Doxorubicin0.056
M05 SW-948 (Colon)Moderate--
L1210 (Leukemia)Moderate--

Note: "Moderate" indicates that the inhibitory actions were observed but specific IC50 values were not provided in the abstract.[1][11]

Key Signaling Pathways

The biological effects of this compound derivatives are often mediated through the inhibition of key signaling pathways involved in cell proliferation, survival, and inflammation.

Signaling_Pathways cluster_pyrimidine Pyrimidine Synthesis Pathway cluster_jak_stat JAK-STAT Signaling Pathway cluster_flt3 FLT3 Signaling Pathway DHODH Dihydroorotate Dehydrogenase (DHODH) Orotate Orotate UMP UMP Orotate->UMP DNA/RNA Synthesis DNA/RNA Synthesis UMP->DNA/RNA Synthesis A77_1726 A77 1726 (Teriflunomide) A77_1726->DHODH Inhibition Cytokine_Receptor Cytokine Receptor JAK JAK1/JAK2/JAK3 Cytokine_Receptor->JAK STAT STAT JAK->STAT Phosphorylation Gene_Expression Gene Expression (Inflammation, Proliferation) STAT->Gene_Expression Nuclear Translocation A77_1726_JAK A77 1726 A77_1726_JAK->JAK Inhibition FLT3 FLT3 Receptor Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) FLT3->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Compound_7d Compound 7d Compound_7d->FLT3 Inhibition

Caption: Key signaling pathways modulated by this compound derivatives.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols cited in the literature for assessing the activity of these derivatives.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Kinase_Assay_Workflow start Start reagents Prepare reaction mixture: - Kinase - Substrate (e.g., peptide) - ATP - Test Compound start->reagents incubation Incubate at optimal temperature reagents->incubation stop_reaction Stop reaction incubation->stop_reaction detection Detect phosphorylated substrate (e.g., using antibody, radioactivity, or fluorescence) stop_reaction->detection data_analysis Calculate IC50 values detection->data_analysis end End data_analysis->end

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Protocol Details:

  • Reagents: Purified recombinant kinase, a specific substrate (peptide or protein), ATP (often radiolabeled [γ-³²P]ATP or detected via luminescence), and the test compound at various concentrations.

  • Procedure: The kinase, substrate, and test compound are pre-incubated in a reaction buffer. The reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • Termination: The reaction is stopped, often by adding a solution like phosphoric acid or by spotting onto a filter membrane.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done through various methods, including scintillation counting for radiolabeled ATP, ELISA with phospho-specific antibodies, or luminescence-based assays that measure ATP consumption.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. IC50 values are then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT or SRB Assay)

These colorimetric assays are used to assess the cytotoxic or cytostatic effects of a compound on cultured cells.

Cell_Proliferation_Assay start Start seed_cells Seed cells in a multi-well plate start->seed_cells add_compound Add test compound at various concentrations seed_cells->add_compound incubate Incubate for a specified period (e.g., 48-72 hours) add_compound->incubate add_reagent Add MTT or SRB reagent incubate->add_reagent incubate_reagent Incubate to allow for color development add_reagent->incubate_reagent measure_absorbance Measure absorbance with a plate reader incubate_reagent->measure_absorbance calculate_ic50 Calculate cell viability and IC50 values measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a typical cell proliferation assay.

Protocol Details:

  • Cell Seeding: Cancer or other relevant cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing the test compound at a range of concentrations. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compound for a period that allows for multiple cell divisions (typically 48 to 72 hours).

  • MTT Assay:

    • An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

    • A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • SRB Assay:

    • Cells are fixed with trichloroacetic acid.

    • The fixed cells are stained with sulforhodamine B (SRB), which binds to cellular proteins.

    • Unbound dye is washed away, and the protein-bound dye is solubilized.

  • Measurement and Analysis: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined from dose-response curves.[2]

Conclusion

The this compound scaffold is a versatile platform for the development of targeted therapies. While the well-known derivative teriflunomide (A77 1726) exhibits activity against both DHODH and certain tyrosine kinases, newer analogs have been engineered to achieve high selectivity for specific kinase targets, such as FLT3 and RET. This demonstrates the potential for fine-tuning the specificity of this chemical class to minimize off-target effects and enhance therapeutic efficacy. Researchers and drug developers should consider the specific substitutions on the isoxazolecarboxamide core to anticipate the likely target profile and potential for cross-reactivity. The experimental protocols outlined in this guide provide a foundation for the continued evaluation and comparison of novel derivatives in this promising class of compounds.

References

"validating the antitumor effects of 5-amino-3-methyl-4-isoxazolecarboxamide in xenograft models"

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the antitumor effects of novel isoxazole-based compounds in preclinical xenograft models. This guide provides an objective analysis of the performance of these emerging drug candidates against established cancer therapies, supported by available experimental data. Due to a lack of specific public data on the in vivo antitumor effects of 5-amino-3-methyl-4-isoxazolecarboxamide (AMICA) in xenograft models, this report focuses on structurally related isoxazole derivatives with demonstrated anticancer activity.

Comparative Efficacy of Isoxazole Derivatives vs. Standard Chemotherapy

The following tables summarize the available in vivo data for promising isoxazole derivatives and compare their efficacy with standard-of-care chemotherapeutic agents in relevant cancer xenograft models.

Table 1: Antitumor Activity of Isoxazole-Isoxazole Hybrids (Hsp90 Inhibitors) in Ovarian and Non-Small Cell Lung Cancer Xenograft Models

Compound/DrugCancer Model (Cell Line)Mouse StrainDosage RegimenTumor Growth Inhibition (TGI)Citation
Isoxazole-Isoxazole Hybrid (29a) Ovarian Cancer (A2780)Not SpecifiedNot SpecifiedBetter or comparable to luminespib[1]
Isoxazole-Isoxazole Hybrid (29b) Ovarian Cancer (A2780)Not SpecifiedNot SpecifiedBetter or comparable to luminespib[1]
Isoxazole-Isoxazole Hybrid (29a) Non-Small Cell Lung Cancer (NCI-H1975)Not SpecifiedNot SpecifiedBetter or comparable to luminespib[1]
Isoxazole-Isoxazole Hybrid (29b) Non-Small Cell Lung Cancer (NCI-H1975)Not SpecifiedNot SpecifiedBetter or comparable to luminespib[1]
Paclitaxel + Carboplatin Ovarian Cancer (Patient-Derived Xenograft)BALB/c-nudePaclitaxel (15 mg/kg) + Carboplatin (50 mg/kg), intraperitoneally, days 1, 8, 18Significant decrease in tumor weight (p=0.008)[2]
Cisplatin + Paclitaxel Non-Small Cell Lung Cancer (Patient-Derived Xenograft)NOD/SCIDNot SpecifiedVaried responses, some models showing significant tumor shrinkage[3][4]

Note: Direct comparison is challenging due to the lack of specific dosage and TGI data for the isoxazole-isoxazole hybrids in the available literature. "Better or comparable to luminespib" suggests significant antitumor activity, as luminespib (NVP-AUY922) is a known potent Hsp90 inhibitor with demonstrated in vivo efficacy.[5][6][7]

Table 2: Potential of other Isoxazole Derivatives for In Vivo Studies

Compound ClassIn Vitro ActivityStatus of In Vivo StudiesCitation
3,4-Isoxazolediamide derivatives Significant antiproliferative and pro-apoptotic activity in leukemia and glioblastoma cell lines.Recommended for in vivo studies based on potent in vitro results.[8][9][10]
4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives Potent cell growth inhibitory activity and Hsp90 binding.Recommended for in vivo studies.[8][9][10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are generalized experimental protocols for establishing subcutaneous xenograft models, a common method for evaluating the efficacy of anticancer compounds.

Establishment of Subcutaneous Xenograft Models
  • Cell Culture and Preparation: Human cancer cell lines (e.g., A2780 for ovarian cancer, NCI-H1975 for non-small cell lung cancer) are cultured in appropriate media (e.g., RPMI, DMEM) supplemented with fetal bovine serum and antibiotics.[12] Cells are harvested during the logarithmic growth phase.[13]

  • Animal Models: Immunodeficient mice, such as athymic nude or NOD/SCID mice (typically 6-8 weeks old), are used as hosts to prevent rejection of the human tumor cells.[14]

  • Tumor Cell Implantation: A suspension of 1-5 x 10⁷ tumor cells, often mixed 1:1 with Matrigel, is injected subcutaneously into the flank of each mouse.[12][13]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The tumor volume is calculated using the formula: Volume = (Length × Width²) / 2 .[13][15]

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The investigational compound (e.g., isoxazole derivative) or standard chemotherapy is administered according to the specified dosage and schedule (e.g., intraperitoneal injection, oral gavage).[2][15]

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI), calculated at the end of the study. TGI (%) is often determined by the formula: TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100% .[16]

experimental_workflow cluster_cell_prep Cell Preparation cluster_xenograft Xenograft Establishment cluster_treatment Treatment and Evaluation cell_culture Cancer Cell Culture cell_harvest Harvest Log-Phase Cells cell_culture->cell_harvest implantation Subcutaneous Implantation in Immunodeficient Mice cell_harvest->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization of Mice monitoring->randomization treatment Drug Administration randomization->treatment evaluation Tumor Volume Measurement & TGI Calculation treatment->evaluation

Experimental workflow for in vivo xenograft studies.

Signaling Pathways

Isoxazole derivatives exert their anticancer effects through various mechanisms of action, with Hsp90 (Heat shock protein 90) inhibition being a prominent pathway for several studied compounds.[6][17]

Hsp90 Inhibition Pathway

Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive tumor growth and survival.[18] By inhibiting Hsp90, isoxazole derivatives can lead to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis.

hsp90_pathway isoxazole Isoxazole Derivative hsp90 Hsp90 Chaperone isoxazole->hsp90 Inhibition client_proteins Oncogenic Client Proteins (e.g., Akt, Raf-1, EGFR, HER2) hsp90->client_proteins Stabilization & Activation degradation Ubiquitin-Proteasome Mediated Degradation hsp90->degradation leads to degradation of unfolded proteins apoptosis Apoptosis & Cell Cycle Arrest client_proteins->apoptosis promote survival degradation->apoptosis Induces

Simplified signaling pathway of Hsp90 inhibition by isoxazole derivatives.

Other potential mechanisms of action for isoxazole derivatives include the induction of apoptosis through other pathways, inhibition of aromatase, and disruption of tubulin polymerization.[17]

References

A Head-to-Head Battle of Isomers: 5-Methylisoxazole-3-carboxamide vs. 5-Methylisoxazole-4-carboxamide Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a core scaffold is a critical decision that dictates the future trajectory of a research program. This guide provides a comprehensive, data-driven comparison of two closely related but functionally distinct heterocyclic scaffolds: 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. By examining their synthesis, biological activities, and metabolic profiles, this document aims to equip researchers with the necessary information to make informed decisions in the design of novel therapeutics.

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs. The placement of substituents around this core can dramatically alter a molecule's physicochemical properties, biological activity, and metabolic fate. This comparison focuses on two constitutional isomers: the 3-carboxamide and the 4-carboxamide of 5-methylisoxazole. While structurally similar, the electronic and steric differences between these two scaffolds lead to distinct pharmacological profiles, offering unique opportunities and challenges in drug design.

Physicochemical and Synthetic Overview

Both scaffolds are typically synthesized from their corresponding carboxylic acid precursors, 5-methylisoxazole-3-carboxylic acid and 5-methylisoxazole-4-carboxylic acid. These precursors can be prepared through various established synthetic routes. The subsequent amidation to form the desired carboxamide is generally a straightforward process.

Property5-Methylisoxazole-3-carboxamide5-Methylisoxazole-4-carboxamide
Molecular Formula C₅H₆N₂O₂C₅H₆N₂O₂
Molecular Weight 126.12 g/mol 126.12 g/mol
General Synthesis Amide coupling of 5-methylisoxazole-3-carboxylic acid with a desired amine.Amide coupling of 5-methylisoxazole-4-carboxylic acid with a desired amine.

Comparative Biological Activity

Derivatives of both scaffolds have been explored for a range of therapeutic applications, most notably in the fields of oncology and infectious diseases. Below is a summary of reported biological activities, with quantitative data presented for direct comparison where available from studies that evaluated derivatives of both scaffolds.

Anticancer Activity

Both scaffolds have served as the foundation for compounds with potent anticancer activity. The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.

Compound/DerivativeScaffold TypeCell LineIC₅₀ (µM)Reference
Leflunomide4-carboxamideBladder CancerInduces S phase arrest[1]
Isoxazole-piperazine derivativeNot specifiedHuh7 (Liver Cancer)0.3 - 3.7[2]
Isoxazole-piperazine derivativeNot specifiedMCF-7 (Breast Cancer)0.3 - 3.7[2]

Note: Directly comparative IC₅₀ values for derivatives of both scaffolds against the same cancer cell lines are limited in the reviewed literature, highlighting a gap for future head-to-head studies.

Antitubercular Activity

The emergence of multidrug-resistant tuberculosis has spurred the search for novel antibacterial agents. Both 5-methylisoxazole-3-carboxamide and -4-carboxamide derivatives have shown promise in this area.

Compound IDScaffold TypeTarget StrainMIC (µM)Reference
10 3-carboxamideM. tuberculosis H37Rv3.125[3]
14 3-carboxamideM. tuberculosis H37Rv3.125[3]
9 3-carboxamideM. tuberculosis H37Rv6.25[3]
13 3-carboxamideM. tuberculosis H37Rv6.25[3]

Note: The table highlights promising results for the 3-carboxamide scaffold. Further studies directly comparing these with 4-carboxamide analogues are warranted.

Metabolism and Pharmacokinetic Profile: A Tale of Two Scaffolds

A crucial point of differentiation between the two scaffolds lies in their metabolic stability and pathways. The well-studied immunosuppressive drug, Leflunomide, a 5-methylisoxazole-4-carboxamide derivative, provides a key case study.

Leflunomide is a prodrug that is rapidly metabolized to its active form, teriflunomide, through the opening of the isoxazole ring. This metabolic activation is essential for its therapeutic effect, which involves the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. However, this ring-opening metabolism has been associated with potential toxicity.[4]

In contrast, studies on derivatives of the 5-methylisoxazole-3-carboxamide scaffold have shown a different metabolic profile. For instance, the UTL-5 series of compounds, which are based on the 3-carboxamide scaffold, do not undergo isoxazole ring cleavage. Instead, their metabolism primarily involves cleavage of the amide bond.[4] This fundamental difference in metabolic fate can lead to a more favorable toxicity profile, with some 3-carboxamide derivatives showing reduced acute toxicity and even hepatoprotective effects compared to their 4-carboxamide counterparts.[4]

Mechanism of Action: The Case of Leflunomide

The mechanism of action of leflunomide provides a clear example of how the 5-methylisoxazole-4-carboxamide scaffold can be utilized to deliver a pharmacologically active metabolite.

Leflunomide_Pathway Leflunomide Leflunomide (5-Methylisoxazole-4-carboxamide prodrug) Metabolism Metabolism (Isoxazole Ring Opening) Leflunomide->Metabolism Teriflunomide Teriflunomide (Active Metabolite) Metabolism->Teriflunomide DHODH Dihydroorotate Dehydrogenase (DHODH) Teriflunomide->DHODH Inhibition DeNovo De Novo Pyrimidine Synthesis DHODH->DeNovo Proliferation Lymphocyte Proliferation DeNovo->Proliferation Inflammation Inflammation Proliferation->Inflammation

Caption: Mechanism of action of Leflunomide.

Experimental Workflows

To facilitate the evaluation and comparison of novel derivatives based on these scaffolds, standardized experimental workflows are essential.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_bio Biological Evaluation cluster_adme ADME/Tox Profiling Synth_3 Synthesis of 5-Methylisoxazole-3-carboxamide Derivatives Anticancer Anticancer Assays (e.g., MTT Assay) Synth_3->Anticancer Antitubercular Antitubercular Assays (e.g., MABA) Synth_3->Antitubercular Synth_4 Synthesis of 5-Methylisoxazole-4-carboxamide Derivatives Synth_4->Anticancer Synth_4->Antitubercular Metabolism Metabolic Stability (Microsomal Assay) Anticancer->Metabolism Antitubercular->Metabolism Toxicity Cytotoxicity Assays (e.g., against normal cell lines) Metabolism->Toxicity

References

Evaluating the Off-Target Effects of 5-amino-3-methyl-4-isoxazolecarboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the off-target effects of 5-amino-3-methyl-4-isoxazolecarboxamide and its derivatives. Due to the limited publicly available off-target data for this compound, this document uses the well-characterized isoxazole-containing immunomodulatory drugs, leflunomide and its active metabolite teriflunomide, as benchmarks. By understanding the known on- and off-target activities of these related compounds, researchers can design a robust strategy for profiling the selectivity of novel isoxazolecarboxamides.

Introduction to this compound and Comparators

This compound and its derivatives, such as M05 (5-amino-3-methyl-N-(4-methyl-benzyl)-4-isoxazolecarboxamide), have demonstrated immunomodulatory, anti-proliferative, and anti-inflammatory properties.[1] These compounds are of interest for their potential therapeutic applications. However, a thorough assessment of their off-target effects is crucial for understanding their full pharmacological profile and potential liabilities.

Leflunomide and teriflunomide are established drugs with a primary mechanism of action involving the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is essential for de novo pyrimidine synthesis.[2][3] This inhibition selectively targets rapidly proliferating cells like activated lymphocytes.[2][3] Notably, beyond DHODH inhibition, these drugs are known to interact with other cellular targets, leading to a range of off-target effects and adverse events.[2][4]

Comparative On-Target and Off-Target Profiles

A comprehensive evaluation of a drug candidate requires a clear understanding of its intended (on-target) and unintended (off-target) biological activities. The following table summarizes the known profiles of leflunomide and teriflunomide, providing a template for the data that should be generated for this compound.

Table 1: Comparative Pharmacological Profiles

Target/EffectLeflunomide/TeriflunomideThis compound (and derivatives)
Primary Target Dihydroorotate Dehydrogenase (DHODH)[2][3]Data not publicly available.
Reported IC50 on Primary Target Teriflunomide IC50 for human DHODH is in the nanomolar range.Data not publicly available.
Known Off-Targets - Tyrosine Kinases (e.g., JAK3, STAT6)[4]- Src family tyrosine kinases[2]- Epidermal growth factor-receptor tyrosine kinases[2]- Mitogen-activated protein (MAP) kinase pathway members (p38, Jak)[2]- Cyclooxygenase 2 (COX-2)[2]Data not publicly available.
Downstream Signaling Pathways Affected - Inhibition of NF-κB[5]- Activation of AKT signaling[6]- Upregulation of type I interferon signaling pathway[7]Data not publicly available.
Reported Adverse Effects (indicative of off-target or downstream effects) - Hepatotoxicity- Hypertension- Diarrhea- Nausea- Hair loss- Peripheral neuropathy- Increased risk of infectionData not publicly available.

Recommended Experimental Protocols for Off-Target Evaluation

To build a comprehensive off-target profile for this compound, a tiered approach involving a series of in vitro assays is recommended.

Primary Target and Potency Assessment

Experiment: Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

Objective: To determine if this compound inhibits DHODH, similar to leflunomide/teriflunomide, and to quantify its potency (IC50).

Methodology:

  • Enzyme Source: Recombinant human DHODH.

  • Assay Principle: A colorimetric or fluorescence-based assay that measures the reduction of a substrate by DHODH in the presence of its cofactor.

  • Procedure:

    • Incubate recombinant human DHODH with varying concentrations of the test compound.

    • Initiate the enzymatic reaction by adding the substrate (dihydroorotate) and a cofactor (e.g., Coenzyme Q10).

    • Monitor the reaction kinetics by measuring the change in absorbance or fluorescence over time using a microplate reader.

    • A known DHODH inhibitor (e.g., teriflunomide or brequinar) should be used as a positive control.

  • Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Broad Off-Target Screening

Experiment: Kinome-wide Profiling

Objective: To identify potential off-target kinase interactions.

Methodology:

  • Platform: Utilize a commercial kinase screening service that offers a large panel of purified human kinases (e.g., >400 kinases).

  • Assay Principle: Typically a radiometric (e.g., 33P-ATP filter binding) or fluorescence-based assay that measures the ability of the test compound to inhibit the activity of each kinase in the panel.

  • Procedure:

    • The test compound is screened at one or two fixed concentrations (e.g., 1 µM and 10 µM) against the kinase panel.

    • The percent inhibition of each kinase is determined relative to a vehicle control.

  • Data Analysis: Identify any kinases that are significantly inhibited by the test compound. For significant "hits," follow-up with IC50 determination to quantify the potency of the off-target interaction.

Safety Pharmacology and Cytotoxicity Screening

Table 2: Key In Vitro Safety and Cytotoxicity Assays

AssayObjectiveBasic Protocol
hERG Channel Assay To assess the risk of drug-induced QT prolongation and potential cardiotoxicity.1. Use a stable cell line expressing the hERG potassium channel.2. Perform whole-cell patch-clamp electrophysiology to measure hERG channel currents.3. Apply a range of concentrations of the test compound and measure the inhibition of the hERG current.4. Determine the IC50 value.
Cytochrome P450 (CYP) Inhibition Assay To evaluate the potential for drug-drug interactions by determining if the compound inhibits major CYP isoforms.1. Incubate human liver microsomes with a panel of specific substrates for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).2. Add varying concentrations of the test compound.3. Measure the formation of the specific metabolite for each CYP isoform using LC-MS/MS.4. Calculate the IC50 value for each isoform.
In Vitro Cytotoxicity Assay To determine the general cytotoxicity of the compound against various cell lines.1. Culture a panel of cell lines (e.g., HepG2 for liver toxicity, and other relevant cancer or normal cell lines).2. Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 48-72 hours).3. Assess cell viability using a colorimetric (e.g., MTT, XTT) or luminescence-based (e.g., CellTiter-Glo) assay.4. Determine the CC50 (half-maximal cytotoxic concentration) for each cell line.
Immunotoxicity Panel To assess unintended effects on the immune system.1. Utilize primary human immune cells (e.g., PBMCs).2. Assess key functions such as lymphocyte proliferation, cytokine production (e.g., IL-2, TNF-α, IFN-γ) in response to stimulation, and natural killer (NK) cell activity.3. Measure changes in these parameters in the presence of the test compound.

Visualizing Pathways and Workflows

Diagrams are essential for understanding complex biological pathways and experimental procedures.

DHODH_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Nucleus Nucleus DHODH DHODH ETC Electron Transport Chain DHODH->ETC donates electrons Orotate Orotate DHODH->Orotate DHO Dihydroorotate DHO->DHODH Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis DNA_RNA_Synthesis DNA & RNA Synthesis Proliferating_Cells Rapidly Proliferating Cells (e.g., Activated Lymphocytes) DNA_RNA_Synthesis->Proliferating_Cells enables proliferation Pyrimidine_Synthesis->DNA_RNA_Synthesis Teriflunomide Teriflunomide Teriflunomide->DHODH inhibits

Caption: The de novo pyrimidine synthesis pathway and the inhibitory action of teriflunomide on DHODH.

Off_Target_Screening_Workflow cluster_Screening Initial Screening cluster_Safety Safety & Cytotoxicity cluster_Analysis Data Analysis & Follow-up start Test Compound: This compound Kinase_Panel Kinome-wide Profiling (>400 kinases) start->Kinase_Panel DHODH_Assay DHODH Inhibition Assay start->DHODH_Assay hERG hERG Assay start->hERG CYP450 CYP450 Inhibition start->CYP450 Cytotoxicity In Vitro Cytotoxicity start->Cytotoxicity Immunotoxicity Immunotoxicity Panel start->Immunotoxicity IC50_Determination IC50 Determination for Hits Kinase_Panel->IC50_Determination DHODH_Assay->IC50_Determination SAR Structure-Activity Relationship (SAR) & Lead Optimization IC50_Determination->SAR

References

Benchmarking the Efficacy of 5-amino-3-methyl-4-isoxazolecarboxamide Against Standard-of-Care Drugs in Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational compound 5-amino-3-methyl-4-isoxazolecarboxamide and its derivatives against established standard-of-care drugs for rheumatoid arthritis (RA). The information is compiled from preclinical studies and aims to provide a data-driven benchmark for efficacy.

Introduction to this compound

This compound belongs to a class of isoxazole derivatives that have demonstrated significant immunomodulatory and anti-inflammatory properties.[1][2][3] Preclinical evidence suggests its potential as a therapeutic agent for autoimmune diseases, with a mechanism of action that involves the modulation of key inflammatory pathways. A notable derivative, M05 (5-amino-3-methyl-N-(4-methyl-benzyl)-4-isoxazolecarboxamide), has shown potent anti-proliferative and anti-inflammatory effects in various in vitro and in vivo models.[4]

Standard-of-Care for Rheumatoid Arthritis

The current treatment paradigm for rheumatoid arthritis involves a range of medications aimed at controlling inflammation, alleviating symptoms, and preventing joint damage.[2][5][6] Standard-of-care drugs include:

  • Conventional Synthetic Disease-Modifying Antirheumatic Drugs (csDMARDs): Methotrexate is the first-line therapy for moderate to severe RA.[2][7][8] Other csDMARDs include leflunomide, sulfasalazine, and hydroxychloroquine.[6][8]

  • Biologic DMARDs (bDMARDs): These are typically initiated when csDMARDs are not sufficiently effective. A major class of bDMARDs are the TNF-α inhibitors, such as adalimumab, etanercept, and infliximab.[6]

  • Targeted Synthetic DMARDs (tsDMARDs): These include Janus kinase (JAK) inhibitors like tofacitinib and baricitinib.[2][5]

Leflunomide, an isoxazole derivative itself, is a frequently used reference drug in studies involving novel immunomodulatory isoxazoles, making it a key comparator for this compound.[9]

Comparative Efficacy Data

The following table summarizes the available preclinical data on the efficacy of a derivative of this compound (M05) and compares it with standard-of-care drugs, leflunomide and a TNF-α inhibitor.

Drug/CompoundTarget(s)Mechanism of ActionReported Efficacy (Preclinical)
5-amino-3-methyl-N-(4-methyl-benzyl)-4-isoxazolecarboxamide (M05) Lymphocyte proliferation, TNF-α productionSuppresses T-cell proliferation and inhibits the production of the pro-inflammatory cytokine TNF-α.Demonstrated strong anti-proliferative and anti-inflammatory activities in mouse and human cell models.[4]
Leflunomide Dihydroorotate dehydrogenase (DHODH)Inhibits de novo pyrimidine synthesis, leading to G1 cell cycle arrest in lymphocytes and preventing their proliferation.[3][10][11]Well-established efficacy in reducing disease activity and joint damage in RA.[3][10]
TNF-α Inhibitors (e.g., Adalimumab) Tumor Necrosis Factor-alpha (TNF-α)Neutralizes the activity of TNF-α, a key cytokine in the inflammatory cascade of rheumatoid arthritis.Highly effective in reducing inflammation and slowing disease progression.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the experimental approach to benchmarking these compounds, the following diagrams are provided.

Proposed_Mechanism_of_Action Antigen_Presenting_Cell Antigen Presenting Cell (APC) T_Cell T-Cell Antigen_Presenting_Cell->T_Cell Activation Macrophage Macrophage T_Cell->Macrophage Activation Proliferation T-Cell Proliferation T_Cell->Proliferation TNF_alpha TNF-α Production Macrophage->TNF_alpha Inflammation Inflammation & Joint Damage Proliferation->Inflammation TNF_alpha->Inflammation Drug 5-amino-3-methyl-4- isoxazolecarboxamide Drug->Proliferation Inhibits Drug->TNF_alpha Inhibits Leflunomide_Mechanism_of_Action Leflunomide Leflunomide Teriflunomide Teriflunomide (Active Metabolite) Leflunomide->Teriflunomide DHODH Dihydroorotate Dehydrogenase (DHODH) Teriflunomide->DHODH Inhibits Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Lymphocyte_Proliferation Lymphocyte Proliferation Pyrimidine_Synthesis->Lymphocyte_Proliferation Experimental_Workflow Start Isolate Peripheral Blood Mononuclear Cells (PBMCs) Culture Culture PBMCs with Mitogen (e.g., PHA or LPS) Start->Culture Treatment Treat with Test Compounds (Isoxazole derivative, Leflunomide, etc.) Culture->Treatment Assays Perform Efficacy Assays Treatment->Assays Proliferation_Assay Lymphocyte Proliferation Assay (e.g., MTT Assay) Assays->Proliferation_Assay Cytokine_Assay Cytokine Production Assay (e.g., ELISA for TNF-α) Assays->Cytokine_Assay Data_Analysis Data Analysis and Comparison Proliferation_Assay->Data_Analysis Cytokine_Assay->Data_Analysis

References

Confirming the Mechanism of Action of 5-amino-3-methyl-4-isoxazolecarboxamide: A Comparative Guide to Knockout/Knockdown Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the hypothesized mechanism of action of 5-amino-3-methyl-4-isoxazolecarboxamide (AMICA) as an immunomodulatory agent. Drawing parallels with the well-established drug Leflunomide, we propose that AMICA's therapeutic effects may stem from the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. This guide outlines a series of knockout and knockdown studies to test this hypothesis and compares the expected outcomes with known data for Leflunomide and other alternative immunomodulatory drugs.

Proposed Mechanism of Action and Rationale

Studies on derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid have demonstrated immunomodulatory effects, including the regulation of cytokine production and lymphocyte proliferation. A key reference compound in these studies is Leflunomide, an immunosuppressive drug whose active metabolite, Teriflunomide, is a known inhibitor of DHODH.[1][2][3] By blocking DHODH, Teriflunomide depletes the pool of pyrimidines necessary for DNA and RNA synthesis, thereby arresting the proliferation of rapidly dividing cells like activated T and B lymphocytes.[4][5][6][7] Given the structural similarities and observed immunomodulatory activities, it is plausible that AMICA shares this mechanism of action.

This guide will detail the experimental steps required to confirm if AMICA is indeed a DHODH inhibitor and will compare its potential performance with Leflunomide and other disease-modifying antirheumatic drugs (DMARDs).

Comparative Analysis of Immunomodulatory Agents

To provide context for the proposed studies on AMICA, the following table summarizes the characteristics of Leflunomide and other relevant immunomodulatory agents.

Drug Target Mechanism of Action Primary Therapeutic Use Key Cellular Effects
Leflunomide (Teriflunomide) Dihydroorotate Dehydrogenase (DHODH)Inhibition of de novo pyrimidine synthesisRheumatoid Arthritis, Psoriatic Arthritis, Multiple SclerosisInhibition of activated lymphocyte proliferation, reduced pro-inflammatory cytokine production.[2][4][6]
Methotrexate Dihydrofolate Reductase (DHFR)Inhibition of purine and pyrimidine synthesisRheumatoid Arthritis, Psoriatic Arthritis, various cancersInhibition of lymphocyte proliferation, induction of apoptosis in activated T-cells.
TNF-α Inhibitors (e.g., Humira, Enbrel) Tumor Necrosis Factor-alpha (TNF-α)Neutralization of TNF-α, a key pro-inflammatory cytokineRheumatoid Arthritis, Psoriatic Arthritis, Crohn's DiseaseReduction of inflammation, prevention of joint damage.
This compound (AMICA) (Proposed) Dihydroorotate Dehydrogenase (DHODH)Inhibition of de novo pyrimidine synthesis(To be determined)(Proposed) Inhibition of activated lymphocyte proliferation, reduced pro-inflammatory cytokine production.

Experimental Workflow for Validating the Mechanism of Action of AMICA

The following workflow outlines the key experiments to test the hypothesis that AMICA acts as a DHODH inhibitor.

G cluster_0 Phase 1: In Vitro Target Engagement cluster_1 Phase 2: Target Validation using Gene Editing cluster_2 Phase 3: Comparative Analysis enzymatic_assay DHODH Enzymatic Assay cell_proliferation Lymphocyte Proliferation Assay (MTT) enzymatic_assay->cell_proliferation Confirm cellular activity dhodh_knockdown DHODH Knockdown (siRNA) enzymatic_assay->dhodh_knockdown Validate target cytokine_profiling Cytokine Profiling (ELISA) cell_proliferation->cytokine_profiling Assess immunomodulatory effect compare_amica Compare AMICA effect in WT vs KO/KD cells cytokine_profiling->compare_amica Confirm phenotype rescue_experiment Uridine Rescue Experiment dhodh_knockdown->rescue_experiment dhodh_knockout DHODH Knockout (CRISPR/Cas9) dhodh_knockout->rescue_experiment compare_leflunomide Compare AMICA vs Leflunomide compare_amica->compare_leflunomide

Caption: Experimental workflow for validating AMICA's mechanism of action.

Detailed Experimental Protocols

DHODH Enzymatic Assay

Objective: To determine if AMICA directly inhibits DHODH enzyme activity.

Methodology:

  • Principle: This assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by recombinant human DHODH. The decrease in absorbance at 600-650 nm is proportional to DHODH activity.

  • Procedure:

    • Recombinant human DHODH is pre-incubated with varying concentrations of AMICA or Leflunomide (as a positive control).

    • The reaction is initiated by adding the substrates, dihydroorotate and Coenzyme Q10.

    • The rate of DCIP reduction is monitored spectrophotometrically.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated for AMICA and compared to that of Leflunomide.

Lymphocyte Proliferation Assay (MTT Assay)

Objective: To assess the effect of AMICA on the proliferation of activated lymphocytes.

Methodology:

  • Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Procedure:

    • Jurkat cells (an immortalized T lymphocyte cell line) are cultured in 96-well plates.

    • Cells are stimulated to proliferate using a mitogen (e.g., phytohemagglutinin).

    • Stimulated cells are treated with a range of concentrations of AMICA, Leflunomide, or a vehicle control.

    • After a 72-hour incubation, MTT reagent is added to each well and incubated for 4 hours.

    • The formazan crystals are solubilized, and the absorbance is measured at 570 nm.

    • The EC50 value (the concentration of compound that inhibits cell proliferation by 50%) is determined.

Cytokine Profiling (ELISA)

Objective: To measure the effect of AMICA on the production of key pro-inflammatory cytokines.

Methodology:

  • Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β) in cell culture supernatants.

  • Procedure:

    • Peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., THP-1) are stimulated with lipopolysaccharide (LPS) to induce cytokine production.

    • Stimulated cells are treated with AMICA, Leflunomide, or a vehicle control.

    • After 24 hours, the cell culture supernatants are collected.

    • The concentrations of TNF-α and IL-1β in the supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions.

Target Validation with Knockout/Knockdown Studies

To definitively link the effects of AMICA to DHODH, gene editing techniques are employed.

DHODH Knockdown using siRNA

Objective: To transiently reduce the expression of DHODH and observe the effect on AMICA's activity.

Methodology:

  • Principle: Small interfering RNA (siRNA) molecules are introduced into cells to induce the degradation of specific messenger RNA (mRNA), thereby preventing the translation of the target protein (DHODH).

  • Procedure:

    • Jurkat cells are transfected with siRNA specifically targeting DHODH mRNA or a non-targeting control siRNA.

    • The efficiency of DHODH knockdown is confirmed by Western blot or qPCR.

    • The sensitivity of the DHODH-knockdown cells to AMICA and Leflunomide is assessed using the MTT proliferation assay. A reduced sensitivity in knockdown cells would support the on-target activity of the compounds.

DHODH Knockout using CRISPR/Cas9

Objective: To create a stable cell line lacking DHODH to confirm it as the sole target of AMICA's anti-proliferative effect.

Methodology:

  • Principle: The CRISPR/Cas9 system is used to create a permanent disruption in the DHODH gene, resulting in a complete loss of protein expression.

  • Procedure:

    • Jurkat cells are electroporated with Cas9 protein and a guide RNA (sgRNA) targeting the DHODH gene.

    • Single-cell clones are isolated and expanded.

    • Successful knockout of DHODH is verified by DNA sequencing and Western blot.

    • The proliferative capacity of DHODH knockout cells is compared to wild-type cells in the presence and absence of AMICA and Leflunomide. The knockout cells are expected to be resistant to the effects of both compounds.

Uridine Rescue Experiment

Objective: To confirm that the anti-proliferative effect of AMICA is due to pyrimidine depletion.

Methodology:

  • Principle: If AMICA inhibits de novo pyrimidine synthesis, its anti-proliferative effects should be reversible by providing an external source of pyrimidines, such as uridine, which can be utilized by the pyrimidine salvage pathway.

  • Procedure:

    • Jurkat cells are treated with inhibitory concentrations of AMICA or Leflunomide.

    • A parallel set of treated cells is supplemented with exogenous uridine.

    • Cell proliferation is measured using the MTT assay. Restoration of cell proliferation in the presence of uridine would strongly indicate that AMICA's mechanism of action is through the inhibition of pyrimidine synthesis.

Proposed Signaling Pathway and Point of Intervention

The following diagram illustrates the proposed signaling pathway and the hypothesized point of intervention for AMICA.

G cluster_0 De Novo Pyrimidine Synthesis Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH DHODH UMP UMP Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA AMICA AMICA AMICA->Inhibition

Caption: Proposed inhibition of DHODH by AMICA in the pyrimidine synthesis pathway.

Conclusion

The experimental framework outlined in this guide provides a robust strategy for confirming the mechanism of action of this compound. By combining enzymatic assays, cell-based functional assays, and cutting-edge gene-editing technologies, researchers can definitively determine if AMICA, like Leflunomide, exerts its immunomodulatory effects through the inhibition of DHODH. This validation is a critical step in the pre-clinical development of AMICA as a potential therapeutic agent for autoimmune and inflammatory diseases. The comparative data generated will be invaluable for positioning AMICA relative to existing therapies and guiding its future clinical development.

References

Safety Operating Guide

Proper Disposal of 5-amino-3-methyl-4-isoxazolecarboxamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 5-amino-3-methyl-4-isoxazolecarboxamide (CAS RN: 35261-06-4) should be handled as a standard chemical waste product. While not classified as hazardous material for transport, adherence to proper disposal protocols is essential to ensure laboratory safety and environmental protection. This guide provides a comprehensive framework for the safe handling and disposal of this compound, targeting researchers, scientists, and drug development professionals.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is crucial to establish a safe working environment. This includes working in a well-ventilated area, preferably within a chemical fume hood, and wearing the appropriate Personal Protective Equipment (PPE).

ItemSpecificationRationale
Gloves Nitrile or butyl rubber glovesProvides chemical resistance.
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and potential vapors.
Lab Coat Standard laboratory coatPrevents skin contact with the chemical.
Waste Container Clearly labeled, sealable, airtight, and compatible container (e.g., glass or high-density polyethylene)Prevents leakage and release of vapors. Proper labeling ensures correct waste stream management.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

  • Waste Segregation and Collection :

    • Collect waste this compound in its designated and clearly labeled waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible chemicals can react dangerously.

  • Container Management :

    • Keep the waste container securely sealed when not in use to prevent the release of any potential vapors.

    • Store the waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials.

  • Consult Local Regulations :

    • Disposal procedures must comply with all local, regional, and national regulations.[1] Always consult your institution's EHS guidelines or a licensed professional waste disposal service for specific requirements in your area.

  • Arranging for Disposal :

    • Dispose of the contents and the container through an approved waste disposal plant.[1]

    • Contact your institution's EHS office or a certified chemical waste disposal company to arrange for pickup and proper disposal.

Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1] Preventing the entry of this compound into drains, waterways, or soil is crucial for environmental protection.[1]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met.

DisposalWorkflow Disposal Workflow for this compound start Start: Identify Waste 5-amino-3-methyl-4- isoxazolecarboxamide ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Labeled, Compatible Container ppe->segregate store Store Container Securely in a Designated Area segregate->store consult Consult Institutional and Local Disposal Regulations store->consult contact Contact EHS or Licensed Waste Disposal Service consult->contact transfer Transfer to Approved Waste Disposal Plant contact->transfer end End: Disposal Complete transfer->end

Caption: Disposal Workflow Diagram.

This structured approach to the disposal of this compound is designed to minimize risks and ensure compliance with safety and environmental regulations, fostering a culture of safety and responsibility within the laboratory.

References

Personal protective equipment for handling 5-amino-3-methyl-4-isoxazolecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-amino-3-methyl-4-isoxazolecarboxamide

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 35261-06-4) was not available. The following safety recommendations are based on the SDS for a closely related structural analog, 4-Amino-3,5-dimethylisoxazole. Researchers should handle this chemical with caution and perform a full risk assessment before use.

This guide provides essential safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with this compound.

Hazard Identification and Personal Protective Equipment

Based on the data for a structural analog, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) guidelines is crucial to ensure personal safety.

Protection Type Specific Recommendations GHS Hazard Codes (Analog)
Eye and Face Protection Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[1]H319: Causes serious eye irritation.[1]
Skin Protection Handle with chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. Wear a lab coat or other protective clothing.[1]H315: Causes skin irritation.[1]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is required.[1][2]H335: May cause respiratory irritation.[1]
Operational and Handling Protocols

Proper handling procedures are critical to minimize exposure and ensure a safe laboratory environment.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders or creating solutions.[1][3]

General Handling:

  • Avoid contact with skin and eyes.[1][3]

  • Avoid the formation of dust and aerosols.[1]

  • Wash hands thoroughly after handling.[1][3]

  • Do not eat, drink, or smoke in the laboratory.[3]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[1][3]

  • Keep the container locked up.[1]

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately.

Exposure Route First-Aid Measures
In case of eye contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
In case of skin contact Wash off with soap and plenty of water. Consult a physician if irritation persists.[1]
If inhaled Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][3]
If swallowed Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
Spill and Disposal Plan

Spill Containment:

  • Evacuate personnel to a safe area.

  • Wear appropriate personal protective equipment as outlined above.

  • Avoid breathing dust.

  • Sweep up the spill, avoiding dust generation, and place it in a suitable, closed container for disposal.[1]

Waste Disposal:

  • Dispose of the chemical and its container in accordance with local, state, and federal regulations.

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Do not allow the product to enter drains.[3]

Visualized Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment SelectPPE Select & Inspect PPE (Gloves, Goggles, Lab Coat) RiskAssessment->SelectPPE WorkstationPrep Prepare Well-Ventilated Workstation (Fume Hood) SelectPPE->WorkstationPrep Weighing Weighing/Measuring WorkstationPrep->Weighing Reaction Performing Reaction/Use Weighing->Reaction Spill Spill Response Weighing->Spill Decontamination Decontaminate Work Area Reaction->Decontamination Reaction->Spill Exposure Exposure Response Reaction->Exposure WasteDisposal Dispose of Waste (Follow Regulations) Decontamination->WasteDisposal PPERemoval Properly Remove & Dispose of PPE WasteDisposal->PPERemoval HandWashing Wash Hands Thoroughly PPERemoval->HandWashing

Safe Handling Workflow for this compound

References

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